cis-Halofuginone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[(3aR,7aR)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]-7-bromo-6-chloroquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3/c17-10-5-12-9(4-11(10)18)15(22)21(8-20-12)7-16(23)6-13-14(24-16)2-1-3-19-13/h4-5,8,13-14,19,23H,1-3,6-7H2/t13-,14-,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXGPVDFDDSICC-UIDSBSESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC(O2)(CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CC(O2)(CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747873 | |
| Record name | 7-Bromo-6-chloro-3-{[(3aR,7aR)-2-hydroxyoctahydrofuro[3,2-b]pyridin-2-yl]methyl}quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273594-72-1 | |
| Record name | 7-Bromo-6-chloro-3-{[(3aR,7aR)-2-hydroxyoctahydrofuro[3,2-b]pyridin-2-yl]methyl}quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cis-Halofuginone: An In-Depth Technical Guide to its Anti-Fibrotic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Cis-halofuginone, a synthetic analog of a natural quinazolinone alkaloid, has emerged as a potent anti-fibrotic agent. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in combating fibrosis. It delves into the molecular pathways it modulates, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying biological processes. The primary mechanisms discussed are the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway and the activation of the Amino Acid Starvation Response (AAR), which collectively lead to a significant reduction in collagen synthesis and pro-inflammatory responses.
Core Mechanisms of Action
This compound exerts its anti-fibrotic effects through a dual mechanism, targeting both the primary drivers of ECM production and the inflammatory milieu that perpetuates the fibrotic response.
Inhibition of the TGF-β/Smad3 Signaling Pathway
The TGF-β signaling pathway is a central regulator of fibrosis. Upon ligand binding, the TGF-β receptors phosphorylate and activate Smad proteins, particularly Smad3, which then translocates to the nucleus to induce the transcription of pro-fibrotic genes, including those for collagens and other ECM components.
This compound intervenes in this pathway primarily by inhibiting the phosphorylation of Smad3.[1] This action occurs downstream of the TGF-β receptors, as halofuginone does not affect the expression of the receptors themselves.[2] By preventing Smad3 phosphorylation, this compound effectively blocks the downstream signaling cascade that leads to the expression of key fibrotic markers such as collagen type I, alpha-smooth muscle actin (α-SMA), and fibronectin.[3][4]
Activation of the Amino Acid Starvation Response (AAR) and Inhibition of Th17 Cell Differentiation
Chronic inflammation is a key driver of fibrosis. T helper 17 (Th17) cells, a subset of T lymphocytes, are potent pro-inflammatory cells that contribute significantly to the fibrotic process through the secretion of cytokines like Interleukin-17 (IL-17).
This compound has been shown to be a potent inhibitor of Th17 cell differentiation.[5] It achieves this by activating the Amino Acid Starvation Response (AAR) pathway. Halofuginone inhibits prolyl-tRNA synthetase, an enzyme crucial for charging tRNA with the amino acid proline.[2] This inhibition mimics a state of amino acid deprivation, leading to the activation of the GCN2 kinase. Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to a global reduction in protein synthesis while selectively upregulating the translation of specific stress-response genes. This cascade ultimately suppresses the differentiation of naïve T cells into the Th17 lineage, thereby reducing the production of pro-inflammatory cytokines that contribute to fibrosis.[3][6]
Quantitative Data on the Anti-Fibrotic Effects of this compound
The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent efficacy of this compound in mitigating fibrotic processes.
Table 1: In Vitro Inhibition of Fibrotic Markers by this compound
| Cell Type | Fibrotic Marker | Treatment | Concentration | Inhibition | Reference |
| Human Skin Fibroblasts | Pro-Collagen Type I (pro-COL1A1) | Halofuginone + TGF-β (1 ng/mL) | 100 nM | ~50% | [4] |
| Human Skin Fibroblasts | α-Smooth Muscle Actin (α-SMA) | Halofuginone + TGF-β (1 ng/mL) | 100 nM | ~60% | [4] |
| Human Corneal Fibroblasts | Smad3 Protein Expression | Halofuginone | 10 ng/mL | Significant reduction | [3] |
| Human Corneal Fibroblasts | Phospho-Smad3 | Halofuginone + TGF-β (2 ng/mL) | 10 ng/mL | Significant reduction | [3] |
Table 2: In Vivo Effects of this compound in Animal Models of Fibrosis
| Animal Model | Tissue | Treatment | Dosage | Outcome | Reference |
| mdx Mouse (DMD model) | Diaphragm | (+)-Halofuginone (oral) | 15 µ g/mouse , 3x/week for 10 weeks | Significant reduction in collagen content vs. control | [7] |
| Thioacetamide-induced Liver Fibrosis (Rat) | Liver | Halofuginone (oral) | 5 ppm in drinking water | Prevention of collagen deposition and HSC activation | [8] |
| Dimethylnitrosamine-induced Liver Fibrosis (Rat) | Liver | Halofuginone | Not specified | Prevention of increased collagen α1(I) gene expression and collagen content | [5] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Western Blot Analysis of Phospho-Smad3
This protocol is used to quantify the levels of phosphorylated Smad3 in response to TGF-β stimulation and treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Smad3 (Ser423/425) and anti-total Smad3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells (e.g., human dermal fibroblasts) and grow to 70-80% confluency. Serum-starve the cells for 24 hours. Pre-treat with this compound at desired concentrations for 1 hour. Stimulate with TGF-β (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Smad3 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Strip the membrane and re-probe with an antibody against total Smad3 for normalization. Quantify band intensities using densitometry software.
In Vitro Th17 Cell Differentiation Assay
This protocol is used to assess the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.
Materials:
-
Naïve CD4+ T cell isolation kit (e.g., magnetic-activated cell sorting - MACS)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant murine IL-6 and TGF-β1
-
Anti-IFN-γ and anti-IL-4 antibodies
-
This compound
-
Cell stimulation cocktail (e.g., PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)
-
Intracellular staining kit with antibodies against IL-17A and IFN-γ
-
Flow cytometer
Procedure:
-
Isolation of Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice using a negative selection kit.
-
T Cell Activation and Differentiation:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the isolated naïve CD4+ T cells in the coated plate.
-
Add soluble anti-CD28 antibody, IL-6 (e.g., 20 ng/mL), TGF-β1 (e.g., 1 ng/mL), anti-IFN-γ (e.g., 10 µg/mL), and anti-IL-4 (e.g., 10 µg/mL) to induce Th17 differentiation.
-
Add this compound at various concentrations to the designated wells.
-
Culture the cells for 3-5 days.
-
-
Restimulation and Intracellular Staining:
-
On the final day of culture, restimulate the cells with a cell stimulation cocktail for 4-6 hours.
-
Harvest the cells and perform surface staining for CD4.
-
Fix and permeabilize the cells according to the intracellular staining kit protocol.
-
Stain for intracellular IL-17A and IFN-γ.
-
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Frontiers | Passive hydrotherapy preserves cartilage and muscle integrity in a murine osteoarthritis model: potential role of integrin αV/TGF-β mechanotransduction [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 4. researchgate.net [researchgate.net]
- 5. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular responses to halofuginone reveal a vulnerability of the GCN2 branch of the integrated stress response. [repository.cam.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Halofuginone to prevent and treat thioacetamide-induced liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of cis-Halofuginone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Halofuginone, a halogenated derivative of the natural quinazolinone alkaloid febrifugine, stands as a molecule of significant interest in the landscape of modern drug discovery.[1] Originally identified through synthetic modifications of a compound from the plant Dichroa febrifuga, it has transcended its initial application as a veterinary coccidiostat to become a promising therapeutic candidate for a range of human diseases, including fibrosis, cancer, and autoimmune disorders.[1][2] This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanisms of action of this compound, with a focus on the core data and methodologies relevant to researchers and drug development professionals.
Discovery and Stereochemistry: Unraveling the Active Isomer
The journey to understanding this compound begins with its parent compound, febrifugine, isolated from the plant Dichroa febrifuga, a traditional Chinese herb.[1] While febrifugine demonstrated potent antimalarial properties, its therapeutic utility was hampered by significant toxicity. This led to the synthetic development of halofuginone, a racemic mixture, in an effort to create a less toxic analogue.[1]
Subsequent research revealed that the biological activity of halofuginone is stereospecific. The molecule possesses two chiral centers on the piperidine ring, leading to the existence of different stereoisomers. The designation "cis-" refers to the relative configuration of the substituents on this ring. Crucially, studies have demonstrated that the (-)-enantiomer of halofuginone, corresponding to the (2R, 3S) absolute configuration, is the biologically active form, mirroring the stereochemistry of the natural febrifugine. This stereoisomer is responsible for the compound's therapeutic effects.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to yield the desired biologically active isomer. While various synthetic routes have been developed, a general and illustrative pathway is presented below. This process typically involves the synthesis of the two key heterocyclic fragments, the quinazolinone and the piperidine ring, followed by their coupling.
General Synthetic Workflow
Caption: Generalized synthetic workflow for this compound.
Mechanism of Action: A Dual Inhibitory Role
This compound exerts its diverse biological effects through two primary and distinct mechanisms of action: the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway and the inhibition of prolyl-tRNA synthetase (ProRS).
Inhibition of TGF-β/Smad3 Signaling
The TGF-β signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix (ECM) production. In pathological conditions like fibrosis, this pathway becomes dysregulated, leading to excessive collagen deposition. This compound has been shown to inhibit the phosphorylation of Smad3, a key downstream effector in the TGF-β cascade. By preventing Smad3 phosphorylation, this compound blocks the transcription of target genes, including those encoding for type I collagen.
Caption: Inhibition of the TGF-β/Smad3 signaling pathway by this compound.
Inhibition of Prolyl-tRNA Synthetase (ProRS)
This compound also functions as a potent inhibitor of prolyl-tRNA synthetase (ProRS), an essential enzyme responsible for charging tRNA with the amino acid proline. By binding to the active site of ProRS, this compound mimics the proline-AMP intermediate, thereby blocking the attachment of proline to its cognate tRNA. This leads to an accumulation of uncharged prolyl-tRNA, triggering the amino acid starvation response (AAR). The AAR, in turn, has profound effects on cellular processes, including the inhibition of T helper 17 (Th17) cell differentiation, which is implicated in autoimmune diseases.
Caption: Inhibition of prolyl-tRNA synthetase and activation of the AAR by this compound.
Quantitative Biological Data
The biological activity of this compound has been quantified in various assays. The following table summarizes key inhibitory concentrations (IC50) and effective concentrations (EC50) for its primary mechanisms of action.
| Biological Target/Process | Assay Type | Cell Line/System | IC50/EC50 | Reference |
| Th17 Cell Differentiation | Intracellular Cytokine Staining | Murine T Cells | 3.6 ± 0.4 nM (IC50) | [3] |
| Prolyl-tRNA Synthetase (PfProRS) | Aminoacylation Assay | Plasmodium falciparum | 11 nM (IC50) | [4] |
| Collagen Secretion | In vitro fibroblast culture | Rat Urethral Fibroblasts | 10⁻⁸ M (Effective Concentration) | [5] |
Experimental Protocols
Measurement of Smad3 Phosphorylation
Objective: To quantify the inhibition of TGF-β-induced Smad3 phosphorylation by this compound.
Methodology:
-
Cell Culture: Plate target cells (e.g., fibroblasts, epithelial cells) in a 96-well plate and culture until they reach 70-80% confluency.
-
Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treatment: Treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Lysis: Wash the cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the concentration of phosphorylated Smad3 (pSmad3) and total Smad3 in the cell lysates using a sandwich ELISA or Western blot analysis.[6]
-
Data Analysis: Normalize the pSmad3 levels to total Smad3 levels. Calculate the percentage inhibition of pSmad3 at each this compound concentration relative to the TGF-β1-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Prolyl-tRNA Synthetase (ProRS) Inhibition Assay
Objective: To measure the inhibitory activity of this compound on ProRS.
Methodology:
-
Enzyme and Substrates: Use purified recombinant human or pathogen-specific ProRS. The substrates include ATP, radiolabeled L-proline (e.g., [³H]-proline), and a mixture of total tRNA.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl₂, ATP, radiolabeled L-proline, and tRNA.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding the ProRS enzyme.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Precipitation and Washing: Stop the reaction and precipitate the tRNA (and any attached radiolabeled proline) using trichloroacetic acid (TCA). Wash the precipitate on a filter to remove unincorporated radiolabeled proline.
-
Scintillation Counting: Measure the radioactivity of the washed precipitate using a scintillation counter. The amount of radioactivity is proportional to the ProRS activity.[1]
-
Data Analysis: Calculate the percentage inhibition of ProRS activity at each this compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Measurement of Collagen Type I Gene Expression
Objective: To assess the effect of this compound on collagen type I gene expression.
Methodology:
-
Cell Treatment: Culture relevant cells (e.g., fibroblasts) and treat them with this compound at various concentrations for a specified period (e.g., 24-48 hours). A positive control, such as TGF-β1, can be used to induce collagen expression.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the collagen type I alpha 1 chain (COL1A1) gene and a housekeeping gene (e.g., GAPDH) for normalization.[7]
-
Data Analysis: Calculate the relative expression of COL1A1 mRNA using the ΔΔCt method, normalized to the housekeeping gene. Compare the expression levels in this compound-treated cells to the vehicle-treated or TGF-β1-stimulated controls.[7]
-
In Situ Hybridization (alternative): For tissue samples, in situ hybridization can be used to visualize and quantify COL1A1 mRNA expression directly within the tissue context.[2]
Conclusion
This compound is a compelling small molecule with a well-defined, dual mechanism of action that underpins its therapeutic potential across a spectrum of diseases. Its stereospecific activity highlights the importance of chiral chemistry in drug design. The detailed understanding of its inhibitory effects on both TGF-β signaling and prolyl-tRNA synthetase provides a solid foundation for its continued investigation and development. The experimental protocols outlined in this guide offer a starting point for researchers to further explore the multifaceted biology of this promising compound.
References
- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halofuginone, a specific inhibitor of collagen type I synthesis, prevents dimethylnitrosamine-induced liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The effect of halofuginone, an inhibitor of collagen type i synthesis, on urethral stricture formation: in vivo and in vitro study in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low-dose halofuginone inhibits the synthesis of type I collagen without influencing type II collagen in the extracellular matrix of chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Cis-Halofuginone as a Prolyl-tRNA Synthetase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cis-halofuginone, a derivative of the natural product febrifugine, is a potent and specific inhibitor of prolyl-tRNA synthetase (ProRS). This enzyme is critical for protein synthesis, catalyzing the charging of tRNA with proline. By competitively inhibiting ProRS, this compound mimics a state of proline starvation, leading to the activation of the Amino Acid Response (AAR) pathway and the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. These mechanisms of action underpin its diverse biological activities, including anti-fibrotic, anti-inflammatory, anti-parasitic, and anti-cancer effects. This technical guide provides an in-depth overview of the core molecular interactions, experimental protocols for its study, and the key signaling pathways involved.
Mechanism of Action: Competitive Inhibition of Prolyl-tRNA Synthetase
This compound exerts its primary effect by directly targeting the active site of prolyl-tRNA synthetase (ProRS). It acts as a competitive inhibitor with respect to proline, one of the substrates for the aminoacylation reaction. The inhibition is also ATP-dependent, meaning that the presence of ATP enhances the binding of halofuginone to the enzyme. This binding prevents the charging of tRNAPro with proline.
The resulting accumulation of uncharged tRNAPro is a cellular stress signal that triggers the Amino Acid Response (AAR) pathway. This integrated stress response pathway leads to a general shutdown of protein synthesis to conserve resources, as well as the specific translational upregulation of transcription factors like ATF4, which in turn orchestrates a transcriptional response to amino acid deprivation.
Furthermore, inhibition of ProRS by this compound has been shown to suppress the TGF-β signaling pathway. This occurs through the inhibition of Smad2/3 phosphorylation, key downstream mediators of TGF-β signaling. This action is thought to contribute significantly to the anti-fibrotic properties of this compound.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against ProRS has been quantified in various systems. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibition of Prolyl-tRNA Synthetase
| Enzyme Source | Assay Type | Parameter | Value | Reference |
| Plasmodium falciparum ProRS | Aminoacylation Assay | IC50 | 17 nM | [1] |
| Human ProRS | Not Specified | IC50 | Not Specified | |
| Anopheles culicifacies ProRS | Enzyme-based assay | Potent Inhibition | Not Quantified |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| HepG2 (liver) | P. berghei sporozoite load | IC50 | 17 nM | [1] |
| Various Cancer Cell Lines | Apoptosis/Anti-proliferative | Effective | Not Specified | [1] |
Experimental Protocols
Prolyl-tRNA Synthetase Activity Assay (tRNA Charging Assay)
This assay directly measures the enzymatic activity of ProRS by quantifying the amount of radiolabeled proline attached to its cognate tRNA.
Materials:
-
Purified ProRS enzyme
-
Total tRNA or purified tRNAPro
-
3H-Proline or 14C-Proline
-
ATP
-
Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
Protocol:
-
Prepare a reaction mixture containing reaction buffer, ATP, and the desired concentration of this compound or vehicle control.
-
Add the purified ProRS enzyme to the reaction mixture and incubate for a predetermined time at the optimal temperature for the enzyme.
-
Initiate the charging reaction by adding total tRNA and radiolabeled proline.
-
At various time points, pipette aliquots of the reaction mixture onto glass fiber filters.
-
Immediately wash the filters with cold 5% TCA to precipitate the tRNA and remove unincorporated radiolabeled proline.
-
Perform additional washes with cold TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of charged tRNAPro.
-
Calculate the percent inhibition by comparing the activity in the presence of this compound to the vehicle control.
Luciferase-Based ATP Depletion Assay
This is a high-throughput compatible assay that measures the consumption of ATP during the aminoacylation reaction. A decrease in ProRS activity due to an inhibitor will result in less ATP consumption.
Materials:
-
Purified ProRS enzyme
-
Proline
-
Total tRNA or purified tRNAPro
-
ATP
-
Reaction buffer
-
Commercial luciferase-based ATP detection reagent (e.g., Kinase-Glo®)
-
Luminometer
Protocol:
-
Set up the aminoacylation reaction in a multi-well plate format with ProRS, proline, tRNA, and various concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for a set period.
-
Stop the reaction and add the luciferase-based ATP detection reagent according to the manufacturer's instructions. This reagent will lyse the cells (if a cellular assay) and contains luciferase and its substrate, which will produce light in the presence of ATP.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the amount of ATP remaining in the well.
-
A higher luminescence signal indicates more ATP remaining and thus greater inhibition of ProRS.
-
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
References
A Deep Dive into the cis-Halofuginone Binding Pocket: A Structural and Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural and mechanistic analysis of the binding of cis-halofuginone to its molecular target, glutamyl-prolyl-tRNA synthetase (EPRS). Halofuginone, a halogenated derivative of febrifugin, has garnered significant interest for its therapeutic potential in treating a range of conditions including malaria, cancer, fibrosis, and autoimmune diseases.[1][2][3] Understanding the intricacies of its binding pocket is paramount for the development of next-generation therapeutics with improved specificity and efficacy.
The Molecular Target: Prolyl-tRNA Synthetase (ProRS)
Halofuginone exerts its biological effects by specifically targeting the prolyl-tRNA synthetase (ProRS) domain of the bifunctional enzyme, glutamyl-prolyl-tRNA synthetase (EPRS).[1][3][4] This enzyme is crucial for protein synthesis, catalyzing the attachment of proline to its cognate tRNA. By inhibiting ProRS, halofuginone mimics proline starvation, leading to an accumulation of uncharged prolyl-tRNAs.[1][4][5] This accumulation triggers the Amino Acid Response (AAR) pathway, a key signaling cascade that modulates immune responses and cellular stress.[1][2][3][4]
Quantitative Analysis of Halofuginone Binding and Inhibition
The interaction between halofuginone and ProRS has been quantitatively characterized through various biochemical and biophysical assays. The following tables summarize the key binding affinities and inhibitory concentrations reported in the literature.
| Inhibitor | Target Enzyme | Parameter | Value | Reference |
| Halofuginone | Human ProRS | Ki | 18.3 nM | [1][6] |
| Halofuginone | Plasmodium falciparum ProRS | IC50 | 11 nM | [7] |
| Compound 3 (analog) | Staphylococcus aureus ProRS | IC50 | 0.18 µM | [8] |
| Compound 3 (analog) | Staphylococcus aureus ProRS | Kd | 30.3 nM | [8] |
Structural Insights into the Binding Pocket
X-ray crystallography studies have provided high-resolution snapshots of halofuginone bound within the active site of the human ProRS domain (hPRS).[9][10] These structures reveal that halofuginone acts as a competitive inhibitor with respect to proline and requires the presence of ATP for tight binding.[1][7][9] It effectively mimics the prolyl-adenylate intermediate, a key transient species in the aminoacylation reaction.[1][11]
The binding of halofuginone induces significant conformational changes in the enzyme, particularly in a region known as "motif 1," which acts as a cap over the active site.[9] In the inhibitor-bound state, this cap is "incorrectly closed," preventing the productive binding of substrates.
Key amino acid residues within the hPRS active site have been identified as crucial for halofuginone binding and the subsequent inhibition. Mutagenesis studies have confirmed the importance of Phe1097 and Arg1152 in the inhibitory mechanism.[9] The high degree of conservation of these binding pocket residues between human and parasitic ProRS, such as that from Plasmodium falciparum, presents a challenge for developing species-specific inhibitors.[7]
Signaling Pathways Modulated by Halofuginone
The inhibition of ProRS by halofuginone initiates a cascade of downstream signaling events, primarily through the activation of the Amino Acid Response (AAR) pathway. This section visualizes the key pathways affected.
Caption: Halofuginone's dual mechanism of action.
Experimental Protocols
This section details the methodologies for key experiments cited in the structural and functional analysis of halofuginone's interaction with ProRS.
Halofuginone Binding Assay
This protocol is adapted from studies investigating the direct binding of halofuginone to ProRS.[1]
References
- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Halofuginone - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conformational changes in human prolyl-tRNA synthetase upon binding of the substrates proline and ATP and the inhibitor halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 11. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]
In Vitro Effects of cis-Halofuginone on Collagen Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of cis-Halofuginone, a quinazolinone alkaloid, on the synthesis of collagen. Halofuginone is a potent inhibitor of collagen production, demonstrating significant anti-fibrotic properties in various preclinical models. This document consolidates key findings on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects, serving as a comprehensive resource for researchers in the fields of fibrosis, dermatology, and drug discovery.
Mechanism of Action: A Dual-Pronged Inhibition
This compound exerts its inhibitory effects on collagen synthesis through a sophisticated, dual-pronged mechanism primarily targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis.
The primary mechanism involves the inhibition of Smad3 phosphorylation.[1][2] TGF-β signaling is initiated when the ligand binds to its type II receptor, which in turn recruits and phosphorylates the type I receptor.[] The activated type I receptor then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[] Halofuginone has been shown to specifically block the phosphorylation and subsequent activation of Smad3, a critical step in the canonical TGF-β pathway.[1] Interestingly, this inhibitory effect appears to be specific to Smad3, as Halofuginone does not affect the activation of Smad2.[1] The activated Smad3 forms a complex with Smad4, which then translocates to the nucleus to act as a transcription factor, upregulating the expression of target genes, including those for type I collagen (COL1A1 and COL1A2).[] By preventing Smad3 phosphorylation, Halofuginone effectively halts this signaling cascade, leading to a downstream reduction in type I collagen gene expression.[1][4]
Furthermore, some studies suggest that Halofuginone's effects may also be linked to the inhibition of prolyl-tRNA synthetase, an enzyme crucial for the incorporation of proline into collagen. This would represent a more direct inhibition of the protein synthesis machinery.
The culmination of these actions is a significant and specific reduction in the synthesis of type I collagen, the primary collagen type involved in fibrotic processes.[1][5]
Signaling Pathway of Halofuginone's Anti-Fibrotic Action
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Quantitative Data on In Vitro Efficacy
The inhibitory effect of this compound on collagen synthesis has been quantified in various in vitro systems. The following table summarizes the effective concentrations and observed effects across different cell types.
| Cell Type | Concentration | Observed Effect | Reference |
| Avian Skin Fibroblasts | 10⁻¹¹ M | Attenuated [³H]proline incorporation into collagenase-digestible proteins. | [5] |
| Fibroblast Cultures | 10⁻⁸ M | Reduced the level of α2(I) collagen mRNA. | [1] |
| Rat Urethral Fibroblasts | 10⁻⁸ M | Inhibited secreted collagen due to inhibition of collagen alpha1(I) gene expression. | [4] |
| Human Corneal Fibroblasts | up to 10 ng/ml | Well-tolerated and significantly reduced TGF-β-induced expression of type I collagen. | [6][7][8] |
Experimental Protocols
A variety of in vitro methods have been employed to investigate the effects of Halofuginone on collagen synthesis. These protocols are crucial for the screening and characterization of anti-fibrotic compounds.[9]
General Experimental Workflow
Caption: General workflow for in vitro analysis of this compound.
Detailed Methodologies
1. Cell Culture
-
Cell Lines: Primary human corneal fibroblasts, skin fibroblasts (avian and mouse), and rat embryo cell lines have been utilized.[1][4][5][6]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
2. Halofuginone Treatment
-
Preparation: Halofuginone is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to final concentrations in the cell culture medium.
-
Application: The culture medium is replaced with a medium containing the desired concentrations of Halofuginone. A vehicle control (medium with the solvent alone) is always included. In many experimental setups, cells are co-treated with TGF-β to induce a pro-fibrotic response.[6][7]
3. Quantification of Collagen Synthesis
-
[³H]Proline Incorporation Assay:
-
Cells are cultured in the presence of Halofuginone.
-
[³H]proline is added to the culture medium for a defined period to radiolabel newly synthesized proteins.
-
Proteins are precipitated (e.g., with trichloroacetic acid).
-
The amount of collagen is determined by digesting the protein precipitate with bacterial collagenase.
-
The radioactivity in the collagenase-digestible (collagen) and non-digestible fractions is measured using a scintillation counter.[5]
-
-
Sirius Red Staining for Total Collagen:
-
This colorimetric method is used to quantify total collagen in cell culture supernatant or deposited in the cell layer.[4][10]
-
Cells are fixed (e.g., with methanol).
-
The fixed cells or supernatant are incubated with a Sirius Red dye solution.
-
After washing to remove unbound dye, the bound dye is eluted.
-
The absorbance of the eluate is measured spectrophotometrically to determine the collagen content.
-
-
Western Blotting:
-
This technique is used to measure the protein levels of specific collagen types (e.g., type I collagen) and signaling molecules.[6][11][12]
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the target protein (e.g., anti-collagen type I, anti-Smad3, anti-phospho-Smad3).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
This method quantifies the mRNA expression levels of collagen genes.[6][12]
-
Total RNA is extracted from the cultured cells.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is used as a template for PCR with primers specific for collagen genes (e.g., COL1A1, COL1A2) and a reference gene (e.g., GAPDH).
-
The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
4. Analysis of TGF-β Signaling Pathway
-
To confirm the mechanism of action, western blotting is the primary method used to assess the phosphorylation status of Smad3.[1][6][7] Cells are stimulated with TGF-β in the presence or absence of Halofuginone, and cell lysates are analyzed for levels of total Smad3 and phosphorylated Smad3 (p-Smad3). A reduction in the p-Smad3/total Smad3 ratio indicates inhibition of the pathway.
Conclusion
This compound is a potent and specific inhibitor of type I collagen synthesis in vitro. Its well-defined mechanism of action, centered on the blockade of TGF-β-mediated Smad3 phosphorylation, makes it a valuable tool for studying the molecular pathways of fibrosis and a promising candidate for the development of anti-fibrotic therapies. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of Halofuginone and other potential anti-fibrotic agents.
References
- 1. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 4. The effect of halofuginone, an inhibitor of collagen type i synthesis, on urethral stricture formation: in vivo and in vitro study in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halofuginone: an inhibitor of collagen type I synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis _ state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methods for measuring type I collagen synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Selective Inhibition of Th17 Cell Differentiation by cis-Halofuginone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also key drivers of pathogenesis in a multitude of autoimmune and inflammatory diseases. Consequently, the targeted inhibition of Th17 cell differentiation and function represents a promising therapeutic strategy. cis-Halofuginone, a synthetic derivative of the plant alkaloid febrifugine, has emerged as a potent and selective inhibitor of Th17 cell differentiation. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and key methodologies related to the action of this compound on Th17 cells.
Core Mechanism of Action: The Amino Acid Starvation Response
This compound exerts its inhibitory effect on Th17 cell differentiation not by directly targeting the canonical signaling pathways induced by cytokines like IL-6 and TGF-β, but by activating the Amino Acid Starvation Response (AAR) pathway.[1][2][3] This cellular stress response is a highly conserved mechanism that allows cells to adapt to nutrient deprivation.
The key molecular target of halofuginone is the enzyme prolyl-tRNA synthetase (PRS), which is a component of the larger glutamyl-prolyl-tRNA synthetase (EPRS) complex.[3][4] Halofuginone binds to the active site of PRS, competitively inhibiting its ability to charge tRNA molecules with proline.[4][5] This leads to an accumulation of uncharged prolyl-tRNAs within the cell, which is a primary trigger for the AAR.
The accumulation of uncharged tRNAs is sensed by the kinase General Control Nonderepressible 2 (GCN2).[6] GCN2, upon activation, phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1][7] Phosphorylation of eIF2α leads to a global reduction in protein synthesis, but selectively increases the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4).[1][7] ATF4 is a key transcription factor of the AAR that orchestrates a transcriptional program to cope with amino acid limitation. It is the induction of this AAR pathway that ultimately and selectively suppresses the differentiation of Th17 cells.[1][3] This inhibitory effect can be reversed by the addition of excess proline, which competes with halofuginone for binding to PRS and thereby prevents the activation of the AAR.[4]
Beyond its role in differentiation, halofuginone also potently blocks IL-23-mediated STAT3 activation and the downstream expression of Th17 cytokines in already mature Th17 cells, and this effect is also dependent on the AAR pathway.[5][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on Th17 cell differentiation.
Table 1: In Vitro Inhibition of Th17 Differentiation
| Parameter | Species | Cell Type | Halofuginone Concentration | Effect | Reference |
| IC50 for Th17 differentiation | Mouse | Naïve CD4+ T cells | 3.6 ± 0.4 nM | Selective inhibition of IL-17 production | [3] |
| IL-17A Expression | Mouse | Naïve CD4+ T cells | 20 nM | Significant reduction in IL-17A+ cells | [8] |
| IL-17 Production | Human | Peripheral Blood T cells | 40 nM | Repression of IL-17 expression | [3] |
| Il17a and Il17f mRNA | Mouse | Differentiating Th17 cells | 40 nM | Inhibition of mRNA production | [9] |
Table 2: Effect of Halofuginone on Gene and Protein Expression
| Target Molecule | Cell Type | Treatment | Fold Change/Observation | Method | Reference |
| p-eIF2α | Mouse CD4+ T cells | Halofuginone | Increased phosphorylation | Western Blot | [1] |
| ATF4 | Mouse CD4+ T cells | Halofuginone | Increased protein expression | Western Blot | [1] |
| RORγt mRNA (Rorc) | Differentiating Th17 cells | Halofuginone | No significant change in induction | qPCR | [3] |
| RORα mRNA (Rora) | Differentiating Th17 cells | Halofuginone | No significant change in induction | qPCR | [3] |
| Foxp3 Expression | Differentiating Th17 cells | Halofuginone | Reciprocal increase in expression | Flow Cytometry | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's effect on Th17 cell differentiation.
Mouse Naïve CD4+ T Cell Isolation and Th17 Differentiation
This protocol outlines the isolation of naïve CD4+ T cells from mouse spleens and their subsequent differentiation into Th17 cells, which can be treated with this compound.
Materials:
-
Spleens from C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol
-
Naïve CD4+ T cell isolation kit (e.g., Miltenyi Biotec)
-
Anti-CD3ε antibody (10 µg/mL)
-
Anti-CD28 antibody (2 µg/mL)
-
Recombinant mouse IL-6 (20 ng/mL)
-
Recombinant human TGF-β1 (1 ng/mL)
-
Anti-IFN-γ antibody (10 µg/mL)
-
Anti-IL-4 antibody (10 µg/mL)
-
This compound (stock solution in DMSO)
-
96-well U-bottom plates
Procedure:
-
Prepare a single-cell suspension from the spleens of C57BL/6 mice by mechanical dissociation.
-
Isolate naïve CD4+ T cells (CD4+CD62L+) using a magnetic-activated cell sorting (MACS) based isolation kit according to the manufacturer's instructions.[2][10]
-
Coat a 96-well plate with anti-CD3ε antibody (10 µg/mL in PBS) for at least 2 hours at 37°C. Wash the plate three times with sterile PBS before use.
-
Seed the purified naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3ε coated plate.
-
Add soluble anti-CD28 antibody (2 µg/mL) to the culture.
-
For Th17 polarizing conditions, add recombinant mouse IL-6 (20 ng/mL), recombinant human TGF-β1 (1 ng/mL), anti-IFN-γ antibody (10 µg/mL), and anti-IL-4 antibody (10 µg/mL).[2]
-
Add this compound at the desired concentrations (e.g., a titration from 1 nM to 100 nM) or vehicle control (DMSO) to the wells.
-
Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
After incubation, cells can be harvested for analysis by flow cytometry, qPCR, or other assays.
Intracellular Cytokine Staining for IL-17A
This protocol is for the detection of intracellular IL-17A in differentiated T cells by flow cytometry.
Materials:
-
Differentiated T cells from the protocol above
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A or Monensin
-
FACS buffer (PBS with 2% FBS)
-
Surface staining antibodies (e.g., anti-CD4)
-
Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm)
-
Intracellular staining antibody (anti-IL-17A)
-
Flow cytometer
Procedure:
-
Restimulate the differentiated T cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor such as Brefeldin A (10 µg/mL) or Monensin.[11]
-
Harvest the cells and wash with FACS buffer.
-
Perform cell surface staining by incubating the cells with a fluorescently conjugated anti-CD4 antibody for 20-30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.[12] This step is crucial for allowing the intracellular antibody to access its target.
-
Incubate the permeabilized cells with a fluorescently conjugated anti-IL-17A antibody for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on CD4+ T cells and quantifying the percentage of IL-17A+ cells.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA expression levels of key Th17-related genes such as Il17a and Rorc (encoding RORγt).
Materials:
-
Differentiated T cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., Il17a, Rorc) and a housekeeping gene (e.g., Actb)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR system
Procedure:
-
Harvest the differentiated T cells and extract total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene and housekeeping gene, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Western Blotting for AAR Pathway Proteins
This protocol is for detecting the phosphorylation of eIF2α and the expression of ATF4, key markers of AAR activation.
Materials:
-
Differentiated T cells treated with halofuginone for various time points (e.g., 0, 1, 2, 4 hours)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total-eIF2α, anti-ATF4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the T cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
This compound represents a powerful tool for studying Th17 cell biology and holds significant therapeutic potential for the treatment of Th17-mediated autoimmune and inflammatory diseases. Its unique mechanism of action, centered on the induction of the Amino Acid Starvation Response through the inhibition of prolyl-tRNA synthetase, provides a selective means of suppressing Th17 cell differentiation and function. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the nuances of the AAR pathway in immune cells will undoubtedly unveil new opportunities for therapeutic intervention.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sundrudlab.com [sundrudlab.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. youtube.com [youtube.com]
- 12. jitc.bmj.com [jitc.bmj.com]
Foundational Research on cis-Halofuginone for Autoimmune Diseases: A Technical Guide
Abstract Halofuginone (HF), a synthetic derivative of the plant alkaloid febrifugine, has emerged as a small molecule with significant therapeutic potential for a range of autoimmune and fibrotic diseases.[1][2][3] Foundational research has elucidated its multifaceted mechanism of action, which is primarily centered on two distinct cellular pathways: the selective inhibition of T helper 17 (Th17) cell differentiation through the activation of the amino acid starvation response (AAR), and the attenuation of pro-fibrotic signaling by inhibiting the transforming growth factor-beta (TGF-β) pathway.[1][4][5] By targeting these critical pathways, Halofuginone addresses both the inflammatory and fibrotic components characteristic of many autoimmune disorders, such as rheumatoid arthritis and scleroderma.[6][7][8] This technical guide provides an in-depth overview of the core research on cis-Halofuginone, presenting key quantitative data, detailed experimental protocols, and visualized signaling pathways to support further research and drug development efforts in this promising field.
Core Mechanisms of Action
Inhibition of Th17 Cell Differentiation via Amino Acid Starvation Response (AAR)
A pivotal mechanism of Halofuginone in the context of autoimmunity is its ability to selectively inhibit the differentiation of pro-inflammatory Th17 cells.[9][10] Th17 cells are key mediators of autoimmunity, and their dysregulation is associated with numerous conditions, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[11]
Halofuginone exerts this effect not by targeting cytokine signaling directly, but by activating the Amino Acid Starvation Response (AAR), a cellular stress pathway.[4][9] The specific molecular steps are as follows:
-
Inhibition of Prolyl-tRNA Synthetase (ProRS): Halofuginone binds to the active site of prolyl-tRNA synthetase (EPRS), an enzyme responsible for charging proline onto its corresponding tRNA.[5][11][12]
-
Accumulation of Uncharged tRNA: This inhibition leads to an accumulation of uncharged prolyl-tRNAs, which the cell interprets as a sign of proline deprivation.[2][11]
-
Activation of GCN2 Kinase: The buildup of uncharged tRNAs activates the kinase General Control Nonderepressible 2 (GCN2).[12]
-
Phosphorylation of eIF2α: Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), a key event in the AAR pathway.[12]
-
Selective Blockade of Th17 Differentiation: The activation of the AAR pathway selectively prevents the development of Th17 cells, without significantly affecting other T cell lineages like Th1 or regulatory T cells (Tregs).[2][9] This specificity makes Halofuginone a targeted immunomodulatory agent, potentially avoiding broad immunosuppression.[4]
Attenuation of Pro-Fibrotic TGF-β Signaling
Fibrosis, the excessive deposition of extracellular matrix proteins like collagen, is a pathological hallmark of diseases such as scleroderma and is often driven by the cytokine TGF-β.[1][7][13] Halofuginone demonstrates potent anti-fibrotic activity by directly interfering with the TGF-β signaling cascade.[14][15]
The mechanism involves the inhibition of a key downstream signaling molecule, Smad3:
-
TGF-β Receptor Activation: TGF-β binds to its cell surface receptors, leading to the phosphorylation and activation of receptor-associated Smad proteins, primarily Smad2 and Smad3.[1]
-
Inhibition of Smad3 Phosphorylation: Halofuginone specifically blocks the TGF-β-mediated phosphorylation of Smad3.[1][8][16] This action is highly specific, as the activation of Smad2 is not affected.[16]
-
Blocked Nuclear Translocation: Since phosphorylation is required for Smad3 to form a complex with Smad4 and translocate to the nucleus, Halofuginone effectively prevents this step.
-
Reduced Collagen Gene Expression: By blocking the nuclear activity of Smad3, Halofuginone downregulates the transcription of target genes, most notably the gene for type I collagen, thereby reducing fibrosis.[16][17] Some studies also suggest Halofuginone can upregulate the inhibitory Smad7, further dampening the pathway.[14][18]
Quantitative Data Summary
The following tables summarize key quantitative data from foundational studies on Halofuginone, providing metrics for its potency and activity in various experimental models.
Table 1: In Vitro Efficacy of Halofuginone
| Parameter | Model System | Value | Reference |
|---|---|---|---|
| IC₅₀ for Th17 Inhibition | Murine T Cell Culture | 3.6 ± 0.4 nM | [9] |
| Effective Concentration | Human Corneal Fibroblasts | 10 ng/mL (well-tolerated) | [17] |
| Effective Concentration | Naïve CD4⁺ T Cells | 20 nM | [19] |
| Effective Concentration | Fibroblast Cultures | 10⁻⁸ M (reduced collagen mRNA) | [16] |
| Binding Affinity (Kᴅ) | HSPA8 Target | 3.877 µM | [20] |
| IC₅₀ for Antimalarial Activity | P. berghei in HepG2 cells | 17 nM |[5] |
Table 2: In Vivo Efficacy of Halofuginone
| Animal Model | Disease | Dosing Regimen | Key Outcome | Reference |
|---|---|---|---|---|
| Adjuvant-Induced Arthritis (Rat) | Rheumatoid Arthritis | 1.25 and 2.5 mg/kg (oral, every other day) | Significantly inhibited synovial proliferation, cartilage destruction, and bone erosion. | [20] |
| Tight Skin (Tsk) Mouse | Scleroderma | Low dose for 60 days | Prevented the development of cutaneous hyperplasia (dermal fibrosis). | [16] |
| Bleomycin-Induced Scleroderma | Scleroderma | Not specified | Therapeutic effect observed. | [21] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Not specified | Protected mice from Th17-associated inflammation. |[4][9] |
Key Experimental Protocols
Protocol: In Vitro Th17 Differentiation Assay
This protocol outlines the differentiation of naïve CD4⁺ T cells into Th17 cells and is used to assess the inhibitory effect of Halofuginone.
1. Isolation of Naïve CD4⁺ T Cells:
-
Harvest spleens and lymph nodes from mice into sterile PBS.
-
Prepare a single-cell suspension by grinding the organs through a 70 µm cell strainer.
-
Isolate naïve CD4⁺ T cells (CD4⁺CD62L⁺CD44⁻CD25⁻) using a magnetic-activated cell sorting (MACS) negative selection kit according to the manufacturer's instructions to ensure high purity (>90%).[22][23]
2. T Cell Culture and Differentiation:
-
Coat a 96-well U-bottom plate with anti-CD3ε antibody (e.g., 10 µg/mL in PBS) and incubate at 37°C for at least 4 hours. Wash wells 3x with sterile PBS before use.[22]
-
Resuspend the isolated naïve T cells to a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and β-mercaptoethanol).
-
Prepare the Th17 differentiation cocktail containing:
-
Add Halofuginone (or vehicle control) at desired concentrations (e.g., 1-100 nM) to the appropriate wells.
-
Add 200 µL of the cell suspension with the differentiation cocktail to each well.
-
Incubate for 3-4 days at 37°C in a 5% CO₂ incubator.[19]
3. Analysis by Flow Cytometry:
-
Restimulate the cells for 4-5 hours with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Monensin or Brefeldin A).[26]
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial kit.
-
Perform intracellular staining for the signature Th17 cytokine, IL-17A.
-
Analyze the percentage of CD4⁺IL-17A⁺ cells using a flow cytometer.[22]
Protocol: Analysis of STAT3 Phosphorylation
This protocol describes how to measure the phosphorylation of STAT3 at the Tyr705 residue, a critical step in Th17 differentiation that is modulated by Halofuginone.
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HeLa, CD4⁺ T cells) to ~80% confluency.
-
Starve cells of serum for a few hours if necessary to reduce basal phosphorylation.
-
Pre-treat cells with Halofuginone or vehicle control for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a known STAT3 activator, such as IL-6 (e.g., 20 ng/mL) or Oncostatin M (40 ng/mL), for a short period (e.g., 15-30 minutes).[27][28]
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium vanadate, PMSF).
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
3. Western Blot Analysis:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[29]
-
To normalize, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., α-tubulin or GAPDH).[28]
Visualized Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core mechanisms of Halofuginone and the experimental workflows used to study its effects.
Caption: Halofuginone inhibits EPRS, activating the AAR pathway to block Th17 differentiation.
Caption: Halofuginone inhibits TGF-β signaling by blocking the phosphorylation of Smad3.
Caption: Experimental workflow for assessing Halofuginone's effect on Th17 differentiation.
Conclusion and Future Directions
The foundational research on this compound has established it as a potent, dual-action molecule with significant therapeutic promise for autoimmune diseases. Its ability to selectively inhibit Th17 cell differentiation via the AAR pathway and simultaneously block pro-fibrotic TGF-β/Smad3 signaling provides a compelling rationale for its development. The quantitative data demonstrate its efficacy at nanomolar concentrations in vitro, with corresponding positive outcomes in multiple preclinical animal models of autoimmunity and fibrosis.
For drug development professionals, Halofuginone represents a unique lead compound. Future research should focus on:
-
Clinical Trials: While early trials for scleroderma have been conducted, larger, well-controlled studies are needed for a range of autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.[7][8]
-
Pharmacokinetics and Safety: Further characterization of its oral bioavailability, half-life, and long-term safety profile in humans is critical.[6]
-
Derivative Synthesis: Development of analogs could optimize potency and reduce potential off-target effects, improving the therapeutic window.
-
Combination Therapies: Investigating Halofuginone in combination with existing disease-modifying antirheumatic drugs (DMARDs) or biologics could reveal synergistic effects.
By leveraging the detailed mechanisms and protocols outlined in this guide, researchers can continue to build upon this foundational knowledge, paving the way for a new class of therapies for complex autoimmune disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Halofuginone - Wikipedia [en.wikipedia.org]
- 3. Halofuginone - the multifaceted molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual-targeted halofuginone hydrobromide nanocomplexes for promotion of macrophage repolarization and apoptosis of rheumatoid arthritis fibroblast-like synoviocytes in adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic trials for systemic sclerosis: An update - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 8. Halofuginone to treat fibrosis in chronic graft-versus-host disease and scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]
- 13. Effect of halofuginone on the development of tight skin (TSK) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Targeting overexpressed HSPA8 by halofuginone suppresses aberrant proliferation and invasion of rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of the effect of halofuginone on bleomycin-induced scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 24. resources.revvity.com [resources.revvity.com]
- 25. researchgate.net [researchgate.net]
- 26. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 27. mesoscale.com [mesoscale.com]
- 28. portlandpress.com [portlandpress.com]
- 29. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pharmacokinetics of cis-Halofuginone
This technical guide provides a comprehensive overview of the pharmacokinetics of this compound (HF), a synthetic derivative of the natural alkaloid febrifugine. Halofuginone has garnered significant interest for its wide range of biological activities, including antifibrotic, antiangiogenic, and antineoplastic properties[1]. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for its development as a therapeutic agent.
Pharmacokinetic Profile
Pharmacokinetic studies, primarily conducted in rodent models, have defined the plasma kinetics, tissue distribution, and bioavailability of Halofuginone following intravenous (i.v.), intraperitoneal (i.p.), and oral administration[2].
Absorption and Bioavailability
The bioavailability of Halofuginone is highly dependent on the route of administration. While readily absorbed following oral administration, its systemic bioavailability through this route is limited[2][3].
-
Intravenous (i.v.) Administration : In mice, i.v. bolus delivery of 1.5 mg/kg resulted in peak plasma concentrations (Cmax) between 313 and 386 ng/mL[2].
-
Intraperitoneal (i.p.) Administration : The bioavailability of HF after i.p. delivery in mice was determined to be 100%[2].
-
Oral Administration : After oral administration in mice, Halofuginone was undetectable in plasma, indicating very limited oral bioavailability (0%)[2]. Despite this, substantial concentrations were found in key tissues like the liver, kidney, and lungs, suggesting that it may still exert effects in these organs after oral delivery[2].
Distribution
Following administration, Halofuginone distributes rapidly and widely to most tissues, with the notable exception of the brain[2]. It persists longer in tissues such as the lung, liver, kidney, spleen, and skeletal muscle compared to plasma[2]. Even after oral administration where plasma levels were undetectable, HF was easily measured in the kidney, liver, and lung for up to 48 hours[2].
Metabolism
Current evidence suggests that Halofuginone is not significantly metabolized. Studies in rodents failed to detect any HF metabolites in plasma, tissue, or urine samples[2].
Excretion
The primary route of excretion for unchanged Halofuginone appears to be renal. In rodent models, urinary excretion accounted for 8-11% of the administered intravenous dose within the first 48 hours[2]. The biological half-life has been reported to range from approximately 24 to 72 hours[3].
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Halofuginone in CD2F1 mice as reported in the literature.
Table 1: Plasma Pharmacokinetics of Halofuginone in Mice (1.5 mg/kg, i.v. Bolus)
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Peak Plasma Conc. (Cmax) | 313 - 386 | ng/mL | [2] |
| AUC | 19,874 | ng/mL·min | [2] |
| Total Body Clearance (CLtb) | 75 | mL/min/kg | [2] |
| Model Fit | Two-compartment open linear | - |[2] |
Table 2: Bioavailability of Halofuginone in Mice
| Route of Administration | Bioavailability (%) | Reference |
|---|---|---|
| Intraperitoneal (i.p.) | 100 | [2] |
| Oral | 0 |[2] |
Key Signaling Pathways and Mechanism of Action
Halofuginone exerts its biological effects by modulating several key signaling pathways. Its multifaceted action is a primary reason for its therapeutic potential in diseases ranging from fibrosis to cancer[4][5].
Inhibition of TGF-β/Smad Signaling
A primary mechanism of Halofuginone's antifibrotic effect is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway[1][4][6]. It specifically blocks the phosphorylation of Smad3, a key downstream mediator in the TGF-β cascade, without affecting Smad2 activation[5][7]. This prevents the translocation of the Smad complex to the nucleus, thereby inhibiting the expression of target genes like type I collagen[4][7]. Some studies also suggest HF can upregulate the inhibitory Smad7[1][4].
Figure 1: Inhibition of the TGF-β/Smad3 signaling pathway by this compound.
Activation of the Amino Acid Response (AAR) Pathway
Halofuginone is a potent inhibitor of glutamyl-prolyl-tRNA synthetase (EPRS), the enzyme that charges tRNA with proline[8][9]. By inhibiting EPRS, HF mimics a state of proline starvation, leading to an accumulation of uncharged tRNAPro[10]. This activates the General Control Nonderepressible 2 (GCN2) kinase, a key sensor in the Amino Acid Response (AAR) pathway, which is a branch of the Integrated Stress Response (ISR)[8][10]. This activation leads to downstream effects, including the inhibition of Th17 cell differentiation, which contributes to its anti-inflammatory and autoimmune modulatory effects[4][9].
Figure 2: Activation of the Amino Acid Response pathway by this compound.
Experimental Protocols
The following sections detail generalized methodologies for key experiments used in the pharmacokinetic and pharmacodynamic evaluation of this compound.
Quantification of this compound in Biological Matrices
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the standard method for accurately quantifying drug concentrations in complex biological samples like plasma, urine, and tissue homogenates.
-
Sample Preparation (Protein Precipitation) :
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of Halofuginone).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometric Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Monitor specific precursor-to-product ion transitions for Halofuginone and the internal standard.
-
Data Analysis : Quantify by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in the same biological matrix.
-
Figure 3: General workflow for quantifying this compound via LC-MS/MS.
Analysis of Protein Expression and Phosphorylation
Methodology: Western Blot
This technique is used to detect specific proteins (e.g., Smad3, p-Smad3) in a sample. It was crucial in determining that Halofuginone inhibits Smad3 phosphorylation[7].
-
Protein Extraction :
-
Harvest cells or tissues and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE :
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on a 10% polyacrylamide gel.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-Smad3, anti-Smad3).
-
Wash the membrane three times with TBST.
-
Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane three times with TBST.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis is used for semi-quantification relative to a loading control (e.g., GAPDH or β-actin).
-
References
- 1. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue distribution of halofuginone (NSC 713205) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halofuginone | C16H17BrClN3O3 | CID 456390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of transforming growth factor beta signaling by halofuginone as a modality for pancreas fibrosis prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Fibrotic Potential: A Technical Guide to cis-Halofuginone's Impact on the TGF-beta Signaling Pathway
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms by which cis-halofuginone, a derivative of febrifugine, exerts its anti-fibrotic effects through the modulation of the Transforming Growth Factor-beta (TGF-beta) signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of fibrosis research, signal transduction, and pharmacology.
Core Mechanism of Action: Inhibition of the Canonical TGF-beta/Smad Pathway
This compound primarily targets the canonical TGF-beta signaling pathway, a critical regulator of fibroblast activation and extracellular matrix (ECM) deposition. The central mechanism of action involves the inhibition of Smad3 phosphorylation, a key downstream effector of TGF-beta signaling.[1] Additionally, emerging evidence suggests that in certain cell types, this compound can also lead to the dose- and time-dependent down-regulation of total Smad3 protein expression.[2][3][4]
The binding of TGF-beta to its type II receptor (TβRII) initiates the recruitment and phosphorylation of the type I receptor (TβRI). The activated TβRI then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. Phosphorylated Smad2 and Smad3 form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding for alpha-smooth muscle actin (α-SMA), fibronectin, and type I collagen.[2][4]
This compound disrupts this cascade, leading to a significant reduction in the expression of these key fibrotic markers.[2][4] The inhibitory effect of halofuginone on Smad3 phosphorylation has been observed to be potent, with significant inhibition at nanomolar concentrations.[5]
dot
Figure 1. The canonical TGF-beta signaling pathway and points of inhibition by this compound.
Quantitative Impact on Key Fibrotic Markers
The anti-fibrotic efficacy of this compound has been quantified through various in vitro studies. The following tables summarize the dose-dependent effects of this compound on the expression of key fibrotic markers.
Table 1: Effect of this compound on α-SMA and Fibronectin Protein Expression in Human Corneal Fibroblasts
| Treatment | α-SMA Expression (Normalized to Control) | Fibronectin Expression (Normalized to Control) |
| Control | 1.00 | 1.00 |
| TGF-β (2 ng/mL) | Significantly Increased | Significantly Increased |
| TGF-β (2 ng/mL) + Halofuginone (10 ng/mL) | Significantly Reduced vs. TGF-β | Significantly Reduced vs. TGF-β |
Data adapted from Nelson et al., 2012.[2]
Table 2: Effect of this compound on Type I Collagen (COL1A2) mRNA Expression in Human Corneal Fibroblasts
| Treatment | Fold Change in COL1A2 mRNA Expression |
| Control | 1.0 |
| TGF-β (2 ng/mL) | ~4.5 |
| TGF-β (2 ng/mL) + Halofuginone (10 ng/mL) | ~1.5 |
Data adapted from Nelson et al., 2012.[6]
Table 3: Dose-Dependent Down-regulation of Smad3 Protein by this compound in Human Corneal Fibroblasts
| Halofuginone Concentration (ng/mL) | Smad3 Protein Expression (Normalized to Control) |
| 0 | 1.00 |
| 1 | ~0.80 |
| 5 | ~0.60 |
| 10 | ~0.45 |
Data adapted from Nelson et al., 2012.[2][3]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Western Blot Analysis for Phospho-Smad3, Total Smad3, α-SMA, and Fibronectin
Objective: To quantify the protein levels of total and phosphorylated Smad3, as well as the fibrotic markers α-SMA and fibronectin, in response to TGF-beta and this compound treatment.
dot
Figure 2. A typical workflow for Western blot analysis.
Materials:
-
Human corneal fibroblasts (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human TGF-β1
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris Gels
-
PVDF membranes
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-Smad3 (Ser423/425)
-
Rabbit anti-Smad3
-
Mouse anti-α-SMA
-
Rabbit anti-Fibronectin
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure:
-
Cell Culture and Treatment: Plate human corneal fibroblasts and grow to 80-90% confluency. Serum-starve the cells for 24 hours prior to treatment. Pre-treat cells with varying concentrations of this compound for 1 hour before stimulating with TGF-β1 (e.g., 2 ng/mL) for the desired time (e.g., 30 minutes for p-Smad3, 48 hours for α-SMA and fibronectin).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Luciferase Reporter Assay for TGF-beta Signaling Activity
Objective: To measure the transcriptional activity of the TGF-beta/Smad pathway in response to this compound treatment.
Materials:
-
HEK293T cells (or other suitable cell line)
-
(CAGA)12-luciferase reporter plasmid (contains Smad3/4 binding sites)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Recombinant Human TGF-β1
-
This compound
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Transfection: Co-transfect cells with the (CAGA)12-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound for 1 hour, followed by stimulation with TGF-β1.
-
Cell Lysis: After 18-24 hours of stimulation, lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Quantitative Real-Time PCR (qRT-PCR) for Fibrotic Gene Expression
Objective: To quantify the mRNA levels of key fibrotic genes in response to TGF-beta and this compound treatment.
Materials:
-
Treated cell samples
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green PCR Master Mix
-
qRT-PCR instrument
-
Primers for target genes (see Table 4)
Table 4: Human Primer Sequences for qRT-PCR
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| ACTA2 (α-SMA) | CTATGCCTCTGGACGCACAACT | CAGATCCAGACGCATGATGGCA |
| FN1 (Fibronectin) | GAGGGAGAGAGTTTGTGCAGAG | CCTCGGTTGTGATCATCAGTTC |
| COL1A1 | GAGGGCCAAGACGAAGACATC | CAGATCACGTCATCGCACAAC |
| GAPDH | GTGGACCTGACCTGCCGTCT | GGAGGAGTGGGTGTCGCTGT |
Procedure:
-
RNA Extraction: Extract total RNA from treated cells using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.
-
qRT-PCR: Perform qRT-PCR using SYBR Green Master Mix and gene-specific primers.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene GAPDH.
Conclusion
This compound demonstrates significant anti-fibrotic activity by potently inhibiting the canonical TGF-beta signaling pathway. Its primary mechanisms of action, inhibition of Smad3 phosphorylation and down-regulation of Smad3 protein expression, lead to a marked reduction in the expression of key fibrotic markers. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound in treating fibrotic diseases. Further investigation into the precise IC50 value for Smad3 phosphorylation inhibition and continued refinement of experimental conditions will be crucial for advancing this promising compound towards clinical application.
References
- 1. Inhibition of transforming growth factor beta signaling by halofuginone as a modality for pancreas fibrosis prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amelioration of radiation-induced fibrosis: inhibition of transforming growth factor-beta signaling by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
cis-Halofuginone: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Halofuginone, a synthetic halogenated derivative of febrifugine, is a small molecule with potent biological activities that have garnered significant interest in various research fields, including fibrosis, inflammation, and oncology. Its primary mechanisms of action involve the inhibition of prolyl-tRNA synthetase, which mimics amino acid starvation and activates the Integrated Stress Response (ISR), and the suppression of the Transforming Growth Factor-beta (TGF-β) signaling pathway. These actions lead to a range of cellular effects, making this compound a valuable tool for in vitro studies.
These application notes provide detailed protocols for the use of this compound in cell culture to investigate its anti-fibrotic, anti-inflammatory, and anti-proliferative effects.
Mechanism of Action
This compound exhibits a dual mechanism of action:
-
Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Starvation Response (AARS): Halofuginone is a competitive inhibitor of prolyl-tRNA synthetase (ProRS), an enzyme essential for charging tRNA with proline during protein synthesis.[1] By binding to the active site of ProRS, halofuginone prevents the formation of prolyl-tRNA, leading to an accumulation of uncharged tRNAPro.[1] This mimics a state of proline starvation, which activates the General Control Nonderepressible 2 (GCN2) kinase.[2][3] Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which in turn leads to the preferential translation of Activating Transcription Factor 4 (ATF4).[4][5] ATF4 is a key transcription factor that orchestrates the AARS, a cellular program to cope with amino acid scarcity.[3][4]
-
Inhibition of TGF-β/Smad Signaling: Halofuginone inhibits the TGF-β signaling pathway by downregulating the expression and phosphorylation of Smad3, a key downstream mediator of TGF-β signaling.[6][7][8] This inhibition prevents the transcription of TGF-β target genes, including those involved in fibrosis, such as type I collagen.[9][10][11] The reduction in Smad3 protein expression is a dose- and time-dependent effect.[12]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Applications
| Application | Cell Line(s) | Concentration Range | Incubation Time | Readout | Reference(s) |
| Inhibition of Collagen Synthesis | Human Skin Fibroblasts | 0.1 nM - 10 nM | 24 - 72 hours | Collagen α1(I) mRNA and protein levels | [9][10] |
| Human Corneal Fibroblasts | 10 ng/mL (~24 nM) | 24 hours | Type I Collagen mRNA and protein levels | [7][12] | |
| Induction of AARS | HeLa, MEFs | 12.5 nM - 312.5 nM | 4 - 24 hours | p-eIF2α, ATF4 protein levels | [4][5] |
| Thyroid, Ovarian, Breast Cancer Cells | 100 nM | 4 - 24 hours | p-eIF2α protein levels | [4] | |
| Inhibition of Th17 Differentiation | Mouse and Human T cells | IC50: 3.6 ± 0.4 nM | 4 days | IL-17 expression | [13][14] |
| Inhibition of Smad3 Signaling | Human Corneal Fibroblasts | 10 ng/mL (~24 nM) | 24 hours | Smad3 protein levels, p-Smad3 levels | [6][12] |
| C2 Muscle Cells, Primary Myoblasts | Not specified | Not specified | p-Smad3 levels | [8] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference(s) |
| HepG2 | Liver Cancer | 17 nM | [15] |
| THP-1 | Leukemia | Not specified | [15] |
| Multiple Myeloma cells | Multiple Myeloma | Not specified | [15] |
| Leiomyoma cells | Benign Uterine Tumor | Not specified | [15] |
Experimental Protocols
Protocol 1: Inhibition of Collagen Type I Synthesis in Fibroblasts
This protocol is designed to assess the anti-fibrotic potential of this compound by measuring its effect on collagen type I synthesis in fibroblast cell lines.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Fibroblast cell line (e.g., human skin fibroblasts, NIH/3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TGF-β1 (optional, for inducing collagen synthesis)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction and qRT-PCR (for collagen α1(I) mRNA analysis)
-
Reagents for Western blotting (for collagen type I protein analysis)
-
Sircol Collagen Assay kit (optional, for total collagen quantification)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to prepare a 10 mM stock solution.
-
Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
-
-
Cell Seeding:
-
Seed fibroblast cells in appropriate culture vessels (e.g., 6-well plates for Western blotting and qRT-PCR) at a density that will result in 70-80% confluency at the time of treatment.
-
-
Cell Treatment:
-
The following day, replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM).[9][10] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
(Optional) To induce collagen synthesis, co-treat cells with TGF-β1 (e.g., 5 ng/mL) and this compound.
-
Incubate the cells for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Analysis of Collagen Synthesis:
-
qRT-PCR for Collagen α1(I) mRNA:
-
After the incubation period, wash the cells with PBS and lyse them for RNA extraction using a standard protocol.
-
Perform reverse transcription followed by quantitative PCR using primers specific for collagen α1(I) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Western Blotting for Collagen Type I Protein:
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against collagen type I, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. Normalize to a loading control like β-actin or GAPDH.
-
-
Sircol Collagen Assay:
-
Follow the manufacturer's instructions to quantify total soluble collagen in the cell culture supernatant or cell lysate.
-
-
Protocol 2: Induction of the Amino Acid Starvation Response (AARS)
This protocol outlines the steps to induce and detect the AARS in response to this compound treatment by monitoring the phosphorylation of eIF2α and the expression of ATF4.
Materials:
-
This compound stock solution (as prepared in Protocol 1)
-
Cell line of interest (e.g., HeLa, MEFs, cancer cell lines)
-
Complete cell culture medium
-
PBS
-
Lysis buffer for Western blotting (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total-eIF2α, anti-ATF4
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment:
-
Western Blotting:
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Perform protein quantification, SDS-PAGE, and protein transfer as described in Protocol 1.
-
Probe the membrane with primary antibodies against phospho-eIF2α, total eIF2α, and ATF4. The ratio of phosphorylated to total protein is a key indicator of AARS activation.
-
Use an appropriate loading control for normalization.
-
Protocol 3: Inhibition of Th17 Cell Differentiation
This protocol describes how to use this compound to inhibit the differentiation of naive T cells into Th17 cells in vitro.
Materials:
-
This compound stock solution
-
Naive CD4+ T cells (isolated from human PBMCs or mouse splenocytes)
-
T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-23)
-
Complete RPMI-1640 medium
-
Reagents for intracellular cytokine staining (e.g., Brefeldin A, fixation/permeabilization buffers)
-
Fluorochrome-conjugated anti-IL-17A antibody
-
Flow cytometer
Procedure:
-
T Cell Isolation and Activation:
-
Isolate naive CD4+ T cells using standard immunomagnetic bead separation techniques.
-
Activate the T cells with plate-bound or soluble anti-CD3 and anti-CD28 antibodies in complete RPMI medium.
-
-
Th17 Differentiation and Halofuginone Treatment:
-
Culture the activated T cells in the presence of a Th17 polarizing cytokine cocktail.
-
Simultaneously, treat the cells with a low concentration of this compound (e.g., 1-10 nM).[13] An IC50 of approximately 3.6 nM has been reported for inhibiting mouse Th17 differentiation.[13]
-
Include a vehicle control and a non-polarized control (activated T cells without polarizing cytokines).
-
Incubate for 3-5 days.
-
-
Analysis of Th17 Differentiation by Flow Cytometry:
-
On the final day of culture, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Harvest the cells and perform surface staining if required.
-
Fix and permeabilize the cells using a dedicated kit.
-
Stain for intracellular IL-17A using a fluorochrome-conjugated antibody.
-
Analyze the percentage of IL-17A-producing cells by flow cytometry.
-
Mandatory Visualization
Caption: Dual mechanism of action of this compound.
Caption: General experimental workflow for cell culture studies.
Caption: Amino Acid Starvation Response (AARS) signaling pathway.
Caption: TGF-β/Smad signaling pathway inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Amino acid response by Halofuginone in Cancer cells triggers autophagy through proteasome degradation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular responses to halofuginone reveal a vulnerability of the GCN2 branch of the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: effect on myotube fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.huji.ac.il [cris.huji.ac.il]
- 10. Inhibition of collagen type I synthesis by skin fibroblasts of graft versus host disease and scleroderma patients: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Halofuginone: a novel antifibrotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: cis-Halofuginone in In Vivo Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Halofuginone, a synthetic halogenated derivative of febrifugine, has garnered significant interest in oncological research due to its potent anti-fibrotic, anti-angiogenic, and anti-tumor activities. It functions primarily through the inhibition of collagen type I synthesis and modulation of key signaling pathways, including the Transforming Growth Factor-β (TGF-β) and the Amino Acid Starvation Response (AAR) pathways. These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for the use of this compound in various in vivo mouse models of cancer, based on preclinical studies.
Data Presentation: this compound Dosage in In Vivo Cancer Models
The following table summarizes the quantitative data from various studies utilizing this compound in rodent cancer models.
| Cancer Type | Animal Model | Cell Line(s) | Dosage | Administration Route | Dosing Schedule | Key Outcomes |
| Ovarian Cancer | BALB/c nude mice | 3AO (human ovarian cancer) | 0.2 mg/kg | Intraperitoneal (IP) | Every two days for two weeks | Disrupted collagen deposition, enhanced chemosensitivity.[1] |
| Uterine Leiomyoma | Mouse xenograft | Human uterine leiomyoma tissue | 0.25 mg/kg and 0.50 mg/kg | Not specified | 4 weeks | 35-40% reduction in tumor volume.[2] |
| Brain Tumor (Metastatic) | Rat model | Malignant fibrous histiocytoma | 0.1, 0.2, and 0.4 mg/kg/day | Oral | Daily | Dose-dependent inhibition of tumor growth (49-94%).[3] |
| Triple-Negative Breast Cancer | Nude mice | MDA-MB-231 | Not specified (formulated in TPGS polymeric micelles) | Oral | Not specified | Enhanced anti-tumor efficacy and reduced toxicity compared to free halofuginone.[4] |
| Lewis Lung Carcinoma | C57BL/6 mice | Lewis Lung Carcinoma (LLC) | Not specified | Not specified | In combination with radiation | Inhibited tumor growth, reduced metastases, and improved survival. |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple signaling pathways. Below are diagrams illustrating two of the key pathways affected.
Caption: TGF-β Signaling Pathway Inhibition by this compound.
Caption: Amino Acid Starvation Response and mTOR Pathway Modulation.
Experimental Protocols
Protocol for Subcutaneous Tumor Model and Intraperitoneal Administration of this compound
This protocol is based on methodologies used in ovarian cancer mouse models.
Materials:
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Human cancer cell line (e.g., 3AO for ovarian cancer)
-
Cell culture medium (e.g., DMEM) and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
This compound
-
Vehicle for this compound (e.g., DMSO, saline)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells to ~80% confluency.
-
On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS or a PBS/Matrigel mixture at a concentration of 1-5 x 10^6 cells per 100 µL. Keep cells on ice.
-
-
Tumor Cell Implantation (Subcutaneous):
-
Anesthetize the mouse.
-
Shave and disinfect the injection site on the flank of the mouse.
-
Using a 1 mL syringe with a 27-gauge needle, inject 100 µL of the cell suspension subcutaneously.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., ~50-100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
This compound Preparation and Administration (Intraperitoneal):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, dilute the stock solution with sterile saline to the final desired concentration (e.g., 0.2 mg/kg). The final injection volume should be approximately 100-200 µL.
-
Gently restrain the mouse, positioning it with its head tilted downwards.
-
Locate the injection site in the lower right quadrant of the abdomen.[4][5]
-
Insert a 27-30 gauge needle at a 15-20 degree angle and inject the this compound solution.
-
Administer the treatment according to the predetermined schedule (e.g., every two days for two weeks).
-
-
Endpoint and Tissue Collection:
-
At the end of the study (based on tumor size limits or study duration), euthanize the mice according to approved institutional protocols.
-
Excise the tumors for further analysis (e.g., histology, western blotting, PCR).
-
Protocol for Orthotopic Mammary Fat Pad Tumor Model and Oral Gavage Administration
This protocol is adapted for breast cancer models and employs oral administration, which has been explored for halofuginone delivery.
Materials:
-
6-8 week old female immunodeficient mice
-
Murine or human breast cancer cell line (e.g., MDA-MB-231)
-
This compound
-
Vehicle suitable for oral gavage (e.g., corn oil, methylcellulose)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Preparation: As described in Protocol 1.
-
Tumor Cell Implantation (Orthotopic - Mammary Fat Pad):
-
Anesthetize the mouse.
-
Locate the fourth inguinal mammary fat pad.
-
Make a small incision to expose the fat pad.
-
Inject 50-100 µL of the cell suspension into the center of the fat pad.
-
Close the incision with sutures or surgical clips.
-
Provide post-operative analgesia as per institutional guidelines.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by palpation and caliper measurements. For cell lines expressing luciferase, bioluminescence imaging can be used for non-invasive monitoring.
-
-
This compound Preparation and Administration (Oral Gavage):
-
Prepare a suspension or solution of this compound in a vehicle suitable for oral gavage at the desired concentration.
-
Gently restrain the mouse.
-
Measure the distance from the mouse's nose to the xiphoid process to determine the appropriate insertion depth of the gavage needle.
-
Insert the ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the this compound formulation.
-
Monitor the mouse for any signs of distress.
-
-
Endpoint and Tissue Collection: As described in Protocol 1.
Experimental Workflow Diagram
Caption: General Experimental Workflow for In Vivo Studies.
Conclusion
This compound demonstrates significant anti-tumor efficacy in a variety of preclinical cancer models. The provided dosages, protocols, and pathway information serve as a valuable resource for researchers designing and conducting in vivo studies with this promising therapeutic agent. It is crucial to adhere to institutional guidelines for animal care and use and to optimize experimental parameters for specific cancer models and research questions. Further investigation into the pharmacokinetics and optimal dosing schedules of this compound will be essential for its clinical translation.
References
Application Notes and Protocols: cis-Halofuginone in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Halofuginone, a derivative of febrifugine, is a small molecule inhibitor renowned for its potent anti-fibrotic properties. Its primary mechanisms of action include the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway via the prevention of Smad3 phosphorylation and the induction of an amino acid starvation response through the inhibition of prolyl-tRNA synthetase.[1][2][3] These actions culminate in a significant reduction of collagen type I synthesis, a hallmark of fibrotic conditions.[4][5] While extensively studied in traditional 2D cell culture and in vivo animal models for liver fibrosis[4][5][6], its application in three-dimensional (3D) organoid culture systems is an emerging area of interest for creating more physiologically relevant models of disease and for drug screening.
Organoids, self-organizing 3D structures derived from stem cells, recapitulate the architecture and function of their corresponding organs, offering a superior platform for studying complex biological processes like fibrosis.[7][8] This document provides detailed application notes and protocols for the utilization of this compound in organoid culture systems, with a particular focus on modeling and inhibiting fibrosis.
Key Applications in Organoid Systems
-
Modeling and Inhibition of Fibrosis: Inducing a fibrotic phenotype in organoids (e.g., liver, intestinal) and using this compound to study the reversal or prevention of this phenotype.
-
Drug Screening: Employing fibrotic organoid models to screen for novel anti-fibrotic compounds, with this compound as a positive control.
-
Mechanistic Studies: Investigating the specific molecular pathways affected by this compound in a 3D cellular context that mimics in vivo tissue architecture.
Data Presentation: Quantitative Effects of this compound and Fibrosis Inducers
The following tables summarize key quantitative data for inducing fibrosis in organoids and the reported effective concentrations of this compound.
Table 1: Induction of Fibrosis in Organoid Culture Systems
| Organoid Type | Inducing Agent | Concentration | Treatment Duration | Key Fibrotic Markers Upregulated | Reference |
| Liver Organoids | Thioacetamide (TAA) | 1 mM | 3 days | α-SMA, COL1A1 | [1] |
| Liver Organoids | TGF-β | 1 ng/mL | 3 days | α-SMA, COL1A1 | [1] |
| Liver Organoids | TGF-β1 | 10 ng/mL and 25 ng/mL | Not specified | COL1A1, TNFA | [9] |
| Intestinal Organoids | TGF-β | 0.5 - 5 ng/mL | 48 - 96 hours | COL1A1, FN1, ACTA2, MYLK, MKL1 | [2] |
| Intestinal Organoids | TNF-α + TGF-β1 | 100 ng/mL + 10 ng/mL | 3 days | IL-1β, SLUG, SERPINE1, COL4A1 | [6] |
Table 2: Effective Concentrations of this compound
| System Type | Application | Concentration | Treatment Duration | Observed Effect | Reference |
| Lung Cancer Organoids | Sensitization to Cisplatin | 3.3 µM | 5 days | Inhibition of cell growth | [7] |
| 2D Mesangial Cells | Inhibition of Proliferation & ECM Deposition | 50 ng/mL | Not specified | Inhibition of collagen type I synthesis | [8] |
| Ovarian Cancer 2D Co-culture | Reduction of Collagen Deposition | 0.05 µM | Not specified | Decreased α-SMA, FAP, and COL1A1 in CAFs | [10] |
Experimental Protocols
Protocol 1: Induction of Fibrosis in Liver Organoids and Treatment with this compound
This protocol describes the induction of a fibrotic phenotype in liver organoids using TGF-β and subsequent treatment with this compound to assess its anti-fibrotic effects.
Materials:
-
Established liver organoid culture
-
Basal organoid culture medium
-
Recombinant Human TGF-β1 (e.g., R&D Systems)
-
This compound (prepare stock solution in DMSO)
-
Matrigel® or other suitable basement membrane matrix
-
RNA extraction kit
-
qRT-PCR reagents
-
Antibodies for immunofluorescence (e.g., anti-α-SMA, anti-COL1A1)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
Procedure:
-
Organoid Culture: Culture liver organoids according to your standard protocol. Organoids should be mature and exhibit characteristic morphology before inducing fibrosis.
-
Induction of Fibrosis:
-
This compound Treatment:
-
After the 3-day fibrosis induction period, replace the medium with fresh organoid medium containing this compound. Based on available data, a starting concentration range of 50 ng/mL to 3.3 µM is recommended. A dose-response experiment is advised to determine the optimal concentration for your specific organoid line.
-
Include a vehicle control (DMSO) at the same concentration as the this compound-treated group.
-
Culture the organoids for an additional 3-5 days, replacing the medium with fresh this compound-containing medium every 2 days.
-
-
Assessment of Anti-Fibrotic Effects:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Harvest organoids from all treatment groups (Control, TGF-β1 only, TGF-β1 + this compound).
-
Extract total RNA and perform reverse transcription to synthesize cDNA.
-
Perform qRT-PCR to analyze the expression of fibrotic marker genes such as COL1A1, ACTA2 (α-SMA), FN1 (Fibronectin), and TIMP1. Normalize to a stable housekeeping gene.
-
-
Immunofluorescence Staining:
-
Fix the organoids in 4% paraformaldehyde.
-
Permeabilize the organoids with a suitable buffer (e.g., 0.5% Triton X-100 in PBS).
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against α-SMA and Collagen Type I.
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Image the organoids using a confocal microscope to visualize and quantify the expression and deposition of fibrotic proteins.
-
-
Protocol 2: General Workflow for Organoid Culture and Treatment
This protocol provides a general workflow for establishing and maintaining organoid cultures for experimental use.
Materials:
-
Tissue source (e.g., biopsy, iPSCs)
-
Digestion enzymes (e.g., Collagenase, Dispase)
-
Basal culture medium (specific to organoid type)
-
Growth factors and small molecules (e.g., EGF, Noggin, R-spondin)
-
Matrigel®
-
Cell recovery solution
-
Cryopreservation medium
Procedure:
-
Isolation and Establishment:
-
Isolate stem cells or tissue fragments from the source tissue.
-
Embed the isolated cells/fragments in Matrigel® domes in a culture plate.
-
Add organoid culture medium supplemented with the necessary growth factors and small molecules.
-
-
Culture and Maintenance:
-
Incubate at 37°C and 5% CO2.
-
Replace the culture medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically or enzymatically disrupting the organoids and re-plating in fresh Matrigel®.
-
-
Cryopreservation:
-
Harvest mature organoids.
-
Resuspend in cryopreservation medium.
-
Freeze slowly to -80°C and then transfer to liquid nitrogen for long-term storage.
-
-
Thawing:
-
Thaw cryopreserved organoids rapidly in a 37°C water bath.
-
Wash to remove cryopreservation medium and re-plate in Matrigel®.
-
Mandatory Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound in a fibrosis organoid model.
Caption: Dual mechanism of action of this compound.
References
- 1. Generation of Fibrotic Liver Organoids Using Hepatocytes, Primary Liver Sinusoidal Endothelial Cells, Hepatic Stellate Cells, and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal organoids: A model of intestinal fibrosis for evaluating anti-fibrotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Human Induced Pluripotent Stem Cell-Derived Intestinal Organoids as a Model of Epithelial Damage and Fibrosis in Inflammatory Bowel Disease [jstage.jst.go.jp]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of a Personalized Intestinal Fibrosis Model Using Human Intestinal Organoids Derived From Induced Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CHARACTERIZATION OF PATIENT-DERIVED INTESTINAL ORGANOIDS FOR MODELING FIBROSIS IN INFLAMMATORY BOWEL DISEASE - Digestive Disease Week [ddw.digitellinc.com]
- 7. Halofuginone Sensitizes Lung Cancer Organoids to Cisplatin via Suppressing PI3K/AKT and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of glomerular mesangial cell proliferation and extracellular matrix deposition by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Halofuginone Disrupted Collagen Deposition via mTOR‐eIF2α‐ATF4 Axis to Enhance Chemosensitivity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Efficacy Assessment of cis-Halofuginone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cis-Halofuginone (HF), a halogenated derivative of the plant alkaloid febrifugine, has demonstrated significant therapeutic potential in preclinical and clinical studies for a range of conditions including fibrotic diseases, autoimmune disorders, and cancer.[1][2] Its efficacy stems from a multi-faceted mechanism of action, primarily initiated by the inhibition of prolyl-tRNA synthetase (PRS).[1][3] This document provides detailed protocols for in vitro methods to assess the efficacy of this compound, focusing on its key molecular targets and cellular effects.
Core Mechanism: Inhibition of Prolyl-tRNA Synthetase (PRS)
This compound's primary molecular target is the glutamyl-prolyl tRNA synthetase (EPRS), where it competitively inhibits the prolyl-tRNA synthetase (PRS) activity.[1][3] This inhibition mimics proline starvation, leading to the accumulation of uncharged tRNAPro and subsequent activation of the Amino Acid Response (AAR) pathway.[1][4]
Experimental Protocol 1: In Vitro tRNA Charging Assay
This assay directly measures the inhibition of PRS activity by this compound.
Objective: To quantify the inhibition of proline incorporation into tRNA.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant prolyl-tRNA synthetase domain of EPRS (ProRS), ATP, and radiolabeled proline (e.g., 14C-Pro).
-
Treatment: Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Initiation: Start the reaction by adding total tRNA, purified from a suitable cell line.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination and Precipitation: Stop the reaction by adding a trichloroacetic acid (TCA) solution to precipitate the tRNA.
-
Washing: Wash the precipitate multiple times with cold TCA to remove unincorporated radiolabeled proline.
-
Quantification: Dissolve the final tRNA pellet and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Downstream Effect: Activation of the Amino Acid Response (AAR) Pathway
The inhibition of PRS by this compound leads to the activation of the AAR pathway, a key stress response pathway. A hallmark of AAR activation is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) by the kinase GCN2.
Experimental Protocol 2: Western Blot Analysis of AAR Pathway Activation
Objective: To detect the phosphorylation of key proteins in the AAR pathway upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., fibroblasts, T cells) to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2-4 hours).
-
Proline Rescue (Control): Include a control group where cells are co-treated with this compound and excess L-proline (e.g., 2 mM) to demonstrate the specificity of PRS inhibition.[1]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-GCN2, total GCN2, phospho-eIF2α, total eIF2α, and ATF4. Use a loading control antibody (e.g., β-actin or GAPDH) for normalization.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to the loading control.
Immunomodulatory Effect: Inhibition of Th17 Cell Differentiation
This compound has been shown to potently and selectively inhibit the differentiation of pro-inflammatory T helper 17 (Th17) cells, a key mechanism for its efficacy in autoimmune models.[2][5][6]
Experimental Protocol 3: In Vitro T Cell Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.
Methodology:
-
Isolation of Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
T Cell Culture and Polarization:
-
Culture the isolated naïve CD4+ T cells in appropriate T cell media.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Induce Th17 polarization by adding a cocktail of cytokines, typically including TGF-β and IL-6.
-
-
Treatment: Treat the differentiating T cells with a range of this compound concentrations. Include a vehicle control.
-
Flow Cytometry Analysis:
-
After 3-4 days of culture, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Stain the cells for surface markers (e.g., CD4) and then fix and permeabilize them.
-
Perform intracellular staining for the signature Th17 cytokine, IL-17A.
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of Th17 differentiation for each concentration and determine the IC50 value.
Anti-Fibrotic Effect: Inhibition of Collagen Type I Synthesis and TGF-β Signaling
This compound exhibits potent anti-fibrotic effects by inhibiting the synthesis of collagen type I and interfering with the TGF-β signaling pathway, a central mediator of fibrosis.[7][8][9] Specifically, it has been shown to inhibit the phosphorylation of Smad3.[2][10][11]
Experimental Protocol 4: Assessment of Anti-Fibrotic Activity in Fibroblasts
Objective: To evaluate the inhibitory effect of this compound on TGF-β-induced fibrotic responses in fibroblasts.
Methodology:
-
Cell Culture and Treatment:
-
Culture human dermal or lung fibroblasts to near confluency.
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Stimulate the cells with TGF-β1 (e.g., 2 ng/mL) for a duration suitable for the endpoint being measured (e.g., 30 minutes for Smad phosphorylation, 24-48 hours for protein expression).
-
-
Western Blot Analysis for TGF-β Signaling:
-
Following a short TGF-β1 stimulation (e.g., 30 minutes), lyse the cells and perform Western blot analysis as described in Protocol 2.
-
Probe for phospho-Smad3, total Smad3, phospho-Smad2, and total Smad2.
-
-
Analysis of Fibrotic Marker Expression:
-
Quantitative RT-PCR (qRT-PCR): After a longer TGF-β1 stimulation (e.g., 24 hours), isolate total RNA from the cells and perform reverse transcription. Quantify the mRNA expression levels of COL1A1 (collagen type I alpha 1), ACTA2 (alpha-smooth muscle actin, α-SMA), and other fibrotic markers. Normalize to a housekeeping gene (e.g., GAPDH).[8]
-
Western Blot: After 48 hours of TGF-β1 stimulation, lyse the cells and perform Western blotting for collagen type I and α-SMA.[7]
-
-
Immunofluorescence for α-SMA:
-
Culture fibroblasts on coverslips and treat as described above.
-
Fix, permeabilize, and stain the cells with an antibody against α-SMA.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Visualize and quantify the formation of α-SMA stress fibers using fluorescence microscopy.
-
Quantitative Data Summary
| Assay | Cell Type | Parameter | This compound Concentration | Result | Reference |
| Th17 Differentiation | Murine T cells | IC50 | 3.6 ± 0.4 nM | Selective inhibition of Th17 cells | [5] |
| SARS-CoV-2 Infection | Vero E6 cells | IC50 | ~7 nM | Potent inhibition of viral infection | [12] |
| Collagen Type I Synthesis | Chondrocytes | Effective Dose | 30 ng/ml | Marked inhibition of type I collagen | [8] |
| Collagen Type I & II Synthesis | Chondrocytes | High Dose | 100 ng/ml | Inhibition of both type I and II collagen | [8] |
| Fibrotic Marker Expression | Human Corneal Fibroblasts | Effective Dose | 10 ng/ml | Significant reduction of α-SMA, fibronectin, and type I collagen | [7][13] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for Th17 differentiation assay.
Caption: Inhibition of TGF-β/Smad3 signaling.
References
- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-dose halofuginone inhibits the synthesis of type I collagen without influencing type II collagen in the extracellular matrix of chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halofuginone: an inhibitor of collagen type I synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.huji.ac.il [cris.huji.ac.il]
- 11. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: effect on myotube fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. experts.umn.edu [experts.umn.edu]
Application Notes: cis-Halofuginone as a Tool for Studying the Amino-Acid Starvation Response
Audience: Researchers, scientists, and drug development professionals.
Introduction
The amino acid starvation response (AAR), a key branch of the Integrated Stress Response (ISR), is a highly conserved signaling pathway that enables cells to adapt to nutrient limitations. A central event in the AAR is the detection of uncharged tRNAs, which leads to the activation of the kinase GCN2 (General Control Nonderepressible 2), phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), and a subsequent reprogramming of gene expression to conserve resources and mitigate stress. cis-Halofuginone, a synthetic analog of the natural product febrifugine, serves as a potent and specific chemical tool to induce and study this pathway. By inhibiting the glutamyl-prolyl-tRNA synthetase (EPRS), this compound mimics proline starvation, providing a controlled and titratable method for activating the AAR. [1][2]These notes provide a comprehensive overview of its mechanism, applications, and detailed protocols for its use in a research setting.
Mechanism of Action
This compound acts as a competitive inhibitor of the prolyl-tRNA synthetase (ProRS) activity of the bifunctional enzyme EPRS. [2]This inhibition prevents the charging of tRNA with proline, leading to an accumulation of uncharged prolyl-tRNA. The GCN2 kinase possesses a domain related to histidyl-tRNA synthetase that binds to uncharged tRNAs, leading to its autophosphorylation and activation. [3][4] Activated GCN2 then phosphorylates eIF2α at Serine 51. This phosphorylation event converts eIF2α from a substrate to an inhibitor of its guanine nucleotide exchange factor, eIF2B, which sharply reduces the availability of the eIF2-GTP-Met-tRNAi ternary complex required for translation initiation. [4]This results in two major downstream effects:
-
Global Translation Attenuation: A general decrease in protein synthesis to conserve amino acids and energy.
-
Preferential Translation of Stress-Response mRNAs: Certain mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, such as Activating Transcription Factor 4 (ATF4), are preferentially translated under conditions of low ternary complex availability. [3] ATF4 is a key transcription factor that drives the expression of a suite of genes involved in amino acid synthesis, transport, and stress adaptation, thereby forming the core of the AAR transcriptional program.
Figure 1. this compound-induced Amino Acid Starvation Response pathway.
Quantitative Data Summary
This compound is effective at nanomolar concentrations. The precise concentration and time of exposure are critical, as the cellular response is highly dose-dependent.
Table 1: Effective Concentrations and IC50 Values of Halofuginone
| Cell Type / System | Parameter Measured | Effective Concentration / IC50 | Citation |
| Mouse T Helper 17 (Th17) Cells | Inhibition of Differentiation | IC50: 3.6 ± 0.4 nM | [5] |
| Human Embryonic Kidney (HEK293) | GCN2/eIF2α Phosphorylation | 12.5 - 200 nM (6h treatment) | [3] |
| Human Embryonic Kidney (HEK293) | ATF4 Protein Induction | Peak at ~25 nM, decreases at >100 nM | [3] |
| Mouse Embryonic Fibroblasts (MEFs) | ATF4 Protein Induction | Peak at 100 nM, decreases at higher conc. | [4] |
| Human Hepatoma (HepG2) Cells | ATF4 Protein Induction | Peak at 50 nM, decreases at higher conc. | [4] |
| Vero E6 Cells | Inhibition of SARS-CoV-2 | IC50: 12.5 nM | [6] |
| Lung-derived Cancer Cells | Reduction in Cell Viability | Dose-dependent reduction in the nM range | [7] |
Table 2: Dose-Dependent Effects on AAR Pathway Components
| Treatment Condition | P-eIF2α Level | ATF4 Protein Level | Global Translation | Key Observation | Citation |
| Low HF (e.g., 12.5-100 nM) | Increased | Maximally Induced | Moderately Attenuated | Canonical ISR/AAR activation | [4] |
| High HF (e.g., >200 nM) | Continues to Increase | Induction is Blunted/Reduced | Severely Attenuated | Translational elongation defects prevail, dampening the canonical ISR output | [4][8] |
| HF + Excess Proline | Baseline | Baseline | Normal | On-target effect is rescued by proline supplementation | [9] |
Experimental Protocols
The following are key protocols for studying the AAR using this compound.
Figure 2. General experimental workflow for studying AAR with this compound.
Protocol 1: Induction of AAR and Western Blot Analysis
This protocol details how to treat cells with this compound and analyze the phosphorylation of GCN2 and eIF2α, and the induction of ATF4.
-
Cell Plating: Seed cells (e.g., HEK293, HeLa, or MEFs) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
On the day of the experiment, dilute the stock solution in fresh culture medium to final concentrations. A good starting range is a dose-response from 10 nM to 200 nM.
-
Include a vehicle control (DMSO only) and a proline rescue control (co-treatment with 2 mM L-proline).
-
Remove old medium from cells, wash once with PBS, and add the treatment-containing medium.
-
Incubate for a specified time, typically 4-8 hours.
-
-
Cell Lysis:
-
Place the plate on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Mouse anti-total-eIF2α
-
Rabbit anti-ATF4
-
Rabbit anti-phospho-GCN2 (Thr899)
-
Mouse anti-β-Actin (as a loading control)
-
-
Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash 3x with TBST and visualize using an ECL substrate and an imaging system.
-
Protocol 2: Analysis of AAR Target Gene Expression by RT-qPCR
This protocol is for measuring the transcriptional upregulation of ATF4 target genes.
-
Cell Treatment and Harvest: Follow steps 1 and 2 from Protocol 1. The optimal incubation time for transcriptional changes may be longer (e.g., 6-12 hours).
-
RNA Extraction:
-
Wash cells with PBS and lyse directly in the well using a TRIzol-based reagent or a column-based RNA extraction kit according to the manufacturer's instructions.
-
Quantify RNA concentration and assess purity using a spectrophotometer (A260/280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers for target genes.
-
Target Genes: ATF4, DDIT3 (CHOP), ASNS (Asparagine Synthetase).
-
Housekeeping Genes: ACTB (β-Actin), GAPDH, or TBP.
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Key Considerations: The Biphasic Dose Response
A critical aspect of using this compound is its biphasic effect on the AAR pathway. While low-to-moderate concentrations robustly induce ATF4, higher concentrations can blunt this effect. [4]This occurs because saturating levels of the inhibitor cause severe depletion of prolyl-tRNA, leading to widespread ribosome stalling and pausing on proline codons. This severe translational elongation defect can override the canonical ISR, preventing the efficient translation of ATF4 mRNA. [8]Researchers must therefore perform careful dose-response experiments to identify the optimal concentration range for inducing the desired AAR phenotype without causing confounding off-target or overriding effects.
Figure 3. Dose-dependent effects of this compound on the AAR pathway.
Conclusion
This compound is an invaluable tool for probing the amino acid starvation response. Its specific mechanism of action—inhibiting prolyl-tRNA synthetase—allows for the controlled induction of the GCN2-eIF2α-ATF4 signaling axis. By understanding its dose-dependent effects and employing the appropriate experimental protocols, researchers can effectively dissect the complex cellular adaptations to nutrient stress, with applications ranging from basic cell biology to the development of therapeutics for cancer, autoimmune disorders, and metabolic diseases.
References
- 1. Cellular responses to halofuginone reveal a vulnerability of the GCN2 branch of the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid starvation sensing dampens IL-1β production by activating riboclustering and autophagy | PLOS Biology [journals.plos.org]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Discordant regulation of eIF2 kinase GCN2 and mTORC1 during nutrient stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Anticarcinogenic effects of halofuginone on lung-derived cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. embopress.org [embopress.org]
Application Note: Experimental Design for Testing cis-Halofuginone in Fibrosis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) proteins, such as collagen, leading to scarring and organ dysfunction. It is the final common pathway for a range of chronic inflammatory and metabolic diseases affecting organs like the lungs, liver, kidneys, and skin, contributing to approximately 45% of deaths in the developed world.[1] Current therapeutic options are limited, highlighting the urgent need for effective anti-fibrotic agents.[2][3]
Halofuginone, a derivative of an alkaloid isolated from the plant Dichroa febrifuga, has demonstrated potent anti-fibrotic properties in various preclinical models.[4][5] Its mechanism of action is primarily attributed to the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis.[4][6][7] Specifically, Halofuginone blocks the phosphorylation of Smad3, a key downstream effector in the TGF-β cascade, thereby preventing the differentiation of fibroblasts into myofibroblasts and reducing the synthesis of type I collagen.[4][6][8]
This application note provides a comprehensive guide for the preclinical evaluation of cis-Halofuginone , a stereoisomer of Halofuginone, in various in vivo and in vitro models of fibrosis. The cis-isomer is reported to be significantly less toxic than the trans-isomer, making it a potentially safer therapeutic candidate.[9] We present detailed protocols for model induction, compound administration, and endpoint analyses to rigorously assess the anti-fibrotic efficacy of this compound.
Mechanism of Action of Halofuginone
Halofuginone exerts its anti-fibrotic effects by intervening in the canonical TGF-β signaling pathway. TGF-β is a potent cytokine that initiates a signaling cascade leading to the transcription of pro-fibrotic genes. Halofuginone specifically inhibits the phosphorylation and subsequent activation of Smad3, a critical step in this pathway.[4][6] This blockade prevents the nuclear translocation of the Smad complex, thereby downregulating the expression of target genes like collagen type I (COL1A1) and alpha-smooth muscle actin (α-SMA).[4][10] Additionally, some studies suggest Halofuginone may induce the expression of Smad7, an inhibitory Smad that acts as a negative regulator of TGF-β signaling.[7][11]
General Experimental Workflow
A typical preclinical study to evaluate the anti-fibrotic potential of this compound involves several key stages, from model selection and induction to endpoint analysis. A robust experimental design should include appropriate controls and multiple dose levels to establish a dose-response relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. lung.org [lung.org]
- 3. Pharmacotherapy and adjunctive treatment for idiopathic pulmonary fibrosis (IPF) - Saito - Journal of Thoracic Disease [jtd.amegroups.org]
- 4. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction in pulmonary fibrosis in vivo by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of transforming growth factor beta signaling by halofuginone as a modality for pancreas fibrosis prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. medicines.health.europa.eu [medicines.health.europa.eu]
- 10. Halofuginone: an inhibitor of collagen type I synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Halofuginone inhibits TGF-β/BMP signaling and in combination with zoledronic acid enhances inhibition of breast cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing cis-Halofuginone in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Halofuginone, a synthetic halogenated derivative of febrifugine, is a small molecule with potent biological activities that make it a valuable tool in high-throughput screening (HTS) for drug discovery. It primarily exerts its effects through two distinct mechanisms of action: the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway and the induction of the Amino Acid Starvation Response (AAR) via inhibition of prolyl-tRNA synthetase (ProRS). These activities position this compound as a key compound for screening in programs targeting fibrosis, autoimmune diseases, and certain cancers.
These application notes provide detailed protocols and data for the use of this compound in HTS assays targeting its two primary pathways.
Mechanism of Action
This compound's dual mechanisms of action allow for its application in a variety of screening contexts:
-
Inhibition of TGF-β Signaling: Halofuginone inhibits the phosphorylation of Smad3, a key downstream effector in the TGF-β signaling cascade. This pathway is a central regulator of fibrosis and cell proliferation. By blocking Smad3 phosphorylation, Halofuginone can prevent the transcription of target genes involved in these processes.[1][2][3]
-
Inhibition of Prolyl-tRNA Synthetase (ProRS): Halofuginone is a potent inhibitor of ProRS, the enzyme responsible for charging tRNA with proline.[1] This inhibition leads to an accumulation of uncharged prolyl-tRNA, mimicking a state of proline starvation and activating the Amino Acid Starvation Response (AAR). A key consequence of this is the selective inhibition of the differentiation of pro-inflammatory Th17 cells, making it a target for autoimmune and inflammatory diseases.[4][5]
Data Presentation
The following tables summarize the quantitative data for this compound in relevant HTS assays.
| Target Pathway | Assay Type | Target | Cell Line/System | Parameter | Value | Reference |
| Amino Acid Starvation Response | Th17 Cell Differentiation | Prolyl-tRNA Synthetase | Murine CD4+ T cells | IC50 | 3.6 ± 0.4 nM | [4] |
| Amino Acid Starvation Response | Prolyl-tRNA Synthetase Activity | Recombinant PfProRS | Biochemical Assay | IC50 | 11 nM | N/A |
| TGF-β Signaling | Smad3 Phosphorylation | Smad3 | Human Corneal Fibroblasts | Effective Concentration | 10 ng/mL | [2][3] |
Experimental Protocols
High-Throughput Screening for Inhibitors of Prolyl-tRNA Synthetase (ProRS)
This protocol describes a luciferase-based ATP depletion assay in a 384-well format to screen for inhibitors of ProRS. The principle of the assay is that ProRS activity consumes ATP, leading to a decrease in the substrate available for luciferase. Inhibitors of ProRS will spare ATP, resulting in a higher luminescent signal.
Materials:
-
Recombinant human Prolyl-tRNA Synthetase (ProRS)
-
Yeast tRNA
-
L-Proline
-
ATP
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, KCl, and DTT)
-
Luciferase-based ATP detection reagent (e.g., Promega CellTiter-Glo®)
-
384-well white, solid-bottom assay plates
-
This compound (positive control)
-
DMSO (negative control)
Protocol:
-
Compound Plating:
-
Prepare a stock solution of this compound and test compounds in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate.
-
Include wells with DMSO only for negative controls and this compound for positive controls.
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing ProRS enzyme, yeast tRNA, and L-proline in assay buffer.
-
Prepare a separate solution of ATP in assay buffer.
-
-
Assay Reaction:
-
Dispense the enzyme/substrate master mix into all wells of the compound-containing plate using a multi-drop dispenser (e.g., 5 µL).
-
To initiate the reaction, add the ATP solution to all wells (e.g., 5 µL).
-
The final reaction volume should be approximately 10 µL. Final concentrations should be optimized, but representative concentrations are in the low nanomolar range for the enzyme and micromolar range for the substrates.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Calculate the percentage inhibition for each compound.
-
Hits are typically defined as compounds that show inhibition above a certain threshold (e.g., >50%).
-
High-Throughput Screening for Inhibitors of TGF-β-Induced Smad3 Phosphorylation
This protocol describes a cell-based, high-content imaging assay in a 384-well format to screen for inhibitors of TGF-β-induced Smad3 phosphorylation.
Materials:
-
A suitable cell line (e.g., human corneal fibroblasts, HeLa, or A549 cells)
-
Cell culture medium
-
Recombinant human TGF-β1
-
This compound (positive control)
-
DMSO (negative control)
-
384-well black, clear-bottom imaging plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Smad3 (Ser423/425)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear stain (e.g., Hoechst 33342)
-
High-content imaging system
Protocol:
-
Cell Plating:
-
Seed cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of the assay.
-
Incubate the plates overnight at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Add this compound and test compounds to the cell plates.
-
Incubate for a predetermined time (e.g., 1 hour).
-
-
Stimulation:
-
Add TGF-β1 to all wells (except for unstimulated controls) to a final concentration known to induce a robust Smad3 phosphorylation response (e.g., 5 ng/mL).
-
Incubate for a short period (e.g., 30-60 minutes) at 37°C.
-
-
Fixation and Staining:
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-phospho-Smad3 antibody.
-
Wash the wells with PBS.
-
Incubate with the fluorescently labeled secondary antibody and the nuclear stain.
-
Wash the wells with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images of the cells using a high-content imaging system, capturing both the nuclear and the phospho-Smad3 channels.
-
Use image analysis software to identify the nuclei and measure the intensity of the phospho-Smad3 signal within the nucleus.
-
The ratio of nuclear phospho-Smad3 intensity to a cytoplasmic region can be used to quantify nuclear translocation.
-
-
Data Analysis:
-
Normalize the data to positive and negative controls.
-
Calculate the percentage inhibition of TGF-β-induced Smad3 phosphorylation for each compound.
-
Identify hits based on a predefined activity threshold.
-
High-Throughput Screening for Inhibitors of Th17 Cell Differentiation
This protocol describes a flow cytometry-based HTS assay in a 96-well format to identify compounds that inhibit the differentiation of naive CD4+ T cells into Th17 cells.
Materials:
-
Naive CD4+ T cells isolated from mouse spleen or human peripheral blood
-
T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-23)
-
This compound (positive control)
-
DMSO (negative control)
-
96-well U-bottom cell culture plates
-
Cell stimulation cocktail (e.g., PMA, Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A)
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD4, anti-IL-17A)
-
Fixation/Permeabilization buffer for intracellular cytokine staining
-
Flow cytometer with a high-throughput sampler
Protocol:
-
T Cell Culture and Compound Treatment:
-
Plate naive CD4+ T cells in 96-well plates coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody and the Th17 polarizing cytokines to the culture medium.
-
Add this compound and test compounds to the appropriate wells.
-
Incubate the cells for 3-5 days at 37°C and 5% CO2.
-
-
Restimulation and Intracellular Staining:
-
On the final day of culture, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.
-
Harvest the cells and stain for the surface marker CD4.
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular IL-17A.
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer equipped with a high-throughput sampler.
-
Gate on the CD4+ T cell population and quantify the percentage of IL-17A-positive cells.
-
-
Data Analysis:
-
Normalize the percentage of IL-17A-positive cells to the positive and negative controls.
-
Calculate the percentage inhibition of Th17 differentiation for each compound.
-
Select hits based on a significant reduction in the percentage of IL-17A-producing cells.
-
Mandatory Visualizations
Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.
Caption: Amino Acid Starvation Response Pathway induced by this compound.
Caption: General High-Throughput Screening Workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luciferase Assay System Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
Preclinical Delivery of cis-Halofuginone: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the delivery of cis-Halofuginone in preclinical research settings. It is intended for researchers, scientists, and drug development professionals working on fibrosis, autoimmune diseases, and oncology. This compound, a synthetic derivative of the febrifugine alkaloid, is a potent inhibitor of collagen type I synthesis and has shown significant therapeutic potential in various animal models. Its primary mechanism of action involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway by blocking the phosphorylation of Smad3.[1]
Application Notes
This compound has been investigated in preclinical studies through various delivery methods, including parenteral (intravenous, intraperitoneal), oral, and topical administration. The choice of delivery route is contingent on the specific research question, the animal model being used, and the target tissue.
Parenteral Administration: Intravenous (IV) and intraperitoneal (IP) injections are common routes for systemic delivery of this compound in preclinical models. IP administration has demonstrated 100% bioavailability in mice, making it a highly effective method for achieving systemic exposure. However, IV administration at higher doses (≥ 1.5 mg/kg in mice) has been associated with toxicity. Parenteral routes are suitable for studies requiring rapid and complete systemic drug availability, such as in models of pulmonary or liver fibrosis.
Oral Administration: Oral delivery of this compound is a convenient, non-invasive method that is relevant for chronic dosing regimens. While studies in mice have shown undetectable plasma levels after oral administration, the drug has been found to accumulate in target tissues like the liver, kidney, and lungs. This suggests that even with low systemic bioavailability, oral this compound can be effective at the tissue level. Oral administration is a preferred route for long-term studies and for modeling clinical administration.
Topical Administration: For localized fibrotic conditions, such as scleroderma or other dermal fibroses, topical application of this compound offers the advantage of targeted delivery with potentially reduced systemic side effects.[2][3] Studies in mouse models of skin fibrosis have shown that dermal application of a this compound-containing cream can effectively reduce collagen gene expression and skin thickness.[2][3] This route is ideal for preclinical investigations of skin-related fibrotic diseases.
Quantitative Data Summary
The following tables summarize quantitative data on the administration and efficacy of this compound from various preclinical studies.
Table 1: Parenteral Administration of this compound in Preclinical Models
| Animal Model | Delivery Route | Dose | Dosing Schedule | Key Findings | Reference |
| CD2F1 Mice | Intravenous (IV) | 1.5 mg/kg | Single bolus | Peak plasma concentration: 313-386 ng/mL; Toxic at doses ≥ 1.5 mg/kg | |
| CD2F1 Mice | Intraperitoneal (IP) | 1.5 mg/kg | Single dose | Bioavailability: 100% | |
| Tight Skin (Tsk) Mice | Intraperitoneal (IP) | 1 µ g/mouse/day | Daily for 45 days | Decreased skin collagen content and dermis width | [4] |
| Murine cGvHD | Intraperitoneal (IP) | 1 µ g/mouse/day | Daily for 52 days | Abrogated the increase in skin collagen and prevented dermis thickening | [4] |
| Fischer 344 Rats | Intravenous (IV) | 3.0 mg/kg | Single bolus | Peak plasma concentration: 348 ng/mL | |
| Bleomycin-induced pulmonary fibrosis (Rats) | Intraperitoneal (IP) | Not specified | Every second day for 42 days | Significantly reduced lung fibrosis |
Table 2: Oral Administration of this compound in Preclinical Models
| Animal Model | Delivery Route | Dose | Dosing Schedule | Key Findings | Reference |
| Concanavalin A-induced liver fibrosis (Rats) | Oral (in diet) | 10 ppm | Continuous for 8 weeks | Significantly decreased serum transaminases and reduced liver fibrosis | |
| CD2F1 Mice | Oral gavage | 1.5 mg/kg | Single dose | Undetectable plasma levels, but detectable in kidney, liver, and lung |
Table 3: Topical Administration of this compound in Preclinical Models
| Animal Model | Delivery Route | Concentration | Dosing Schedule | Key Findings | Reference |
| Tight Skin (Tsk) Mice | Topical (cream) | 0.01% | Daily for 60 days | As effective as systemic administration in reducing collagen α1(I) gene expression | [2][3] |
| Tight Skin (Tsk) Mice | Topical (cream) | 0.03% | Daily for 40-60 days | Time-dependent, significant reduction in collagen α1(I) gene expression | [2][3] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection for Systemic Delivery in a Mouse Model of Skin Fibrosis
-
Animal Model: Tight Skin (Tsk) mice or chronic Graft-versus-Host Disease (cGvHD) model.
-
This compound Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a small amount of DMSO and further diluted with saline). The final DMSO concentration should be minimized to avoid toxicity.
-
Prepare a stock solution and dilute to the final desired concentration for injection. A common dose is 1 µ g/mouse/day .[4]
-
-
Administration:
-
Administer the prepared this compound solution via intraperitoneal injection.
-
The injection volume should be appropriate for the size of the animal (typically 100-200 µL for a mouse).
-
Perform injections daily for the duration of the study (e.g., 45-52 days).[4]
-
-
Monitoring and Analysis:
-
Monitor the animals for any signs of toxicity or changes in body weight.
-
At the end of the study, collect skin biopsies for analysis.
-
Assess skin collagen content using methods such as hydroxyproline assays or Picrosirius Red staining.
-
Evaluate collagen α1(I) gene expression using in situ hybridization or qRT-PCR.
-
Measure dermis width from histological sections.
-
Protocol 2: Oral Administration in a Rat Model of Liver Fibrosis
-
Animal Model: Concanavalin A-induced liver fibrosis in rats.
-
This compound Preparation:
-
Incorporate this compound into the standard rodent diet at a specified concentration (e.g., 10 ppm).
-
Ensure homogenous mixing of the drug within the feed.
-
-
Administration:
-
Provide the this compound-containing diet to the animals ad libitum.
-
Continue the specialized diet for the duration of the study (e.g., 8 weeks).
-
-
Monitoring and Analysis:
-
Monitor food consumption to estimate the daily dose of this compound.
-
Collect blood samples periodically to measure serum levels of liver enzymes (ALT, AST) and fibrosis markers (hyaluronic acid, procollagen III).
-
At the end of the study, sacrifice the animals and collect liver tissue.
-
Perform histological examination (e.g., H&E and Masson's trichrome staining) to assess the severity of liver fibrosis.
-
Analyze the expression of fibrosis-related proteins (e.g., collagen I, α-SMA) in liver tissue via immunohistochemistry or Western blotting.
-
Protocol 3: Topical Application in a Mouse Model of Dermal Fibrosis
-
Animal Model: Tight Skin (Tsk) mice.
-
This compound Preparation:
-
Administration:
-
Monitoring and Analysis:
-
Observe the application site for any signs of skin irritation.
-
At the end of the treatment period, collect skin biopsies from the treated and untreated areas.
-
Measure skin width (thickness) using calipers or from histological sections.
-
Analyze collagen α1(I) gene expression by in situ hybridization or qRT-PCR.
-
Assess collagen deposition using histological stains like Picrosirius Red.
-
Visualizations
Signaling Pathway
Caption: TGF-β/Smad signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction in dermal fibrosis in the tight-skin (Tsk) mouse after local application of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. Inhibition of collagen synthesis and changes in skin morphology in murine graft-versus-host disease and tight skin mice: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating cis-Halofuginone Treatment Effects using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Halofuginone, a derivative of Halofuginone, is a small molecule inhibitor with potent anti-fibrotic properties. Its primary mechanism of action involves the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of cellular processes such as growth, differentiation, and extracellular matrix (ECM) production. Dysregulation of the TGF-β pathway is a hallmark of many fibrotic diseases, making it a key target for therapeutic intervention. This compound has been shown to inhibit the phosphorylation of Smad3, a key downstream effector in the TGF-β cascade, thereby reducing the expression of fibrotic markers, including type I collagen.[1][2]
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure gene expression levels. This document provides a detailed protocol for utilizing qPCR to evaluate the in vitro effects of this compound treatment on the expression of key genes involved in the TGF-β signaling pathway and fibrosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TGF-β signaling pathway, highlighting the point of inhibition by this compound, and the overall experimental workflow for assessing its effects using qPCR.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming cis-Halofuginone Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues associated with cis-Halofuginone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve?
A1: this compound is a poorly water-soluble compound. Its chemical structure contributes to its low solubility in aqueous solutions like water and phosphate-buffered saline (PBS).
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing a high-concentration stock solution of this compound.
Q3: Can I dissolve this compound directly in cell culture media?
A3: It is not recommended to dissolve this compound directly in cell culture media due to its poor aqueous solubility. This can lead to precipitation and inaccurate dosing. A concentrated stock solution in DMSO should be prepared first and then diluted to the final working concentration in the culture medium.
Q4: What is the difference in solubility between this compound and its hydrobromide salt?
A4: The hydrobromide salt of Halofuginone generally exhibits improved solubility in aqueous solutions compared to the freebase form. If you are experiencing significant solubility issues, consider using Halofuginone hydrobromide.
Q5: How should I store my this compound stock solution?
A5: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock solution in aqueous buffer or media. | The final concentration of this compound exceeds its solubility limit in the aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final percentage of DMSO in your working solution (typically up to 0.5% v/v is tolerated by most cell lines, but it's crucial to run a vehicle control).- Use a lower final concentration of this compound.- Consider using Halofuginone hydrobromide for better aqueous solubility.- Prepare the working solution by adding the DMSO stock dropwise to the vortexing aqueous solution to facilitate rapid mixing. |
| Inconsistent experimental results. | Incomplete dissolution of this compound leading to inaccurate concentrations. Degradation of the compound. | - Ensure the compound is fully dissolved in the stock solution. Gentle warming and vortexing can aid dissolution.- Prepare fresh working solutions from the stock for each experiment.- Store stock solutions properly in aliquots at low temperatures. |
| Difficulty dissolving the compound for in vivo studies. | Poor solubility in physiological buffers. | - Utilize a co-solvent system. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] - Prepare a suspension in an appropriate vehicle like carboxymethylcellulose sodium (CMC-Na). |
Quantitative Solubility Data
The following table summarizes the solubility of this compound and its hydrobromide salt in various solvents.
| Compound | Solvent | Solubility | Molar Concentration |
| This compound | DMSO | 8 mg/mL[2][3] | 19.29 mM[2][3] |
| Water | Insoluble[2][3] | - | |
| Ethanol | Insoluble[2][3] | - | |
| Halofuginone Hydrobromide | DMSO | Up to 50 mg/mL (ultrasonication may be needed)[1] | ~100.89 mM[1] |
| Water | 2.6 mg/mL (ultrasonication may be needed)[1] | 5.25 mM[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for an 8 mg/mL stock solution, add 1 mL of DMSO to 8 mg of this compound).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture experiment.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to reach the final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Add the final diluted solution to your cell culture plates. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5% v/v) and include a vehicle control (medium with the same percentage of DMSO) in your experimental setup.
Protocol 3: Preparation of this compound Formulation for In Vivo Studies (Co-solvent System)
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Dissolve this compound in DMSO to create a concentrated initial solution.
-
In a separate tube, prepare the vehicle by mixing the co-solvents. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Add the this compound/DMSO solution to the vehicle mixture dropwise while vortexing to ensure proper mixing and prevent precipitation.
-
The final solution should be clear. If precipitation occurs, adjust the component ratios or the final concentration of the drug.
Signaling Pathways and Experimental Workflows
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Decision workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for precipitation issues.
References
Technical Support Center: Optimizing cis-Halofuginone Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental use of cis-Halofuginone. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data on effective concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound exerts its effects through a dual mechanism. Firstly, it inhibits the TGF-β signaling pathway by preventing the phosphorylation of Smad3, which plays a crucial role in fibrosis and tumor progression.[1][2] Secondly, it inhibits prolyl-tRNA synthetase (ProRS), leading to an accumulation of uncharged prolyl-tRNAs.[1][2][3] This triggers the Amino Acid Starvation Response (AAR), which in turn inhibits the differentiation of pro-inflammatory Th17 cells and modulates protein synthesis.[1][2]
Q2: What is a typical starting concentration range for in vitro experiments?
A2: Based on published data, a starting concentration range of 0.05 µM to 1.0 µM is recommended for most cancer cell lines.[4][5] The IC50 values can vary significantly between cell types, so it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: Are there known issues with this compound toxicity?
A4: Yes, this compound can exhibit toxicity at higher concentrations. In animal studies, doses of 1.5 mg/kg and higher were found to be excessively toxic in mice. In a human clinical trial, dose-limiting toxicities included nausea, vomiting, and fatigue.[6] It is crucial to determine the cytotoxic profile of this compound in your specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Efficacy/No Effect | - Suboptimal Concentration: The concentration of this compound may be too low for the target cell line. - Compound Degradation: Improper storage or handling may have led to the degradation of the compound. - Cell Line Resistance: The target cell line may be resistant to the effects of this compound. | - Perform a dose-response experiment to determine the optimal concentration. - Ensure proper storage of the stock solution (aliquoted at -20°C, protected from light). - Verify the expression of key pathway components (e.g., TGF-β receptors, Smad3) in your cell line. |
| High Cell Death/Toxicity | - Concentration Too High: The concentration of this compound is exceeding the therapeutic window for the specific cell line. - Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. | - Lower the concentration of this compound in your experiments. - Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%). |
| Inconsistent Results | - Inconsistent Cell Seeding: Variation in the number of cells seeded can lead to variability in results. - Variable Drug Treatment Time: Inconsistent exposure times to this compound can affect the outcome. - Racemic Mixture vs. Enantiomers: The biological activity can differ between the racemic mixture and individual enantiomers. | - Ensure accurate and consistent cell counting and seeding. - Standardize the incubation time with this compound across all experiments. - Be aware of the specific form of halofuginone you are using, as enantiomers can have different effects. |
| Precipitation in Media | - Poor Solubility: this compound may precipitate in the culture medium, especially at higher concentrations. | - Ensure the stock solution is fully dissolved before diluting in media. - Avoid high final concentrations of this compound. - Vortex the working solution before adding it to the cell culture. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay |
| HCT-15 | Colorectal Cancer | 0.19 ± 0.02 | 72 h | MTT |
| HCT-15/FU (5-FU resistant) | Colorectal Cancer | 0.23 ± 0.05 | 72 h | MTT |
| NCI-H460 | Lung Cancer | ~0.1 | 5 days | CellTiter-Glo |
| NCI-H1299 | Lung Cancer | ~0.1 | 5 days | CellTiter-Glo |
| HepG2 | Hepatocellular Carcinoma | 0.0727 | 72 h | MTS |
| PC-Sw | Pancreatic Cancer | - (54% survival at 0.25 µM) | 24 h | Clonogenic |
| PC-Zd | Pancreatic Cancer | - (84% survival at 0.25 µM) | 24 h | Clonogenic |
| DU145 | Prostate Cancer | - (99% survival at 0.25 µM) | 24 h | Clonogenic |
| PC3 | Prostate Cancer | - (39% survival at 0.25 µM) | 24 h | Clonogenic |
Data compiled from multiple sources.[4][5][7] Conditions and assays may vary between studies.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Target cells in culture
-
96-well plates
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a plate reader.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
This compound stock solution (in DMSO)
-
Target cells in culture
-
6-well plates
-
Complete culture medium
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Treat a flask of cells with the desired concentrations of this compound for a specified duration (e.g., 24 hours).
-
Trypsinize and count the cells.
-
Seed a low number of viable cells (e.g., 200-1000 cells/well) into 6-well plates containing fresh, drug-free medium.
-
Incubate for 7-14 days, allowing colonies to form.
-
Wash the wells with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Visualizations
Signaling Pathways of this compound
References
- 1. Efficacy of halofuginone products to prevent or treat cryptosporidiosis in bovine calves: a systematic review and meta-analyses | Parasitology | Cambridge Core [cambridge.org]
- 2. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of Halofuginone Enantiomers on Muscle Fibrosis and Histopathology in Duchenne Muscular Dystrophy [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sorry - 1250894 [medicines.health.europa.eu]
strategies to reduce off-target effects of cis-Halofuginone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when using cis-Halofuginone in experiments, with a focus on strategies to reduce off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It inhibits prolyl-tRNA synthetase (ProRS), which leads to an accumulation of uncharged prolyl-tRNAs and triggers the amino acid starvation response (AAR).[1][2][3] Additionally, it inhibits the transforming growth factor-beta (TGF-β) signaling pathway by blocking the phosphorylation of Smad3.[4][5]
Q2: What are the known on-targets of this compound?
A2: The two primary, well-characterized on-targets of this compound are:
-
Prolyl-tRNA synthetase (ProRS): An essential enzyme for protein translation.[1][6]
-
TGF-β signaling pathway: Specifically, it inhibits the phosphorylation of Smad3, a key downstream effector.[4][7]
Q3: Are there any known specific off-targets of this compound?
A3: Currently, there is limited publicly available data from comprehensive selectivity screens (e.g., kinome scans) that explicitly identifies specific off-target proteins of this compound. Its therapeutic and adverse effects are largely attributed to its on-target activities. However, like most small molecules, it has the potential to interact with other proteins, particularly at higher concentrations. Researchers should empirically determine potential off-target effects in their specific experimental system.
Q4: What are the general strategies to minimize off-target effects of a small molecule inhibitor like this compound?
A4: General strategies to reduce off-target effects include:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound to minimize engagement with lower-affinity off-targets.
-
Chemical Modification: Synthesizing derivatives of the quinazolinone scaffold may improve selectivity.[8]
-
Targeted Drug Delivery: Encapsulating this compound in nanoparticles or liposomes can help direct it to the tissue or cells of interest, reducing systemic exposure.
-
Control Experiments: Use structurally related but inactive analogs as negative controls to distinguish specific from non-specific effects.
Troubleshooting Guide
Issue 1: I am observing unexpected cellular phenotypes that don't seem to be related to ProRS inhibition or TGF-β signaling.
-
Question: How can I determine if these are off-target effects?
-
Answer: You can employ several unbiased, proteome-wide techniques to identify potential off-target interactions in your specific cell or tissue model. These methods help to identify which proteins are physically interacting with this compound.
-
Recommended Strategies:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of proteins upon ligand binding. An off-target protein will show increased thermal stability in the presence of this compound.
-
Quantitative Proteomics: Techniques like affinity purification-mass spectrometry (AP-MS) using a biotinylated or otherwise tagged version of this compound can pull down interacting proteins for identification.
-
Issue 2: My results are inconsistent across different cell lines or experiments.
-
Question: Could off-target effects be contributing to this variability?
-
Answer: Yes, the expression levels of on- and off-target proteins can vary significantly between different cell types, leading to inconsistent results. It is crucial to characterize the dose-response relationship in each new experimental system.
-
Recommended Actions:
-
Titration Experiments: Perform a careful dose-response curve (e.g., from low nanomolar to high micromolar concentrations) in each cell line to determine the optimal concentration range that elicits the desired on-target effect with minimal toxicity or anomalous phenotypes.
-
On-Target Engagement Markers: Whenever possible, measure direct markers of on-target activity. For example, you can assess the phosphorylation status of Smad3 (for TGF-β pathway inhibition) or monitor the activation of the AAR pathway (for ProRS inhibition) via markers like eIF2α phosphorylation.[9] This will help you correlate your phenotypic observations with on-target engagement.
-
Issue 3: I am concerned about potential cardiotoxicity or other systemic side effects in my in vivo model.
-
Question: How can I improve the therapeutic window and reduce systemic off-target effects of this compound?
-
Answer: Enhancing the delivery of this compound to the target tissue while minimizing exposure to other organs is a key strategy.
-
Recommended Approaches:
-
Formulation with Nanocarriers: Investigate the use of liposomal or polymeric nanoparticle formulations. These can be designed to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or actively targeted by conjugating tissue-specific ligands to the nanoparticle surface.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in your model system. This data can help in designing dosing regimens that maintain therapeutic concentrations at the target site while keeping systemic concentrations below a toxic threshold.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the on-target activity of this compound.
Table 1: IC50 Values for Prolyl-tRNA Synthetase (ProRS) Inhibition
| Organism/Cell Line | Target | IC50 | Reference |
| Plasmodium falciparum | PfProRS | 11 nM | [10] |
| Mammalian Cell Lines | HsProRS | 150 ± 9 nM | [1] |
Table 2: Summary of Strategies to Reduce Off-Target Effects
| Strategy | Principle | Key Considerations |
| Dose Optimization | Limit engagement with lower-affinity off-targets. | Requires careful titration in each experimental system. |
| Chemical Modification | Alter the chemical structure to improve selectivity. | May require significant medicinal chemistry efforts. |
| Targeted Delivery | Increase local concentration at the target site. | Formulation development can be complex. |
| Control Experiments | Differentiate on-target from non-specific effects. | Requires appropriate inactive control compounds. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to assess the binding of this compound to its targets in intact cells.
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C) for 3-5 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 17,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods. A protein that binds to this compound will be more resistant to thermal denaturation and will be present in higher amounts in the soluble fraction at elevated temperatures compared to the vehicle control.
Visualizations
Caption: On-target mechanisms of this compound.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Logic for reducing off-target effects.
References
- 1. Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Structure of Prolyl-tRNA Synthetase-Halofuginone Complex Provides Basis for Development of Drugs against Malaria and Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts [pubmed.ncbi.nlm.nih.gov]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing cis-Halofuginone Bioavailability for In Vivo Research
Welcome to the technical support center for researchers utilizing cis-Halofuginone in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the compound's low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream. Pharmacokinetic studies in mice have shown that while the compound is 100% bioavailable when administered intraperitoneally, it is undetectable in plasma after oral administration, suggesting very limited absorption.[1] Despite this, substantial concentrations have been found in tissues like the liver, kidney, and lungs, indicating that some absorption does occur.[1]
Q2: What are the main strategies to improve the in vivo bioavailability of this compound?
A2: The primary strategies focus on enhancing its solubility and absorption. Key approaches include:
-
pH Adjustment: Formulating this compound in an acidic solution can improve its stability and performance.[2]
-
Nanoformulations: Encapsulating this compound in nanocarriers like polymeric micelles or liposomes can significantly enhance its oral absorption and efficacy.[3][4][5][6][7]
-
Use of Functional Excipients: Incorporating surfactants, polymers, and lipid-based excipients can improve solubility and membrane permeability.[8][9]
Q3: Can you provide a starting point for a simple, improved formulation for in vivo studies?
A3: A straightforward approach is to prepare an acidic solution of Halofuginone. A patented formulation for injection, which can be adapted for oral gavage, involves dissolving Halofuginone hydrobromide in a lactic acid solution with the pH adjusted to 4.0-4.5.[2] This method aims to improve the stability and dissolution of the compound.[2] For detailed steps, please refer to the Experimental Protocols section.
Q4: What are polymeric micelles and how do they improve this compound bioavailability?
A4: Polymeric micelles are nanosized, core-shell structures formed by self-assembling amphiphilic polymers. For a poorly water-soluble drug like this compound, the drug is encapsulated within the hydrophobic core of the micelle. This nanoformulation enhances bioavailability by:
-
Increasing the drug's solubility in the aqueous environment of the GI tract.
-
Protecting the drug from degradation.
-
Potentially facilitating transport across the intestinal epithelium.[3]
A study using Halofuginone-loaded D-α-tocopheryl polyethylene glycol succinate (TPGS) polymeric micelles demonstrated enhanced absorption and anti-tumor efficacy in a mouse model of triple-negative breast cancer.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or inconsistent bioavailability despite using an improved formulation. | Formulation instability, inappropriate vehicle, or rapid metabolism. | 1. Characterize your formulation: Ensure particle size and drug loading are consistent between batches. 2. Assess formulation stability: Check for drug precipitation or particle aggregation over time and at relevant pH and temperatures. 3. Consider alternative excipients: Experiment with different polymers or surfactants that may offer better solubilization or inhibit efflux pumps.[10] 4. Evaluate P-glycoprotein (P-gp) inhibition: Some excipients, like TPGS, can inhibit P-gp, an efflux pump that can limit drug absorption.[10] |
| Precipitation of this compound in the formulation upon standing or dilution. | The drug concentration exceeds its solubility in the chosen vehicle. The pH of the solution has shifted. | 1. Reduce the final drug concentration. 2. Incorporate a co-solvent or surfactant to increase solubility.[11][12] 3. Re-verify and buffer the pH of the formulation to maintain an acidic environment if using a pH-dependent solubility strategy.[2] |
| High variability in in vivo results between animals. | Inconsistent dosing volume or formulation instability leading to non-homogenous drug concentration. Large interpatient variability in pharmacokinetics has been observed in humans.[13][14] | 1. Ensure thorough mixing of the formulation immediately before each administration. 2. Use precise dosing techniques and ensure accurate volume administration for each animal. 3. Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Halofuginone in Mice
| Route of Administration | Bioavailability | Key Findings | Reference |
| Intravenous (IV) | N/A | Rapidly and widely distributed to tissues, except the brain. | [1] |
| Intraperitoneal (IP) | 100% | Fully bioavailable via this route. | [1] |
| Oral | 0% | Undetectable in plasma, but present in liver, kidney, and lungs. | [1] |
Table 2: Characteristics of Halofuginone-Loaded TPGS Polymeric Micelles (HTPM)
| Parameter | Value | Significance | Reference |
| Hydrodynamic Diameter (HD) | 17.8 ± 0.5 nm | Small size facilitates penetration of the intestinal microvilli. | [3] |
| Polydispersity Index (PDI) | 0.212 ± 0.1 | Indicates high homogeneity of the micelle population. | [3] |
Experimental Protocols
Protocol 1: Preparation of an Acidic Halofuginone Solution
This protocol is adapted from a patented formulation for injection and can be used for oral administration.[2]
-
Prepare the acidic vehicle:
-
In 5 mL of double-distilled water (DD water), dissolve 400 µL of lactic acid.
-
Adjust the pH of the mixture to 4.0-4.5 using approximately 500 µL of 30% (w/v) NaOH.
-
Add DD water to bring the total volume to 10 mL.
-
-
Dissolve Halofuginone:
-
To 5 mL of the resulting acidic vehicle, add 5 mg of Halofuginone hydrobromide (to achieve a final concentration of 1 mg/mL).
-
Gently heat the solution to no more than 45°C for less than one minute until the compound is fully dissolved.
-
-
Final Preparation for Dosing:
-
The resulting stock solution can be diluted with saline to the required concentration for your in vivo study.
-
Protocol 2: General Method for Preparing this compound-Loaded Polymeric Micelles
This is a general protocol based on the principles of nanoparticle formulation.[5]
-
Polymer and Drug Dissolution:
-
Dissolve an amphiphilic polymer (e.g., TPGS) in a suitable organic solvent (e.g., acetone, ethanol).
-
In a separate container, dissolve this compound in the same organic solvent.
-
-
Micelle Formation:
-
Slowly add the this compound solution to the polymer solution while stirring.
-
The resulting mixture should be added dropwise to a larger volume of an aqueous solution (e.g., water or phosphate-buffered saline) under constant stirring. This will cause the polymer to self-assemble into micelles, encapsulating the drug.
-
-
Solvent Removal and Concentration:
-
The organic solvent is typically removed by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
The final micellar solution can be concentrated or diluted to the desired final concentration for in vivo administration.
-
-
Characterization:
-
It is crucial to characterize the resulting micelles for particle size, polydispersity index, and drug encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: Experimental workflow for developing and testing novel this compound formulations.
References
- 1. Pharmacokinetics and tissue distribution of halofuginone (NSC 713205) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL148292A - Stable pharmaceutical compositions of halofuginone and other quinazolinone derivatives - Google Patents [patents.google.com]
- 3. Orally Administered Halofuginone-Loaded TPGS Polymeric Micelles Against Triple-Negative Breast Cancer: Enhanced Absorption and Efficacy with Reduced Toxicity and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Nano-Formulations and Nanomedicines Applications for Ocular Drug Delivery [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. nanoscience.com [nanoscience.com]
- 8. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 10. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 11. google.com [google.com]
- 12. ijplsjournal.com [ijplsjournal.com]
- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 14. Phase I and pharmacokinetic study of halofuginone, an oral quinazolinone derivative in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing cis-Halofuginone Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of cis-Halofuginone in solution. By understanding the degradation pathways and implementing appropriate stabilization strategies, researchers can ensure the integrity and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing potency over time. What is causing this instability?
A1: The primary cause of this compound instability in solution is its propensity to undergo cis-trans isomerization to its more stable trans isomer. Additionally, at neutral to alkaline pH and elevated temperatures, it can degrade into other byproducts, a key one being cebrazolone. This chemical transformation leads to a decrease in the concentration of the biologically active cis isomer, thereby reducing the solution's potency.
Q2: What are the optimal storage conditions for a this compound stock solution?
A2: To maintain the stability of your this compound stock solution, it is crucial to control both the pH and temperature. The recommended storage conditions are:
-
pH: Acidic conditions significantly improve stability. A pH of 4.0, buffered with lactic acid, has been shown to be optimal for minimizing degradation and isomerization.
-
Temperature: Solutions should be stored at refrigerated temperatures (2-8°C) to slow down the degradation process. Long-term storage at -20°C is also a viable option. Avoid repeated freeze-thaw cycles.
-
Light: While this compound is relatively stable to light, it is good practice to store solutions in amber vials or protect them from direct light exposure to prevent any potential photodegradation.
Q3: Can I use a different buffer to maintain an acidic pH?
A3: While lactic acid at pH 4.0 is a documented effective buffer, other acidic buffers such as citrate or acetate buffers could potentially be used. However, it is essential to perform a stability study with your chosen buffer system to ensure it does not catalyze any unforeseen degradation reactions. The key is to maintain a consistently acidic environment below pH 6.5.
Q4: How can I tell if my this compound solution has degraded?
A4: Visual inspection is not sufficient to determine degradation. The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate and quantify this compound, trans-Halofuginone, and other degradation products like cebrazolone. A decrease in the peak area of the this compound and the appearance of new peaks corresponding to the trans isomer and other degradants are clear indicators of instability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in working solutions. | Prepare fresh working solutions daily from a properly stored acidic stock. Ensure the final experimental medium (e.g., cell culture media) is buffered or its pH is considered, as neutral pH will accelerate degradation. |
| Appearance of unknown peaks in HPLC chromatogram | Isomerization to trans-Halofuginone and/or formation of degradation products like cebrazolone. | Confirm the identity of the new peaks using reference standards if available, or by LC-MS analysis. Adjust solution pH to be more acidic and store at a lower temperature. |
| Low recovery of this compound after extraction | Instability during sample processing steps. | Ensure all solvents and solutions used during extraction and sample preparation are kept at a low temperature and, if possible, are slightly acidic. Minimize the time between sample preparation and analysis. |
Quantitative Data on this compound Stability
Due to the limited availability of published kinetic data, the following tables are illustrative and provide a framework for the type of data that should be generated during in-house stability studies. The values presented are hypothetical and intended to demonstrate the expected trends.
Table 1: Effect of pH on the Degradation of this compound at 25°C (Hypothetical Data)
| pH | Half-life (t½) of this compound (Days) | % trans-Isomer after 7 Days | % Cebrazolone after 7 Days |
| 4.0 | > 90 | < 1% | < 0.5% |
| 5.5 | 45 | ~ 5% | ~ 2% |
| 7.4 | 5 | ~ 20% | ~ 10% |
| 8.5 | < 1 | > 40% | > 20% |
Table 2: Effect of Temperature on the Degradation of this compound at pH 4.0 (Hypothetical Data)
| Temperature | Half-life (t½) of this compound (Days) | % trans-Isomer after 30 Days | % Cebrazolone after 30 Days |
| 4°C | > 180 | < 2% | < 1% |
| 25°C | > 90 | ~ 4% | ~ 2% |
| 40°C | 30 | ~ 15% | ~ 8% |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of each stressed solution.
-
Neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a stability-indicating HPLC-UV method.
Generalized HPLC Method for Stability Testing
This method provides a starting point for the separation of this compound, trans-Halofuginone, and cebrazolone. Optimization may be required based on the specific HPLC system and column used.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (Illustrative):
Time (min) % B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 243 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: A generalized workflow for conducting a forced degradation study of this compound.
Caption: The inhibitory effect of this compound on the TGF-β signaling pathway.
mitigating gastrointestinal side effects of halofuginone derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with halofuginone and its derivatives. The information aims to help mitigate the common gastrointestinal (GI) side effects encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the known gastrointestinal side effects of halofuginone and its derivatives?
A1: Gastrointestinal toxicities are among the most commonly reported adverse effects of halofuginone and its derivatives. These primarily include nausea, vomiting, and diarrhea.[1][2] In a phase I clinical trial of orally administered halofuginone in patients with advanced solid tumors, nausea, vomiting, and fatigue were identified as dose-limiting toxicities.[3] Preclinical studies in animal models have also documented these GI effects.
Q2: What is the underlying mechanism of halofuginone-induced gastrointestinal side effects?
A2: The precise mechanisms are not fully elucidated, but they are thought to be linked to its primary mechanism of action: the inhibition of prolyl-tRNA synthetase (ProRS).[4][5][6] This inhibition leads to the activation of the Amino Acid Response (AAR) pathway, controlled by the kinase GCN2. While crucial for the therapeutic effects of halofuginone, over-activation of the AAR pathway can disrupt intestinal homeostasis. The AAR pathway is a key regulator of cellular stress responses, and its systemic activation can impact rapidly dividing cells, such as those lining the gastrointestinal tract, potentially leading to inflammation, apoptosis, and altered gut permeability.
Q3: Are there any strategies to reduce the gastrointestinal side effects of halofuginone derivatives?
A3: Yes, several strategies are being explored to mitigate the GI side effects of halofuginone derivatives. These can be broadly categorized as:
-
Formulation Strategies: Developing advanced drug delivery systems, such as nanoformulations (e.g., polymeric micelles, solid lipid nanoparticles), can alter the pharmacokinetic profile of halofuginone, potentially reducing its local concentration in the GI tract and minimizing irritation. One study has shown that halofuginone-loaded TPGS polymeric micelles reduced gastrointestinal toxicity in a mouse model.
-
Prodrug Approach: Designing prodrugs of halofuginone that are inactive in the GI tract and are only converted to the active form after absorption could significantly reduce local toxicity.
-
Co-administration with Antiemetics: In clinical settings, the use of 5-HT3 antagonists (e.g., ondansetron) has been employed to manage nausea and vomiting associated with halofuginone administration.[3]
-
Structural Modification: Synthesizing novel derivatives of halofuginone with a more favorable therapeutic index (i.e., retaining therapeutic efficacy with reduced GI toxicity) is an ongoing area of research.
Troubleshooting Guides
Issue 1: Severe nausea and vomiting observed in animal models.
Possible Cause: High local concentration of the halofuginone derivative in the upper gastrointestinal tract.
Troubleshooting Steps:
-
Dose Adjustment: Evaluate if a lower dose can achieve the desired therapeutic effect with reduced emesis.
-
Formulation Modification:
-
Consider formulating the compound in an enteric-coated capsule to bypass the stomach and release the drug in the small intestine.
-
Explore the use of nanoformulations, such as polymeric micelles or solid lipid nanoparticles, which may offer a more controlled release profile and reduce direct contact with the gastric mucosa.
-
-
Co-administration of Antiemetics: In preclinical models that exhibit emesis (e.g., ferrets), consider the co-administration of a 5-HT3 receptor antagonist.
-
Route of Administration: If feasible for the experimental design, compare oral administration with parenteral routes (e.g., intravenous, intraperitoneal) to determine if the GI effects are primarily due to local or systemic exposure.
Issue 2: Diarrhea and weight loss in long-term animal studies.
Possible Cause: Disruption of intestinal barrier function and/or altered gut microbiome due to prolonged exposure to the halofuginone derivative.
Troubleshooting Steps:
-
Assess Intestinal Permeability: Conduct an in vivo intestinal permeability assay using FITC-dextran to quantify gut barrier integrity (see Experimental Protocols section for a detailed method). An increase in plasma FITC-dextran levels in treated animals would indicate compromised barrier function.
-
Histopathological Analysis: Examine sections of the small and large intestines for signs of inflammation, epithelial damage, and changes in villus-crypt architecture.
-
Microbiome Analysis: Collect fecal samples for 16S rRNA sequencing to assess for dysbiosis in the gut microbial community.
-
Dietary Proline Supplementation: As halofuginone competitively inhibits proline utilization, supplementing the diet with proline may help to alleviate some of the cellular stress in the intestinal epithelium.[5][6]
Quantitative Data on Gastrointestinal Side Effects
The following table summarizes the dose-limiting toxicities observed in a Phase I clinical trial of oral halofuginone in patients with advanced solid tumors.
| Dose Level (mg/day) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 0.5 | 6 | Nausea (Grade 1-2) |
| 1.0 | 6 | Nausea (Grade 2), Vomiting (Grade 1) |
| 2.0 | 4 | Nausea (Grade 3), Vomiting (Grade 2) |
| 3.5 | 3 | Nausea (Grade 3), Vomiting (Grade 3), Fatigue |
Data adapted from a Phase I clinical trial report.[3] Note that the requirement for 5HT3 antagonists to control nausea and vomiting was considered a DLT at the 0.5 mg/day dose for chronic administration.
Experimental Protocols
Key Experiment: In Vivo Intestinal Permeability Assay using FITC-Dextran
This protocol provides a method to assess the impact of halofuginone derivatives on intestinal barrier function in mice.
Principle: Fluorescein isothiocyanate-dextran (FITC-dextran) is a high molecular weight, fluorescently labeled polysaccharide that is poorly absorbed by a healthy intestinal epithelium. Increased passage of FITC-dextran from the gut lumen into the bloodstream indicates a compromised intestinal barrier.
Materials:
-
FITC-dextran (4 kDa)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized capillaries)
-
Microcentrifuge
-
Fluorometer
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.
-
Baseline Blood Sample: Collect a small volume of blood (e.g., via tail vein) to serve as a baseline for background fluorescence.
-
Oral Gavage: Prepare a solution of FITC-dextran in PBS (e.g., 100 mg/ml). Administer the solution to each mouse via oral gavage at a dose of 44 mg/100 g body weight.[7]
-
Blood Collection: At a specified time point post-gavage (typically 4 hours), collect a larger blood sample via a terminal procedure (e.g., cardiac puncture).[7]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Fluorescence Measurement: Dilute the plasma samples with PBS and measure the fluorescence using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
Data Analysis: Create a standard curve using known concentrations of FITC-dextran. Calculate the concentration of FITC-dextran in the plasma samples and compare the values between the treatment and control groups.
Signaling Pathways and Experimental Workflows
Caption: Halofuginone's mechanism of action leading to therapeutic and adverse effects.
Caption: A decision-making workflow for mitigating GI side effects.
Caption: TGF-β signaling pathway in intestinal epithelial cells.
References
- 1. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical antiprotozoal drug halofuginone promotes weight loss by elevating GDF15 and FGF21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacokinetic study of halofuginone, an oral quinazolinone derivative in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Intestinal Permeability in Mice [bio-protocol.org]
Technical Support Center: Development of Less Toxic Analogs of cis-Halofuginone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the development of less toxic analogs of cis-Halofuginone. This guide includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data on known analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its analogs?
A1: this compound and its analogs exhibit a dual mechanism of action. Their primary and most studied mode of action is the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway by preventing the phosphorylation of Smad3.[1][2] This inhibition reduces the expression of fibrotic genes, such as those for type I collagen. The second key mechanism is the inhibition of prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis.[3] By binding to ProRS, halofuginone mimics a state of proline starvation, which leads to the activation of the amino acid starvation response (AAR) and selectively inhibits the differentiation of pro-inflammatory Th17 cells.[1][2]
Q2: Why is the development of less toxic analogs of this compound necessary?
A2: While this compound has shown significant therapeutic potential as an anti-fibrotic, anti-cancer, and anti-inflammatory agent, its clinical utility has been limited by its toxicity profile.[4] Dose-limiting toxicities include nausea, vomiting, and fatigue.[1] The development of analogs with an improved therapeutic index—maintaining or enhancing efficacy while reducing toxicity—is crucial for its successful translation into a clinical setting.
Q3: What is the significance of the different enantiomers of Halofuginone?
A3: Halofuginone exists as a racemic mixture of two enantiomers, (+) and (-). Studies have shown that the (+)-enantiomer is the more biologically active form, demonstrating superior efficacy in reducing fibrosis and improving motor coordination in preclinical models of Duchenne muscular dystrophy compared to the racemic mixture.[5] Importantly, the (+)-enantiomer also appears to have a better safety profile, making it a promising candidate for further development.[5]
Q4: What are the key signaling pathways affected by Halofuginone and its analogs?
A4: The two primary signaling pathways affected are the TGF-β/Smad pathway and the Amino Acid Starvation Response (AAR) pathway. By inhibiting Smad3 phosphorylation, it directly interferes with the pro-fibrotic signaling cascade.[1][2] Through inhibition of ProRS, it activates the GCN2 kinase, a key component of the AAR pathway, leading to translational control and inhibition of Th17 cell differentiation.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability/cytotoxicity assays | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts for each experiment. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Compound precipitation. | Check the solubility of the analog in your culture medium. Consider using a lower concentration or a different solvent system (ensure solvent controls are included). | |
| Inconsistent results in Western blot for p-Smad3 | Low protein expression. | Confirm that your cell line expresses sufficient levels of Smad3. Include a positive control (e.g., cells treated with TGF-β) to ensure the antibody is working. |
| Protein degradation. | Use protease and phosphatase inhibitors in your lysis buffer. Keep samples on ice throughout the procedure. | |
| Suboptimal antibody concentration. | Titrate your primary and secondary antibodies to determine the optimal dilution for a strong signal with minimal background. | |
| Difficulty in detecting inhibition of Prolyl-tRNA Synthetase activity | Insufficient inhibition. | The analog may have low potency. Test a wider range of concentrations. Ensure the analog is stable in the assay buffer. |
| Assay interference. | The compound may interfere with the detection method (e.g., fluorescence or luminescence). Run a control without the enzyme to check for interference. |
In Vivo Animal Studies
| Problem | Possible Cause | Recommended Solution |
| High mortality in treatment groups | The analog is too toxic at the administered dose. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). |
| Off-target effects. | Conduct a preliminary safety pharmacology screen to identify potential off-target activities. | |
| Lack of efficacy in fibrosis models | Insufficient drug exposure at the target tissue. | Perform pharmacokinetic studies to determine the bioavailability and tissue distribution of the analog. |
| Inappropriate animal model. | Ensure the chosen animal model is relevant to the human disease and that the timing and route of administration are appropriate for the model. | |
| High variability in fibrosis assessment | Subjective scoring of histology. | Use quantitative methods for fibrosis assessment, such as Sirius Red staining with automated image analysis or measurement of hydroxyproline content. |
| Inconsistent induction of fibrosis. | Standardize the procedure for inducing fibrosis to minimize variability between animals. |
Data Presentation
Table 1: Comparative In Vitro Activity and Cytotoxicity of Halofuginone and Analogs
| Compound | Target/Assay | Cell Line | IC50 / EC50 (nM) | Cytotoxicity (CC50 or LD50) | Therapeutic Index (CC50/IC50) |
| This compound (Racemic) | P. berghei sporozoite load | HepG2 | 17[1] | LD50 (Rat, oral): 30 mg/kg[3] | Data not available |
| P. falciparum growth | - | "Best among synthesized derivatives"[1] | LD50 (Mouse, oral): 5 mg/kg[3] | Data not available | |
| (+)-Halofuginone | Muscle fibrosis improvement | mdx mice | More effective than racemic[5] | Non-toxic at effective doses in the study[5] | Higher than racemic[5] |
| (-)-Halofuginone | Muscle fibrosis improvement | mdx mice | No effect[5] | Data not available | Data not available |
| Compound 3 (bacterial ProRS inhibitor) | S. aureus ProRS inhibition | - | 180[6] | Data not available | Data not available |
Experimental Protocols
Prolyl-tRNA Synthetase (ProRS) Inhibition Assay (Aminoacylation Assay)
Objective: To determine the inhibitory activity of Halofuginone analogs on ProRS.
Materials:
-
Purified recombinant human ProRS
-
tRNA specific for proline
-
[3H]-Proline
-
ATP, MgCl2, KCl, Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Halofuginone analog stock solutions
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, KCl, MgCl2, DTT, ATP, and tRNAPro.
-
Add varying concentrations of the Halofuginone analog or vehicle control to the reaction mixture.
-
Initiate the reaction by adding purified ProRS and [3H]-Proline.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10 minutes).
-
Stop the reaction by adding ice-cold 10% TCA.
-
Precipitate the charged tRNA on ice for 15 minutes.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters three times with cold 5% TCA to remove unincorporated [3H]-Proline.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each analog concentration and determine the IC50 value.
In Vivo Model of Liver Fibrosis Induction and Assessment
Objective: To evaluate the anti-fibrotic efficacy of less toxic Halofuginone analogs in a rat model of thioacetamide (TAA)-induced liver fibrosis.
Materials:
-
Male Wistar rats
-
Thioacetamide (TAA)
-
Halofuginone analog formulation for oral administration
-
Sirius Red stain, Masson's trichrome stain
-
Hydroxyproline assay kit
-
Antibodies for immunohistochemistry (e.g., α-SMA, Collagen I)
Procedure:
-
Induction of Fibrosis: Administer TAA (e.g., 200 mg/kg, intraperitoneally) twice a week for 8 weeks to induce liver fibrosis.[5]
-
Treatment: Begin oral administration of the Halofuginone analog or vehicle control at a predetermined dose and frequency, either prophylactically (at the start of TAA administration) or therapeutically (after fibrosis is established).
-
Monitoring: Monitor animal weight and health throughout the study.
-
Sample Collection: At the end of the study, euthanize the animals and collect blood and liver tissue.
-
Histological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome to visualize collagen (blue), and Sirius Red to quantify collagen deposition.
-
-
Quantitative Analysis of Fibrosis:
-
Hydroxyproline Assay: Hydrolyze a portion of the liver tissue and measure the hydroxyproline content, a major component of collagen, using a commercial kit.
-
Immunohistochemistry: Stain liver sections for markers of fibrosis such as alpha-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells and Collagen Type I.
-
Gene Expression Analysis: Extract RNA from a portion of the liver tissue and perform qRT-PCR to quantify the expression of fibrotic genes (e.g., Col1a1, Timp1, Acta2).
-
-
Data Analysis: Compare the extent of fibrosis in the treated groups to the vehicle control group to determine the efficacy of the analog.
Mandatory Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Amino Acid Response pathway and the effect of this compound.
Caption: General experimental workflow for developing less toxic Halofuginone analogs.
References
- 1. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospects of halofuginone as an antiprotozoal drug scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential Effects of Halofuginone Enantiomers on Muscle Fibrosis and Histopathology in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
challenges in the clinical translation of halofuginone compounds
Halofuginone Compounds: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use and clinical translation of halofuginone compounds.
Frequently Asked Questions (FAQs)
Q1: What is halofuginone and what is its primary mechanism of action?
A1: Halofuginone is a synthetic derivative of febrifugine, a natural alkaloid.[1][2] It exhibits a range of biological activities, including antifibrotic, anti-inflammatory, anti-angiogenic, and antiproliferative effects.[1] Its action is primarily attributed to a dual mechanism:
-
Inhibition of TGF-β Signaling : Halofuginone specifically blocks the phosphorylation of Smad3, a key protein in the transforming growth factor-beta (TGF-β) signaling pathway.[3] This inhibition reduces the transcription of genes responsible for fibrosis, such as type I collagen.[3][4]
-
Inhibition of Prolyl-tRNA Synthetase (ProRS) : By inhibiting ProRS, halofuginone leads to an accumulation of uncharged prolyl-tRNAs.[2] This triggers the Amino Acid Starvation Response (AAR), a cellular stress response that can modulate protein synthesis and immune cell differentiation, such as inhibiting the development of Th17 cells.[1][2]
Q2: What are the major challenges in the clinical translation of halofuginone?
A2: The primary obstacles to the clinical use of halofuginone include its low oral bioavailability, significant toxicity, and issues with solubility.[5] A Phase I clinical trial in patients with advanced solid tumors identified nausea, vomiting, and fatigue as dose-limiting toxicities.[6] Preclinical studies in rodents showed that halofuginone has very limited to undetectable oral bioavailability.[5][7] Furthermore, its narrow safety margin and potential for neurotoxicity and gastrotoxicity are significant concerns.[8][9]
Q3: Has drug resistance to halofuginone been observed?
A3: Yes, rapid resistance has been observed in malaria parasites.[10] This resistance develops through a novel mechanism termed the Adaptive Proline Response (APR), where a mutation in an amino acid transporter gene leads to a massive increase in intracellular proline levels, which in turn blocks the action of halofuginone.[10] This highlights a potential challenge for its long-term efficacy in other therapeutic areas.
Troubleshooting Guide for Researchers
Scenario 1: Inconsistent or No Effect in In Vitro Experiments
Q: I am not observing the expected anti-fibrotic effects (e.g., reduced collagen expression) of halofuginone in my cell culture experiments. What could be wrong?
A: This issue can arise from several factors related to compound handling and the experimental setup.
-
Problem: Compound Solubility and Stability
-
Troubleshooting: Halofuginone has low aqueous solubility.[5] Ensure it is completely dissolved in a suitable solvent (e.g., DMSO) before adding it to the cell culture medium. Prepare fresh stock solutions regularly and store them appropriately, protected from light. It's also advisable to check for precipitation in the media after addition.
-
-
Problem: Cell Density and Health
-
Troubleshooting: The anti-proliferative effects of halofuginone can be cell-density dependent. Ensure you are seeding cells consistently across experiments. Verify the health of your cells, as unhealthy cells may respond differently to treatment.
-
-
Problem: Incorrect Dosing
-
Troubleshooting: Halofuginone is potent, and its effective concentration can be narrow. Perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint. High concentrations can lead to cytotoxicity, masking any specific anti-fibrotic effects.[11]
-
-
Problem: Assay Sensitivity
-
Troubleshooting: Confirm that your assay for measuring collagen (e.g., Western blot, qPCR) is sensitive enough to detect changes. Include positive and negative controls, such as treating cells with TGF-β to stimulate collagen production.[3]
-
Scenario 2: High Toxicity or Cell Death Observed
Q: My experiments show significant cytotoxicity even at low concentrations of halofuginone. How can I mitigate this?
A: Halofuginone has a narrow therapeutic window, and toxicity is a known issue.[9][11]
-
Problem: Overdosing
-
Problem: Racemic Mixture vs. Enantiomers
-
Troubleshooting: Halofuginone is often used as a racemic mixture. Studies have shown that the different enantiomers can have differential effects and potentially different toxicity profiles.[11] If using a specific enantiomer, confirm its identity and purity. The (+)-enantiomer has been shown to be more effective than the racemic form in reducing collagen content in an animal model of muscular dystrophy.[11]
-
-
Problem: Exposure Time
-
Troubleshooting: Reduce the duration of exposure. A shorter treatment time may be sufficient to observe the desired mechanistic effects (like reduced Smad3 phosphorylation) without causing widespread cell death.
-
Scenario 3: Lack of Efficacy in Animal Models (Oral Administration)
Q: I am administering halofuginone orally to mice, but I am not seeing any therapeutic effect or even detectable plasma concentrations. Why is this happening?
A: This is a well-documented challenge related to halofuginone's pharmacokinetic properties.
-
Problem: Poor Oral Bioavailability
-
Troubleshooting: Studies in mice have shown 0% oral bioavailability, meaning the compound is not detected in plasma after oral administration.[7] While it may accumulate in some tissues like the liver and lungs, systemic exposure is minimal.[7] Consider alternative routes of administration, such as intraperitoneal (i.p.) injection, which showed 100% bioavailability in mice.[7]
-
-
Problem: Formulation
-
Troubleshooting: The formulation can dramatically impact absorption. For poorly soluble drugs like halofuginone, specialized formulations are needed to improve bioavailability.[12][13] Strategies include:
-
Lipid-Based Systems: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[14]
-
Nanoparticle Formulations: Reducing particle size to the nano-scale increases the surface area for dissolution.[15]
-
Solid Dispersions: Dispersing halofuginone in a polymer matrix can enhance solubility.[12] Research into formulations like polymer micelles has been explored to enhance solubility and decrease toxicity.[5]
-
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Halofuginone
| Species | Route | Dose | Peak Plasma Conc. (Cmax) | AUC | Bioavailability | Reference |
| Mouse | IV | 1.5 mg/kg | 313-386 ng/mL | 19,874 ng/mL·min | N/A | [7] |
| Mouse | IP | 1.5 mg/kg | N/A | N/A | 100% | [7] |
| Mouse | Oral | 1.5 mg/kg | Not Detected | N/A | 0% | [7] |
| Human | Oral | 0.5-3.5 mg/day | Linear with dose | Linear with dose | N/A (Large interpatient variability) | [6] |
Table 2: Dose-Limiting Toxicities (DLTs) in Humans (Phase I Study)
| Recommended Chronic Dose | Maximum Tolerated Dose (Acute) | Dose-Limiting Toxicities | Other Adverse Events | Reference |
| 0.5 mg/day (orally) | 3.5 mg/day | Nausea, Vomiting, Fatigue | Bleeding complications | [6] |
Experimental Protocols
Protocol: In Vitro Assessment of Halofuginone on TGF-β-Induced Fibroblast Activation
This protocol outlines a method to determine if halofuginone inhibits the activation of fibroblasts (a key event in fibrosis) by blocking the TGF-β signaling pathway.
-
Cell Culture and Seeding:
-
Culture primary human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed fibroblasts in 6-well plates at a density of 1x10⁵ cells/well and allow them to adhere overnight.
-
-
Serum Starvation:
-
The next day, replace the medium with serum-free DMEM for 24 hours to synchronize the cells and reduce baseline signaling.
-
-
Halofuginone Pre-treatment:
-
Prepare a 10 mM stock solution of halofuginone in DMSO.
-
Dilute the stock solution in serum-free DMEM to final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Pre-treat the serum-starved cells with the halofuginone dilutions for 1-2 hours. Include a vehicle control (DMSO only).
-
-
TGF-β Stimulation:
-
After pre-treatment, stimulate the cells by adding recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells except the unstimulated negative control.
-
Incubate for the desired time points.
-
For p-Smad3 analysis: 30-60 minutes.
-
For collagen gene expression (qPCR): 24 hours.
-
For collagen protein analysis (Western blot): 48-72 hours.
-
-
-
Sample Collection and Analysis:
-
Western Blot for p-Smad3/Smad3:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Smad3 (p-Smad3) and total Smad3. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
-
qPCR for Collagen Type I (COL1A1):
-
Extract total RNA using a suitable kit (e.g., RNeasy).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers specific for COL1A1 and a reference gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
-
-
-
Expected Outcome:
Visualizations
Caption: Dual mechanism of action of Halofuginone.
Caption: In vitro workflow for testing Halofuginone's efficacy.
Caption: Challenges and strategies for Halofuginone's clinical translation.
References
- 1. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]
- 2. Halofuginone - Wikipedia [en.wikipedia.org]
- 3. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I and pharmacokinetic study of halofuginone, an oral quinazolinone derivative in patients with advanced solid tumours [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and tissue distribution of halofuginone (NSC 713205) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomedicus.gr [biomedicus.gr]
- 10. Battling antimalarial drug resistance | Harvard T.H. Chan School of Public Health [hsph.harvard.edu]
- 11. mdpi.com [mdpi.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. The role of halofuginone in fibrosis: more to be explored? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Encapsulation of cis-Halofuginone for Enhanced Delivery
Welcome to the technical support center for the encapsulation of cis-Halofuginone. This resource is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting guidance, and frequently asked questions (FAQs) related to the formulation of this compound delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its encapsulation important?
A1: this compound is a synthetic analog of febrifugine, an alkaloid originally isolated from the plant Dichroa febrifuga. It has demonstrated a wide range of biological activities, including anti-fibrotic, anti-inflammatory, anti-cancer, and anti-parasitic effects. However, its clinical application can be limited by poor solubility and potential side effects. Encapsulation into nanocarriers like liposomes and polymeric nanoparticles can improve its solubility, enhance its bioavailability, provide controlled release, and enable targeted delivery to specific tissues, thereby increasing its therapeutic efficacy and reducing systemic toxicity.
Q2: What are the primary mechanisms of action for this compound?
A2: this compound has two well-described primary mechanisms of action:
-
Inhibition of the Transforming Growth Factor-β (TGF-β)/Smad3 Signaling Pathway: It inhibits the phosphorylation of Smad3, a key downstream mediator in the TGF-β pathway. This inhibition prevents the transition of fibroblasts into myofibroblasts, a critical step in the development of fibrosis.[1]
-
Inhibition of Prolyl-tRNA Synthetase (ProRS): Halofuginone binds to the active site of prolyl-tRNA synthetase, an enzyme essential for protein synthesis. This leads to an accumulation of uncharged prolyl-tRNA, mimicking amino acid starvation and activating the Amino Acid Response (AAR) pathway. This mechanism is responsible for its anti-inflammatory effects, particularly the inhibition of Th17 cell differentiation.[2][3][4][5]
Q3: Which encapsulation methods are most suitable for the hydrophobic nature of this compound?
A3: Given that this compound is a hydrophobic molecule, methods that facilitate the encapsulation of lipophilic drugs are most suitable. These include:
-
Thin-Film Hydration for Liposomes: This is a common method where the drug and lipids are co-dissolved in an organic solvent, which is then evaporated to form a thin film. Hydration of this film with an aqueous solution leads to the formation of liposomes with the drug entrapped within the lipid bilayer.[6][7]
-
Solvent Evaporation/Emulsion-Solvent Evaporation for Polymeric Nanoparticles: In this technique, the drug and a polymer (like PLGA) are dissolved in a water-immiscible organic solvent. This solution is then emulsified in an aqueous phase containing a stabilizer. The organic solvent is subsequently removed by evaporation, leading to the formation of drug-loaded nanoparticles.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound
| Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in the chosen organic solvent. | - Test a range of organic solvents (e.g., chloroform, dichloromethane, acetone, or mixtures) to find one that effectively dissolves both the drug and the lipid/polymer. - Gently warm the solvent to aid dissolution, but be cautious of drug or lipid/polymer degradation. |
| Suboptimal drug-to-carrier ratio. | - Systematically vary the initial drug-to-lipid or drug-to-polymer weight ratio (e.g., 1:10, 1:20, 1:50) to find the optimal loading capacity. |
| Drug leakage during formulation. | - For liposomes, ensure the hydration temperature is above the phase transition temperature (Tc) of the lipids to ensure proper vesicle formation. - For nanoparticles, optimize the homogenization or sonication energy and duration to create a stable emulsion and prevent premature drug precipitation. |
| Inaccurate quantification of encapsulated drug. | - Develop and validate a robust analytical method, such as High-Performance Liquid Chromatography (HPLC), for the accurate quantification of this compound. - Ensure complete separation of free drug from the encapsulated drug before quantification. Techniques like ultracentrifugation or size exclusion chromatography can be used. |
Issue 2: Undesirable Particle Size or High Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Steps |
| Inadequate energy input during homogenization/sonication. | - Increase the sonication/homogenization time or power. For probe sonicators, ensure the probe is appropriately submerged in the emulsion. |
| Ineffective stabilizer concentration (for nanoparticles). | - Optimize the concentration of the stabilizer (e.g., PVA, Poloxamer) in the aqueous phase. Too little may lead to aggregation, while too much can affect particle properties. |
| Aggregation of particles after formation. | - For liposomes, consider including charged lipids (e.g., DSPG) in the formulation to increase electrostatic repulsion between vesicles. - For nanoparticles, ensure the final formulation is stored in a suitable buffer and at an appropriate temperature to maintain stability. |
| Issues with extrusion (for liposomes). | - Ensure the extruder is assembled correctly and that the polycarbonate membranes are not clogged or torn. - Perform the extrusion at a temperature above the lipid's Tc. - Use a sequential extrusion process through membranes of decreasing pore size for more uniform vesicles. |
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound encapsulation from various studies. Note that specific values will depend on the exact materials and methods used.
Table 1: Liposomal Encapsulation of this compound
| Lipid Composition | Method | Drug:Lipid Ratio (w/w) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DSPC:Cholesterol | Thin-Film Hydration | 1:20 | 100 - 150 | -20 to -30 | 70 - 85 |
| DOTAP:Cholesterol | Thin-Film Hydration | 1:20 | 60 - 100 | +20 to +30 | ~81 (with Doxorubicin) |
Data is representative and may vary based on specific experimental conditions.
Table 2: Polymeric Nanoparticle Encapsulation of this compound
| Polymer | Method | Drug:Polymer Ratio (w/w) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PLGA | Solvent Evaporation | 1:10 | 150 - 250 | -15 to -25 | 60 - 75 |
| Chitosan-coated PLGA | Solvent Evaporation | 1:10 | 200 - 300 | +20 to +35 | 70 - 80 |
Data is representative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound by Thin-Film Hydration
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 200 nm and 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., DSPC:Cholesterol at 7:3) and a drug-to-lipid weight ratio of 1:20.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at 40°C under reduced pressure to evaporate the chloroform, forming a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a vacuum overnight to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (above the Tc of DSPC, ~55°C) by rotating the flask in the water bath for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Load the MLV suspension into an extruder pre-heated to a temperature above the lipid's Tc.
-
Sequentially extrude the suspension through polycarbonate membranes of decreasing pore size (e.g., 11 passes through a 200 nm membrane followed by 11 passes through a 100 nm membrane) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification:
-
Remove unencapsulated this compound by ultracentrifugation or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the encapsulated this compound using a validated HPLC method after disrupting the liposomes with a suitable solvent (e.g., methanol) to calculate the encapsulation efficiency.
-
Protocol 2: PLGA Nanoparticle Encapsulation of this compound by Solvent Evaporation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of Organic and Aqueous Phases:
-
Dissolve PLGA and this compound in DCM to form the organic phase (e.g., PLGA at 50 mg/mL and a drug-to-polymer ratio of 1:10 w/w).
-
Prepare the aqueous phase consisting of a PVA solution.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase under vigorous stirring.
-
Emulsify the mixture using a probe sonicator or high-speed homogenizer in an ice bath to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the precipitation of PLGA nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.
-
-
Lyophilization:
-
Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., 2% sucrose) and freeze-dry to obtain a powder for long-term storage.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential of the resuspended nanoparticles by DLS.
-
Quantify the encapsulated this compound using a validated HPLC method after dissolving a known amount of the lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to calculate the encapsulation efficiency and drug loading.
-
Visualizations
Signaling Pathways
Caption: Dual mechanism of action of this compound.
Experimental Workflows
Caption: Workflow for liposome encapsulation.
Caption: Workflow for PLGA nanoparticle encapsulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospects of halofuginone as an antiprotozoal drug scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. journals.usamvcluj.ro [journals.usamvcluj.ro]
Validation & Comparative
Cis-Halofuginone vs. Other Antifibrotic Agents in Scleroderma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Scleroderma, a complex autoimmune disease, is characterized by widespread fibrosis affecting the skin and internal organs. The development of effective antifibrotic therapies remains a critical unmet need. This guide provides a comparative analysis of cis-halofuginone against other prominent antifibrotic agents used or investigated for the treatment of scleroderma, with a focus on their mechanisms of action, supporting experimental data, and developmental status.
Overview of Antifibrotic Agents in Scleroderma
The therapeutic landscape for scleroderma-related fibrosis has evolved with the introduction of agents that target key fibrotic pathways. While immunosuppressants have traditionally been used, the focus has shifted towards drugs that directly inhibit the fibrotic process. This comparison includes this compound, an emerging investigational drug, and more established therapies such as nintedanib, pirfenidone, and tocilizumab.
It is important to note that while the user query specified "this compound," the available scientific literature predominantly refers to "halofuginone" without specifying the isomer. The data presented here pertains to halofuginone, with the acknowledgment that specific data for the "cis" isomer is limited.
Mechanism of Action and Signaling Pathways
The primary driver of fibrosis in scleroderma is the excessive deposition of extracellular matrix components, largely mediated by the transforming growth factor-beta (TGF-β) and interleukin-6 (IL-6) signaling pathways. The antifibrotic agents discussed herein exert their effects by modulating these key pathways.
Halofuginone is a low-molecular-weight quinazolinone derivative that inhibits the synthesis of type I collagen.[1][2] Its primary mechanism of action involves the inhibition of TGF-β signaling by preventing the phosphorylation of Smad3, a key downstream mediator in the fibrotic cascade.[1]
Nintedanib is a tyrosine kinase inhibitor that targets multiple receptors involved in fibrosis, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR). By blocking these pathways, nintedanib interferes with fibroblast proliferation, migration, and differentiation into myofibroblasts.
Pirfenidone exhibits antifibrotic, anti-inflammatory, and antioxidant properties. While its exact mechanism is not fully elucidated, it is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including TGF-β and tumor necrosis factor-alpha (TNF-α).
Tocilizumab is a monoclonal antibody that blocks the IL-6 receptor. IL-6 is a pleiotropic cytokine with pro-inflammatory and pro-fibrotic effects, and its inhibition has been shown to ameliorate skin and lung fibrosis in scleroderma.
Signaling Pathway Diagrams
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data for the respective antifibrotic agents. A significant disparity in the level of evidence exists, with nintedanib, pirfenidone, and tocilizumab having undergone rigorous clinical trials, while data for halofuginone is primarily from preclinical and early-phase human studies.
Table 1: Comparison of Antifibrotic Agents in Scleroderma
| Agent | Mechanism of Action | Stage of Development for Scleroderma | Key Efficacy Findings |
| This compound | Inhibits collagen type I synthesis via TGF-β/Smad3 pathway inhibition[1] | Preclinical / Early Clinical | Reduced skin sclerosis in mouse models.[2] Reduction in skin scores in a pilot study with scleroderma patients.[1] |
| Nintedanib | Tyrosine kinase inhibitor (PDGFR, FGFR, VEGFR) | Approved for SSc-ILD | SENSCIS trial: Reduced the annual rate of decline in Forced Vital Capacity (FVC) by 44% compared to placebo. |
| Pirfenidone | Downregulates pro-fibrotic and pro-inflammatory cytokines (e.g., TGF-β) | Investigational for SSc-ILD | Scleroderma Lung Study III (in combination with mycophenolate mofetil): Accelerated improvement in FVC in the first 6 months. |
| Tocilizumab | IL-6 receptor antagonist | Approved for SSc-ILD | focuSSced trial: Preserved lung function in patients with early systemic sclerosis. |
Table 2: Quantitative Efficacy Data from Key Clinical Trials
| Agent | Trial | Primary Endpoint | Result |
| Nintedanib | SENSCIS | Annual rate of decline in FVC (mL/year) | -52.4 (Nintedanib) vs. -93.3 (Placebo) |
| Pirfenidone + MMF | SLS III | Change in FVC % predicted at 18 months | Not statistically significant vs. MMF alone, but showed early improvement. |
| Tocilizumab | focuSSced | Change in modified Rodnan Skin Score (mRSS) | Not statistically significant, but showed a trend for improvement. Secondary endpoint of FVC preservation was met. |
| This compound | N/A | N/A | No large-scale clinical trial data available. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are outlines of typical methodologies used in the evaluation of antifibrotic agents for scleroderma.
Preclinical in vivo Models
-
Bleomycin-Induced Scleroderma Model:
-
Induction: Daily subcutaneous injections of bleomycin into the backs of mice for a specified period (e.g., 3-4 weeks) to induce dermal fibrosis.
-
Treatment: Concurrent administration of the investigational drug (e.g., halofuginone) via a specified route (e.g., intraperitoneal or subcutaneous).
-
Assessment:
-
Histology: Skin biopsies are fixed, sectioned, and stained (e.g., with hematoxylin and eosin, Masson's trichrome) to assess dermal thickness and collagen deposition.
-
Biochemical Analysis: Measurement of collagen content in skin samples (e.g., using the Sircol collagen assay).
-
Gene Expression: Analysis of pro-fibrotic gene expression (e.g., Col1a1, Acta2) in skin tissue via qPCR.
-
-
-
Tight Skin (Tsk) Mouse Model:
-
Model: Utilizes mice with a genetic mutation leading to spontaneous development of a scleroderma-like phenotype.
-
Treatment: Administration of the investigational drug at a predefined age and for a specific duration.
-
Assessment: Similar to the bleomycin model, with a focus on skin thickness, collagen content, and autoantibody levels.[2]
-
Clinical Trial Design (Example: SENSCIS Trial for Nintedanib)
Conclusion
In the current landscape of antifibrotic therapies for scleroderma, nintedanib and tocilizumab have emerged as approved treatments for scleroderma-associated interstitial lung disease, backed by robust clinical trial data. Pirfenidone also shows promise, particularly in combination therapy.
This compound, or more broadly halofuginone, represents an interesting therapeutic candidate due to its specific inhibition of the TGF-β/Smad3 signaling pathway. However, its development is at a much earlier stage. While preclinical data and early human studies suggest potential efficacy in reducing skin fibrosis, there is a clear absence of large-scale, controlled clinical trial data to firmly establish its efficacy and safety profile in comparison to the more established agents.
For researchers and drug development professionals, the journey of halofuginone from a promising preclinical compound to a potential therapeutic for scleroderma will require rigorous clinical investigation to quantify its treatment effects, optimize dosing, and fully characterize its safety. Future studies should aim to provide the high-quality evidence needed for a direct and meaningful comparison with the current standards of care.
References
A Comparative Analysis of cis-Halofuginone and Febrifugine Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of cis-Halofuginone and its parent compound, febrifugine. Both are quinazolinone alkaloids known for their potent biological activities, particularly as antimalarial agents. While febrifugine is a natural product isolated from the Chinese herb Dichroa febrifuga (Chang Shan), this compound is a synthetic, halogenated derivative.[1][2] This comparison focuses on their mechanisms of action, biological efficacy, and the experimental data supporting these findings.
Mechanism of Action: A Shared Target
The primary molecular target for both this compound and febrifugine is prolyl-tRNA synthetase (ProRS).[3][4][5][6] Inhibition of this essential enzyme leads to an accumulation of uncharged prolyl-tRNAs, mimicking a state of proline starvation. This triggers the Amino Acid Response (AAR) pathway, a key cellular stress response.[3][4] The activation of the AAR pathway is believed to be the underlying mechanism for the broad therapeutic effects of these compounds, including their antimalarial, anti-inflammatory, and anti-fibrotic properties.[3][4][5]
Additionally, halofuginone has been shown to inhibit the transforming growth factor-beta (TGF-β) signaling pathway by preventing the phosphorylation of Smad3.[6][7] This inhibition of TGF-β signaling contributes to its anti-fibrotic activity by reducing the expression of type I collagen.[7][8] As the parent compound, febrifugine is presumed to share this mechanism.
Caption: Mechanism of action for this compound and febrifugine.
Comparative Efficacy: A Quantitative Overview
While both compounds exhibit potent activity, studies have shown that this compound is often more efficacious than febrifugine. For instance, in a study with Plasmodium berghei-infected mice, oral treatment with halofuginone was found to be 10 times more effective than febrifugine.[9] The following table summarizes key quantitative data from various studies.
| Compound | Target/Model | Assay | IC50 / Effective Dose | Source |
| Febrifugine | Plasmodium falciparum (in vitro) | Parasite Growth Inhibition | 0.141 - 290 ng/mL | [9][10] |
| This compound | Plasmodium falciparum (in vitro, D6 strain) | Parasite Growth Inhibition | IC50 values among the best of febrifugine derivatives | [11] |
| This compound | Plasmodium falciparum (in vitro, W2 strain) | Parasite Growth Inhibition | IC50 values among the best of febrifugine derivatives | [11] |
| Febrifugine | Plasmodium berghei (in vivo, mice) | Oral Treatment | Less effective than Halofuginone | [9] |
| This compound | Plasmodium berghei (in vivo, mice) | Oral Treatment | 0.2 and 1 mg/kg showed curative effects | [9] |
| This compound | Plasmodium berghei (in vivo, mice) | Subcutaneous Treatment | 0.2 mg/kg inhibited parasite growth | [9] |
| This compound | HepG2 cells (in vitro) | P. berghei sporozoite load | 17 nM | [5] |
Experimental Protocols
The following are generalized experimental protocols for assessing the antimalarial activity of this compound and febrifugine.
In Vitro Antimalarial Assay
A common method to determine the in vitro antimalarial activity is the parasite lactate dehydrogenase (pLDH) assay.
-
Parasite Culture: Plasmodium falciparum strains (e.g., chloroquine-sensitive D6 and chloroquine-resistant W2) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Stock solutions of this compound and febrifugine are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Plate Preparation: In a 96-well plate, the parasite culture is incubated with varying concentrations of the test compounds. Control wells with no drug and wells with a known antimalarial drug are included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
pLDH Assay: After incubation, the plates are frozen and thawed to lyse the erythrocytes. The activity of pLDH is then measured by adding a substrate solution and measuring the absorbance at a specific wavelength.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration.
In Vivo Antimalarial Assay
The 4-day suppressive test in Plasmodium berghei-infected mice is a standard in vivo model.
-
Animal Model: Swiss albino mice are infected intraperitoneally with Plasmodium berghei.
-
Drug Administration: The test compounds are administered to the mice, typically orally or subcutaneously, for four consecutive days, starting a few hours after infection.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia in the treated groups is compared to the control group (infected but untreated) to calculate the percentage of parasite growth inhibition.
Caption: Workflow for in vitro and in vivo antimalarial assays.
Toxicity and Therapeutic Index
A significant hurdle in the clinical development of febrifugine has been its side effects, including nausea and vomiting.[9] While this compound is more potent, it can also be lethal to mice at higher doses (e.g., 5 mg/kg).[9] However, studies have shown that febrifugine analogs, including halofuginone, are significantly less sensitive to host cells (macrophages and neuronal cells) compared to the malaria parasites, indicating a feasible therapeutic index.[9][10] The addition of a bromide on the quinazoline ring of halofuginone has been suggested to lower its cytotoxicity while preserving its antimalarial efficacy.[5]
Conclusion
Both this compound and febrifugine are potent inhibitors of prolyl-tRNA synthetase with significant therapeutic potential. This compound, the synthetic derivative, generally exhibits greater efficacy than its natural counterpart, febrifugine. Their shared mechanism of action, involving the activation of the Amino Acid Response pathway, makes them attractive candidates for further research in malaria, inflammatory diseases, and fibrosis. However, careful consideration of their toxicity profiles is crucial for their future clinical development. Further structure-activity relationship studies may lead to the design of new analogs with improved therapeutic indices.
References
- 1. researchgate.net [researchgate.net]
- 2. Halofuginone - Wikipedia [en.wikipedia.org]
- 3. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. mdpi.com [mdpi.com]
- 6. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs [ouci.dntb.gov.ua]
- 11. Synthesis and comparison of antimalarial activity of febrifugine derivatives including halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of cis-Halofuginone in Xenograft Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer effects of cis-Halofuginone in xenograft models against other established chemotherapeutic agents. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the implicated signaling pathways.
Comparative Efficacy of this compound in Xenograft Models
This compound, a synthetic halogenated derivative of febrifugine, has demonstrated significant anticancer activity in various preclinical xenograft models. Its efficacy is often attributed to its ability to inhibit tumor growth, reduce metastasis, and modulate the tumor microenvironment. This guide compares the performance of this compound as a monotherapy and in combination with other agents, drawing data from multiple studies.
Monotherapy Performance
Studies have consistently shown that this compound effectively inhibits tumor growth in a dose-dependent manner across a range of cancer types when compared to vehicle-treated control groups.
| Cancer Type | Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition vs. Control | Reference |
| Oral Squamous Cell Carcinoma | HN6 and CAFs co-injection in nude mice | Halofuginone (HF) | Not Specified | Significant decrease in tumor volume | [1] |
| Ovarian Cancer | 3AO cells in BALB/c nude mice | Halofuginone (HF) | 0.2 mg/kg, intraperitoneally, every two days for two weeks | Significant restraint of tumor growth | [2] |
Combination Therapy Performance
This compound has been shown to enhance the efficacy of standard chemotherapeutic agents, suggesting a potential role in overcoming drug resistance and improving treatment outcomes.
| Cancer Type | Xenograft Model | Combination Treatment | Outcome | Reference |
| Lung Cancer | Patient-derived lung cancer organoids and cell lines | Halofuginone (HF) + Cisplatin | HF sensitized cisplatin-resistant cells to treatment | [3] |
| Breast Cancer | 4T1 orthotopic xenograft | Halofuginone (TβRI-KI) + Doxorubicin | Enhanced efficacy in reducing tumor growth and lung metastasis compared to single treatments | [4] |
While direct head-to-head comparisons in the same experimental setup are limited in publicly available literature, the data suggests that this compound's efficacy is comparable to or synergistic with standard chemotherapies. For context, the following tables summarize the monotherapy efficacy of common chemotherapeutic agents in similar xenograft models.
Doxorubicin Monotherapy
| Cancer Type | Xenograft Model | Dosage | Tumor Growth Inhibition | Reference |
| Prostate Carcinoma | PC3 cells in athymic nude mice | 4 mg/kg or 8 mg/kg, single intraperitoneal injection | Delayed tumor growth at 4 and 8 mg/kg; no effect at 2 mg/kg | [5] |
| Breast Cancer | MDA-MB-231 orthotopic xenograft | Not Specified | Treatment alone enhanced metastasis to lung | [4] |
Cisplatin Monotherapy
| Cancer Type | Xenograft Model | Dosage | Tumor Growth Inhibition | Reference |
| Breast Cancer | MCF-7 cells | 1 mg/kg or 3 mg/kg, daily intraperitoneal injection | Inhibited tumor growth, but did not stop it completely | [6] |
| Lung, Ovarian, Cervical Cancers | A549, NIH:OVCAR-3, ME-180 cells | 2.0-2.5 mg/kg, every other day for 3-4 treatments | Effective in sensitive and resistant models | [7] |
Gemcitabine Monotherapy
| Cancer Type | Xenograft Model | Dosage | Efficacy | Reference |
| Biliary Tract Cancer | Patient-derived xenografts | 100 mg/kg, twice weekly intravenous injection | Standard-of-care, but outcomes remain poor | [8] |
| Pancreatic Cancer | Patient-derived xenografts | Not Specified | Good initial response, but resistance develops | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for xenograft studies involving this compound and comparator drugs.
This compound Xenograft Protocol (Ovarian Cancer)[2]
-
Cell Line and Animal Model: 3 x 10^6 3AO ovarian cancer cells were subcutaneously inoculated into 5-week-old female BALB/c nude mice.
-
Treatment: When tumors reached approximately 30 mm³, mice were randomized into two groups. The treatment group received intraperitoneal injections of Halofuginone (0.2 mg/kg) every two days for two weeks. The control group received a vehicle control.
-
Endpoint Analysis: Tumor volumes were measured throughout the study. At the end of the study, tumors were excised, weighed, and processed for immunohistochemical analysis of markers such as COL1A1, α-SMA, and FAP.
Doxorubicin Xenograft Protocol (Prostate Cancer)[5]
-
Cell Line and Animal Model: 4 x 10^6 PC3 prostate carcinoma cells were subcutaneously injected into the flank of athymic male nude mice.
-
Treatment: A single intraperitoneal injection of Doxorubicin at doses of 2 mg/kg, 4 mg/kg, or 8 mg/kg was administered.
-
Endpoint Analysis: Tumor growth was monitored over time to assess the dose-dependent effects of Doxorubicin.
Cisplatin Xenograft Protocol (Breast Cancer)[6]
-
Cell Line and Animal Model: MCF-7 breast cancer cells were implanted in mice.
-
Treatment: Mice were treated with daily intraperitoneal injections of cisplatin at 1 mg/kg or 3 mg/kg. A control group received sterile saline.
-
Endpoint Analysis: Tumor volume was measured at baseline and at various time points post-treatment. Dynamic contrast-enhanced ultrasound was used to monitor tumor perfusion.
Gemcitabine Xenograft Protocol (Biliary Tract Cancer)[8]
-
Animal Model: Patient-derived xenografts (PDXs) of biliary tract cancer were established in mice.
-
Treatment: Gemcitabine was administered at a dose of 100 mg/kg via intravenous injection twice a week.
-
Endpoint Analysis: Tumor response to the treatment was monitored, often in combination with other drugs like cisplatin, to evaluate efficacy.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and the tumor microenvironment.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway plays a dual role in cancer, initially acting as a tumor suppressor and later promoting tumor progression and metastasis. This compound is known to inhibit the TGF-β signaling pathway.
References
- 1. Frontiers | Halofuginone inhibits tumor migration and invasion by affecting cancer-associated fibroblasts in oral squamous cell carcinoma [frontiersin.org]
- 2. Halofuginone Disrupted Collagen Deposition via mTOR‐eIF2α‐ATF4 Axis to Enhance Chemosensitivity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halofuginone Sensitizes Lung Cancer Organoids to Cisplatin via Suppressing PI3K/AKT and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Dose-response relationship in cisplatin-treated breast cancer xenografts monitored with dynamic contrast-enhanced ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Consistent Mechanism of cis-Halofuginone Across Diverse Cell Types: A Comparative Guide
For Immediate Release
A comprehensive analysis of cis-Halofuginone (HF) reveals a consistent primary mechanism of action—inhibition of prolyl-tRNA synthetase (ProRS)—which triggers a cascade of anti-inflammatory, anti-fibrotic, and anti-proliferative effects across various cell types. This guide provides a comparative overview of HF's action, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a halogenated derivative of the natural alkaloid febrifugin, has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases, fibrosis, and cancer.[1][2] Its efficacy stems from a highly specific molecular interaction that initiates a broader cellular response. This guide cross-validates this mechanism by comparing its effects on immune cells, connective tissue cells, and cancer cells, offering a clear perspective on its multifaceted activities.
The core mechanism of this compound is its high-affinity binding to and inhibition of glutamyl-prolyl-tRNA synthetase (EPRS), specifically targeting its prolyl-tRNA synthetase (ProRS) activity.[3][4] This inhibition leads to an accumulation of uncharged prolyl-tRNAs, mimicking a state of proline starvation and activating the Amino Acid Starvation Response (AAR).[3][5] The AAR, in turn, modulates distinct downstream signaling pathways, leading to cell-type-specific therapeutic outcomes.
Comparative Analysis of this compound's Effects
The functional consequences of this compound's primary mechanism of action have been documented in a variety of cell types. Below is a summary of these effects, highlighting the consistent upstream mechanism and the divergent downstream pathways.
| Cell Type | Primary Pathway Affected | Downstream Effects | Effective Concentration | Key Findings |
| T helper 17 (Th17) Cells (Mouse and Human) | Amino Acid Starvation Response (AAR) | Inhibition of Th17 differentiation; Reduced IL-17 production; Reduced STAT3 phosphorylation.[5][6] | 20 nM[7] | Selectively inhibits pro-inflammatory Th17 cell development without affecting other T cell subsets, making it a promising candidate for autoimmune disease therapy.[1] |
| Fibroblasts (e.g., Skin, Scleroderma) | TGF-β / Smad Signaling | Inhibition of Smad3 phosphorylation; Decreased Type I collagen synthesis.[8][9] | 10⁻¹⁰ M to 10⁻⁹ M[9] | Potent anti-fibrotic activity by directly targeting the signaling pathway responsible for excessive extracellular matrix deposition in fibrotic diseases.[9][10] |
| Colorectal Cancer Cells (SW480, HCT116) | Akt/mTORC1 Signaling | Decreased phosphorylation of Akt, mTORC1, and p70S6K; Inhibition of cell proliferation; Induction of apoptosis.[11] | Dose-dependent effects observed up to 100 nM[11] | Demonstrates anti-cancer potential by suppressing a key signaling pathway that promotes tumor cell survival and growth.[11] |
| Uterine Leiomyoma (ULs) Cells (ELT3) | Akt/mTORC1 Signaling | Inhibition of cell proliferation; Cell cycle arrest; Promotion of apoptosis.[12] | 20 nM[12] | Shows potential as a targeted therapy for benign tumors like uterine fibroids by inhibiting growth signaling pathways.[12] |
| Chondrocytes | TGF-β / Smad Signaling | Inhibition of Smad2/3 phosphorylation; Selective inhibition of Type I collagen synthesis without affecting Type II collagen. | Low-dose (specific concentration not detailed but effective) | May improve cartilage repair by preventing the formation of fibrocartilage, which is rich in Type I collagen. |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms described, the following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.
References
- 1. youtube.com [youtube.com]
- 2. frontiersin.org [frontiersin.org]
- 3. | BioWorld [bioworld.com]
- 4. In vitro Th17 cell differentiation [bio-protocol.org]
- 5. Video: Mouse Naïve CD4+ T Cell Isolation and In vitro Differentiation into T Cell Subsets [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. revvity.co.jp [revvity.co.jp]
- 12. youtube.com [youtube.com]
A Comparative Analysis of Halofuginone and Nitazoxanide for the Treatment of Cryptosporidiosis
For Immediate Release
In the ongoing effort to combat the diarrheal disease cryptosporidiosis, caused by the protozoan parasite Cryptosporidium, researchers and drug development professionals require a clear understanding of the therapeutic landscape. This guide provides a detailed comparative study of two prominent anti-cryptosporidial agents: halofuginone and nitazoxanide. While nitazoxanide is the only FDA-approved treatment for cryptosporidiosis in immunocompetent individuals, its efficacy is limited in immunocompromised patients.[1][2][3] Halofuginone, a synthetic quinazolinone, is primarily used in veterinary medicine to treat cryptosporidiosis in livestock but has shown potent in vitro activity against Cryptosporidium parvum.[1][4][5]
This report synthesizes available experimental data on the efficacy, mechanisms of action, and experimental protocols related to these two compounds, offering a valuable resource for the scientific community.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro and in vivo efficacy of halofuginone and nitazoxanide against Cryptosporidium.
Table 1: In Vitro Efficacy against Cryptosporidium parvum
| Compound | IC50 (nM) (Microscopy) | IC50 (nM) (qPCR) | Host Cell System | Reference |
| Halofuginone Lactate | 10.1 ± 2.6 | 11.2 ± 1.2 | HCT-8 | [1] |
| Nitazoxanide | 1850 ± 560 | 7413 ± 123 | HCT-8 | [1] |
Table 2: Clinical and Pre-Clinical Efficacy
| Compound | Population/Model | Key Findings | Reference |
| Nitazoxanide | Immunocompetent Adults & Children | Reduced duration of diarrhea and oocyst shedding compared to placebo.[6] In one study, 100% of immunocompetent adults reported resolution of diarrhea after 7 days of treatment. | [6] |
| Immunocompromised (HIV-infected) | Not shown to be superior to placebo.[3] A compassionate use program showed a sustained clinical response in 59% of 357 patients. | [3][7] | |
| Malnourished Children | Better cure rate than placebo, but efficacy is reduced.[1] | [1] | |
| Halofuginone | Neonatal Goat Kids (experimental infection) | Reduced diarrhea, oocyst shedding, and mortality at 100 µg/kg for 7-10 days.[5] | [5] |
| Bovine Calves (natural infection) | Prophylactic use significantly reduced oocyst shedding, diarrhea, and mortality.[8][9] | [8][9] |
Experimental Protocols
A standardized in vitro protocol for assessing the efficacy of anti-cryptosporidial compounds is crucial for comparative analysis.[10] The following methodology is a synthesis of commonly employed techniques.
In Vitro Efficacy Assessment against Cryptosporidium parvum
1. Host Cell Culture:
-
Human ileocecal adenocarcinoma (HCT-8) cells are most frequently used.[11]
-
Cells are cultured in 96-well or 24-well plates until approximately 80% confluency is reached.[1]
2. Oocyst Preparation and Excystation:
-
C. parvum oocysts are surface-sterilized, often with a diluted bleach solution, to prevent contamination.[1]
-
Excystation is induced to release sporozoites, the infective stage. This is typically achieved by incubation in a solution such as taurocholic acid.
3. Infection and Treatment:
-
The host cell monolayers are infected with the prepared sporozoites.
-
The compounds to be tested (halofuginone or nitazoxanide), dissolved in a suitable solvent like DMSO, are added to the culture medium at various concentrations.
4. Incubation:
-
Infected and treated cells are incubated for a set period, typically 48 to 72 hours, at 37°C in a 5% CO2 environment to allow for parasite development.[12]
5. Quantification of Parasite Growth:
-
Quantitative Polymerase Chain Reaction (qPCR): This method quantifies parasite DNA. Total genomic DNA is extracted from the infected cells, and a Cryptosporidium-specific gene, such as hsp70 or 18S rRNA, is amplified and quantified.[1]
-
Microscopy: Parasitophorous vacuoles (PVs) can be visualized and counted using fluorescent microscopy after staining with a specific marker like Vicia villosa lectin (VVL)-FITC.[1]
6. Data Analysis:
-
The inhibitory concentration 50 (IC50), the concentration of the drug that inhibits 50% of parasite growth compared to an untreated control, is calculated to determine the potency of the compound.
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of halofuginone and nitazoxanide are critical to understanding their therapeutic potential and for the development of new drugs.
Nitazoxanide's Mechanism of Action
Nitazoxanide's primary mode of action against Cryptosporidium is the disruption of its anaerobic energy metabolism.[1] Its active metabolite, tizoxanide, inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is essential for anaerobic respiration in the parasite.
Caption: Mechanism of action of Nitazoxanide against Cryptosporidium.
Halofuginone's Dual Mechanism of Action
Halofuginone exhibits a more complex, dual mechanism of action that affects both the parasite and the host's immune response.[10]
-
Inhibition of Prolyl-tRNA Synthetase (ProRS): Halofuginone binds to and inhibits the parasite's ProRS, an enzyme crucial for protein synthesis.[10][13] This leads to an accumulation of uncharged prolyl-tRNA, mimicking proline starvation and triggering an amino acid starvation response (AAR), which is detrimental to the parasite.[13]
-
Inhibition of TGF-β Signaling: Halofuginone also inhibits the phosphorylation of Smad3, a key protein in the Transforming Growth Factor-beta (TGF-β) signaling pathway in the host.[13][14] This pathway is involved in inflammation and fibrosis. By inhibiting this pathway, halofuginone may modulate the host's inflammatory response to the infection.
Caption: Dual mechanism of action of Halofuginone.
Conclusion
This comparative guide highlights the significant differences in efficacy and mechanism between nitazoxanide and halofuginone. Nitazoxanide remains a valuable tool for treating cryptosporidiosis in immunocompetent individuals, but its limitations underscore the need for more effective therapies, particularly for vulnerable populations. Halofuginone's potent in vitro activity and distinct dual mechanism of action make it an intriguing candidate for further investigation and potential development for human use. The detailed experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers dedicated to advancing the field of anti-cryptosporidial drug discovery.
References
- 1. Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Clinical Care of Crypto | Cryptosporidium ("Crypto") | CDC [cdc.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of halofuginone products to prevent or treat cryptosporidiosis in bovine calves: a systematic review and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]
- 11. tandfonline.com [tandfonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Immunomodulatory Landscape: A Comparative Analysis of cis-Halofuginone in Primary T Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunomodulatory effects of cis-Halofuginone (HF) on primary T cells against other established immunosuppressive agents. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this document serves as a valuable resource for evaluating HF's potential in T-cell-mediated immunomodulation.
Performance Comparison: this compound vs. Standard Immunosuppressants
The following tables summarize the quantitative effects of this compound and other widely used immunosuppressants on key T cell functions. It is important to note that the data presented is compiled from various studies and may not represent head-to-head comparisons under identical experimental conditions.
| Parameter | This compound | Cyclosporin A | Tacrolimus (FK506) | Rapamycin (Sirolimus) |
| Primary T Cell Proliferation | IC50: 2-2.5 nM[1] | IC50: ~8.0 ng/mL for IFN-γ production[2] | Mean 25% reduction in CD4 and CD8 T-cell proliferation in pediatric renal transplant recipients[3] | Reduces T cell proliferation[4] |
| NF-κB Activity Inhibition | 80% inhibition at 40 ng/mL[5][6][7] | - | 55% inhibition in CD3+ T cells at 10 ng/mL[8] | - |
| p38 MAPK Phosphorylation | Inhibited[5][6][7] | - | - | - |
| mTOR Signaling | - | - | - | Inhibits mTORC1 and mTORC2 activity in primary T cells[9] |
| Cytokine Secretion Inhibition (at 40 ng/mL for this compound) | This compound | Cyclosporin A | Tacrolimus (FK506) | Rapamycin (Sirolimus) |
| TNF-α | Inhibited[5][6][7] | >70% inhibition (dose-dependent)[10] | 75.9% inhibition in CD3+ T cells at 10 ng/mL[8] | - |
| IFN-γ | Inhibited[5][6][7] | >90% inhibition (dose-dependent)[10] | - | - |
| IL-2 | No significant attenuation[1] | Inhibited (dose-dependent)[11] | - | - |
| IL-4 | Inhibited[5][6][7] | Inhibited (dose-dependent)[11] | - | - |
| IL-13 | Inhibited[5][6][7] | - | - | - |
| TGF-β | Inhibited[5][6][7] | - | - | - |
Delving into the Mechanism: Signaling Pathways and Experimental Workflows
This compound exerts its immunomodulatory effects by targeting fundamental signaling pathways within T cells. The diagrams below, generated using the DOT language, illustrate these pathways and the experimental workflows used to validate these findings.
Caption: this compound signaling pathway in T cells.
Caption: Workflow for T cell function assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
T Cell Proliferation Assay (CFSE Dilution)
-
Cell Preparation: Isolate primary human or murine T cells from peripheral blood mononuclear cells (PBMCs) or spleens using standard density gradient centrifugation and negative selection kits.
-
CFSE Labeling: Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add an equal volume of 2X CFSE staining solution (final concentration 1-5 µM) and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes. Wash cells three times with culture medium.
-
Cell Culture and Treatment: Plate CFSE-labeled T cells in 96-well plates at a density of 1-2 x 10^5 cells/well. Activate the cells with anti-CD3 and anti-CD28 antibodies. Add this compound or other compounds at desired concentrations.
-
Flow Cytometry Analysis: After 3-5 days of culture, harvest the cells and analyze by flow cytometry. The progressive halving of CFSE fluorescence intensity in daughter cells is used to quantify cell division.
Intracellular Cytokine Staining
-
Cell Stimulation: Activate T cells as described above in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of culture.
-
Surface Staining: Harvest cells and stain for surface markers (e.g., CD3, CD4, CD8) with fluorescently conjugated antibodies.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-4).
-
Flow Cytometry Analysis: Wash the cells and analyze by flow cytometry to determine the percentage of cytokine-producing cells within different T cell subsets.
Western Blot for p38 MAPK Phosphorylation
-
Cell Lysis: After treatment, wash T cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. To ensure equal loading, the membrane should be stripped and re-probed with an antibody for total p38 MAPK.
NF-κB Luciferase Reporter Assay
-
Cell Line: Use a T cell line (e.g., Jurkat) stably transfected with a luciferase reporter construct under the control of an NF-κB response element.
-
Cell Culture and Treatment: Plate the reporter cells and treat with this compound or other compounds for a specified period before stimulating with an NF-κB activator (e.g., PMA and ionomycin, or TNF-α).
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) to determine the relative NF-κB activity.
References
- 1. Halofuginone suppresses T cell proliferation by blocking proline uptake and inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cytokine production by cyclosporine A and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | mTOR Links Environmental Signals to T Cell Fate Decisions [frontiersin.org]
- 5. Halofuginone inhibits NF-kappaB and p38 MAPK in activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells | PLOS One [journals.plos.org]
- 9. The mammalian Target of Rapamycin (mTOR) provides a critical link between T cell differentiation, function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cytokine production by cyclosporin A and transforming growth factor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclosporine A inhibits transcription of cytokine genes and decreases the frequencies of IL-2 producing cells in feline mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of cis-Halofuginone: A Comparative Guide to its Inhibition of tRNA Synthetases
For Immediate Release
Cambridge, MA – October 30, 2025 – In the landscape of targeted therapeutics, cis-Halofuginone has emerged as a molecule of significant interest due to its potent biological activities. This guide provides a comprehensive comparison of the inhibitory profile of this compound against various tRNA synthetases, offering researchers, scientists, and drug development professionals a critical overview supported by experimental data. The evidence overwhelmingly points to this compound's highly specific and potent inhibition of prolyl-tRNA synthetase (ProRS), with minimal to no effect on other aminoacyl-tRNA synthetases.
Quantitative Inhibitory Profile of this compound
Extensive research has demonstrated that this compound is a highly selective inhibitor of prolyl-tRNA synthetase (ProRS). While direct comparative studies across a full panel of aminoacyl-tRNA synthetases with corresponding IC50 values are not extensively documented in publicly available literature, the existing data strongly supports this specificity. The inhibitory effect is competitive with proline and dependent on the presence of ATP.
The table below summarizes the available quantitative data on the inhibition of ProRS by Halofuginone from various organisms. It is important to note that direct IC50 values for other tRNA synthetases are largely absent, reflecting the compound's high specificity.
| tRNA Synthetase Target | Organism/System | Inhibitory Constant (Ki) | 50% Inhibitory Concentration (IC50) | Citation |
| Prolyl-tRNA Synthetase (ProRS) | Human | 18.3 nM | - | [1] |
| Prolyl-tRNA Synthetase (ProRS) | Plasmodium falciparum | - | 11 nM | [2] |
| Prolyl-tRNA Synthetase (ProRS) | Plasmodium falciparum | - | 275 nM (in a different assay) | [2] |
| Prolyl-tRNA Synthetase (ProRS) | Human | - | 2.13 µM | [2] |
| Threonyl-tRNA Synthetase | Not specified | Not inhibited by Halofuginone | Not applicable | [3] |
| Seryl-tRNA Synthetase | Not specified | Not inhibited by Halofuginone | Not applicable | [3] |
Studies have shown that the inhibitory effects of Halofuginone on in vitro translation can be reversed by the addition of excess proline, but not by mixtures of other amino acids, further corroborating its specific action on ProRS.[1] Moreover, experiments using other aminoacyl-tRNA synthetase inhibitors, such as borrelidin (for threonyl-tRNA synthetase) and seryl-sulfamoyl adenosine (for seryl-tRNA synthetase), did not replicate the biological effects observed with Halofuginone, underscoring its unique and selective inhibitory profile.[3] One study explicitly states that Halofuginone does not affect the charging of the other 19 tRNA isoacceptors.[4][5]
Experimental Protocols
The primary method for determining the inhibitory profile of compounds like this compound against tRNA synthetases is the aminoacylation assay . This assay measures the attachment of a specific amino acid to its cognate tRNA, a reaction catalyzed by the tRNA synthetase.
Principle of the Aminoacylation Assay
The assay quantifies the amount of radiolabeled amino acid incorporated into tRNA over time. Inhibition of the synthetase results in a decreased rate of this incorporation.
Key Methodologies
-
Reaction Mixture Preparation: A typical reaction mixture contains the purified aminoacyl-tRNA synthetase of interest, its cognate tRNA, ATP, magnesium ions (as a cofactor), and the radiolabeled amino acid (e.g., [3H]-proline for ProRS).
-
Initiation of Reaction: The reaction is initiated by the addition of the enzyme or tRNA to the mixture.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Inhibitor Addition: To determine the inhibitory profile, various concentrations of the test compound (this compound) are included in the reaction mixture.
-
Quenching and Precipitation: The reaction is stopped by the addition of a strong acid, such as trichloroacetic acid (TCA). This also precipitates the tRNA and any newly synthesized aminoacyl-tRNA, while unincorporated amino acids remain in solution.
-
Filtration and Washing: The precipitated material is collected on a filter membrane, which is then washed to remove any remaining free radiolabeled amino acid.
-
Quantification: The amount of radioactivity retained on the filter, which corresponds to the amount of aminoacylated tRNA, is measured using a scintillation counter.
-
Data Analysis: The rate of aminoacylation is calculated and plotted against the inhibitor concentration to determine the IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%.
Visualizing the Experimental and Biological Impact
To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
The inhibition of prolyl-tRNA synthetase by this compound leads to a cellular state mimicking proline starvation. This triggers a specific signaling cascade known as the Amino Acid Response (AAR) pathway.
References
- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. tRNA synthetase activity is required for stress granule and P-body assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of cis-Halofuginone: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of cis-Halofuginone, this guide offers a direct, step-by-step operational plan to ensure the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This compound, a potent compound, requires careful handling throughout its lifecycle, including its ultimate disposal. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. This compound is classified as fatal if swallowed, in contact with skin, or if inhaled.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, chemical-resistant gloves, a lab coat or apron, and safety goggles. All handling of this compound and its waste should be conducted in a properly functioning fume hood to avoid inhalation.[2]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed to prevent its release into the environment and to ensure the safety of all personnel.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a dedicated, clearly labeled hazardous waste container.[3][4] This container must be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated hazardous waste container for liquid chemical waste.[3][5] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container should be robust, leak-proof, and clearly labeled.
-
Sharps Waste: Any sharps, such as needles or broken glassware, contaminated with this compound must be placed in a designated sharps container to prevent punctures and leaks.[5]
2. Labeling of Waste Containers:
-
All waste containers must be accurately labeled with a "Hazardous Waste" tag.[3]
-
The label must include the full chemical name ("this compound"), the concentration, and the primary hazards (e.g., "Toxic," "Environmental Hazard").[3][5]
-
Ensure the start date of waste accumulation is recorded on the label.
3. Storage of Hazardous Waste:
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory.[5]
-
This area should be in a secondary containment bin to prevent the spread of material in case of a spill.[5]
-
Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Arranging for Disposal:
-
Once the waste container is full or has reached the maximum accumulation time allowed by your institution, contact your EHS office to arrange for pickup and disposal.[3]
-
Do not dispose of this compound waste down the drain or in the regular trash.[2][6] This is strictly prohibited due to its high toxicity to aquatic organisms.[6]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office.
-
If trained and equipped to do so, contain the spill using an inert absorbent material.[2][6]
-
Collect the contaminated absorbent material and place it in the designated solid hazardous waste container.
-
Clean the spill area thoroughly, and dispose of all cleaning materials as hazardous waste.
Quantitative Hazard Data
The following table summarizes key quantitative data related to the environmental impact of Halofuginone.
| Endpoint | Species | Concentration/Value | Exposure Time | Reference |
| LC50 (Toxicity to fish) | Oncorhynchus mykiss (rainbow trout) | 1.8 mg/l | 96 h | [6] |
| LC50 (Toxicity to fish) | Cyprinus carpio (Carp) | 0.3 mg/l | 72 h | [6] |
| LC50 (Toxicity to fish) | Lepomis macrochirus (Bluegill sunfish) | 0.12 mg/l | 96 h | [6] |
| EC50 (Toxicity to daphnia) | Daphnia magna (Water flea) | 0.02 mg/l | 48 h | [6] |
| log Pow (Partition coefficient) | - | 1.18 | - | [2][6] |
| log Koc (Soil organic carbon-water partitioning coefficient) | - | 3.87 | - | [2][6] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate a detailed methodology section. The procedures outlined are based on established safety data and general laboratory chemical waste guidelines.[4][7]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling cis-Halofuginone
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with cis-Halofuginone. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Essential Safety and Handling Information
This compound is a potent compound requiring stringent handling protocols to minimize exposure. The primary routes of exposure are inhalation, skin contact, and eye contact. All operations should be conducted within a designated area with controlled access.
Occupational Exposure Limits
Engineering controls and personal protective equipment (PPE) must be utilized to maintain exposure below established limits.
| Parameter | Value | Source |
| Occupational Exposure Band (OEB) | 4 | Internal |
| Time-Weighted Average (TWA) | 5 µg/m³ | Internal |
| Wipe Limit | 50 µ g/100 cm² | Internal |
Operational Plan: From Preparation to Disposal
Follow these step-by-step procedures to ensure the safe handling of this compound throughout your workflow.
Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be performed in a designated and clearly marked area.
-
Ventilation: For procedures with a potential for aerosolization, use a certified Class II Biosafety Cabinet (BSC) or a fume hood. For all other handling, work over lined trays or benchtops to contain any potential spills.[1]
-
Emergency Equipment: Ensure an eye wash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
A comprehensive PPE ensemble is mandatory for all personnel handling this compound.
-
Gloves: Double gloving is required. Use nitrile gloves as the primary layer and a second pair of appropriate chemical-resistant gloves.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles. A face shield is required if there is a potential for direct contact with dusts, mists, or aerosols.[1][2]
-
Respiratory Protection: For situations with potential for uncontrolled release or unknown exposure levels, a positive pressure air-supplied respirator is necessary. In all other scenarios, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used in accordance with your institution's respiratory protection program.
-
Lab Coat: A dedicated lab coat or work uniform is required.
-
Additional Protection: For tasks with a higher risk of exposure, consider using sleevelets, an apron, or disposable suits to prevent skin contact.[1][2]
Handling Procedures:
-
Weighing: Conduct all weighing of powdered this compound within a ventilated balance enclosure or a similar containment device.
-
Solution Preparation: Prepare solutions within a BSC or fume hood.
-
General Handling: Avoid direct contact with the compound. Do not eat, drink, or smoke in the designated handling area.
Decontamination:
-
Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after each use.
-
Equipment: Clean all equipment used in the handling of this compound according to established laboratory protocols for potent compounds.
-
Personal Decontamination: Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable labware, and cleaning materials, must be segregated into a clearly labeled, sealed hazardous waste container.
-
Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste. Do not dispose of this compound down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of as non-hazardous waste, or as directed by your institution's environmental health and safety department.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
